Technical Documentation Center

1-ethyl-1H-pyrazol-4-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-ethyl-1H-pyrazol-4-ol
  • CAS: 75702-85-1

Core Science & Biosynthesis

Foundational

Comprehensive Guide to the Synthesis of 1-Ethyl-1H-pyrazol-4-ol

Executive Summary 1-Ethyl-1H-pyrazol-4-ol (CAS: 75702-85-1) is a critical heterocyclic building block in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., JAK inhibitors) and histone demeth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Ethyl-1H-pyrazol-4-ol (CAS: 75702-85-1) is a critical heterocyclic building block in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., JAK inhibitors) and histone demethylase inhibitors.[1] Its structural value lies in the 4-hydroxy moiety, which serves as a versatile handle for etherification or as a hydrogen bond donor/acceptor in active sites, while the 1-ethyl group provides lipophilic tuning.

This technical guide details the most robust, scalable, and high-purity synthetic routes for this compound. Unlike older methods relying on unstable acyclic precursors, the protocols below prioritize regiocontrol and functional group tolerance , utilizing modern organoboron chemistry and oxidative transformations.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis of 1-ethyl-1H-pyrazol-4-ol is best approached via the oxidation of a pre-functionalized pyrazole core. Direct ring closure to form the 4-hydroxy system (e.g., from ethylhydrazine and 2-hydroxy-1,3-dicarbonyl equivalents) often suffers from poor yields and complex purification due to the instability of the aldehyde/ketone intermediates.

Strategic Disconnections
  • C–O Bond Formation (Primary Route): The most reliable disconnection is the oxidative cleavage of a carbon-boron bond. This transforms a 4-boronopyrazole precursor into the target alcohol under mild conditions.

  • C–N Bond Formation: The N1-ethyl group is introduced early via alkylation of 4-bromopyrazole or pyrazole, ensuring regiochemical stability before the sensitive oxidation step.

Retrosynthesis Target 1-Ethyl-1H-pyrazol-4-ol (Target) Boronate 1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (Key Intermediate) Target->Boronate Oxidation (H2O2/NaOH) HaloPyrazole 4-Bromo-1-ethyl-1H-pyrazole Boronate->HaloPyrazole Miyaura Borylation or Li/Hal Exchange Pyrazole 4-Bromopyrazole (Starting Material) HaloPyrazole->Pyrazole N-Alkylation (EtI, Base)

Figure 1: Retrosynthetic logic flow prioritizing the robust C-B to C-O oxidation pathway.

Part 2: Detailed Synthetic Protocols

Method A: The Boronate Oxidation Route (Recommended)

This route is preferred for its high fidelity, avoiding the formation of regioisomers and side products common in direct cyclization methods.

Step 1: N-Alkylation of 4-Bromopyrazole

Objective: Selective ethylation of the N1 position.

  • Reagents: 4-Bromopyrazole, Ethyl Iodide (EtI), Cesium Carbonate (

    
    ) or Sodium Hydride (NaH).
    
  • Solvent: DMF or Acetonitrile (ACN).

Protocol:

  • Dissolve 4-bromopyrazole (1.0 eq) in anhydrous DMF (0.5 M).

  • Add

    
     (1.5 eq) and stir at room temperature for 15 minutes.
    
  • Add Ethyl Iodide (1.2 eq) dropwise.

  • Stir at ambient temperature for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.

  • Workup: Dilute with water, extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[2]
    
  • Purification: Silica gel chromatography (0–20% EtOAc in Hexanes).

  • Yield Expectation: 85–95%.

Step 2: Synthesis of Pinacol Boronate

Objective: Installation of the boron handle via Miyaura Borylation or Metal-Halogen Exchange.

  • Option 1 (Catalytic):

    
    , 
    
    
    
    , KOAc, Dioxane, 90°C.
  • Option 2 (Lithiation - Scalable): i-PrMgCl (Turbo Grignard), 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Protocol (Option 2 - High Purity):

  • Dissolve 4-bromo-1-ethyl-1H-pyrazole (1.0 eq) in anhydrous THF under

    
    . Cool to 0°C.
    
  • Add i-PrMgCl (1.3 eq, 2.0 M in THF) dropwise. Stir for 1 hour at 0°C to generate the magnesiated species.

  • Add 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.5 eq) dropwise.

  • Allow to warm to room temperature and stir for 2 hours.

  • Quench: Saturated

    
     solution.
    
  • Workup: Extract with EtOAc, dry, and concentrate.

  • Yield Expectation: 70–85%.

Step 3: Oxidative Hydroxylation

Objective: Conversion of the boronate ester to the hydroxyl group.

  • Reagents: Hydrogen Peroxide (

    
    , 30%), NaOH (aq), THF.
    

Protocol:

  • Dissolve the boronate ester (1.0 eq) in THF (0.2 M).

  • Cool the solution to 0°C.

  • Add 2M NaOH (2.0 eq) followed by dropwise addition of 30%

    
     (3.0 eq). Caution: Exothermic.
    
  • Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.

  • Quench: Carefully add saturated

    
     (sodium thiosulfate) to neutralize excess peroxide. Test with starch-iodide paper to ensure no peroxide remains.
    
  • Acidification: Adjust pH to ~6–7 with 1M HCl.

  • Extraction: Extract with EtOAc (or DCM containing 5% MeOH for better solubility).

  • Purification: Silica gel chromatography (DCM/MeOH gradient) or recrystallization.

  • Yield Expectation: 80–90%.

Method B: Baeyer-Villiger Oxidation (Alternative)

This route is viable if 4-acetyl-1-ethylpyrazole is available or easier to access than the bromo-derivative.

  • Acetylation: Friedel-Crafts acetylation of 1-ethylpyrazole (or ethylation of 4-acetylpyrazole).

  • Oxidation: Treat 4-acetyl-1-ethylpyrazole with m-CPBA (meta-chloroperoxybenzoic acid) in DCM to form the acetate ester (1-ethyl-1H-pyrazol-4-yl acetate).

  • Hydrolysis: Basic hydrolysis (LiOH/MeOH) yields the free alcohol.

Comparison of Methods:

FeatureMethod A: Boronate OxidationMethod B: Baeyer-Villiger
Step Count 3 (Linear)3 (Linear)
Reagent Safety Moderate (Peroxides)Moderate (Peracids)
Purification High (Boronates crystallize well)Moderate (m-CBA byproduct)
Scalability Excellent (Flow chemistry compatible)Good
Yield (Overall) ~60-70% ~50-60%

Part 3: Critical Process Parameters & Characterization

Mechanism of Boronate Oxidation

The transformation proceeds via a 1,2-migration of the carbon atom from boron to oxygen (resembling the Criegee intermediate in Baeyer-Villiger oxidation), driven by the relief of ring strain and the formation of a strong B-O bond.

Mechanism Step1 Boronate Ester (Electrophilic Boron) Step2 Hydroperoxy Boronate (Anionic Adduct) Step1->Step2 + OOH- Step3 Boric Ester (C-O Bond Formed) Step2->Step3 1,2-Migration (- OH-) Step4 Product (4-Hydroxypyrazole) Step3->Step4 Hydrolysis

Figure 2: Mechanistic pathway of the oxidative hydroxylation of aryl boronates.

Analytical Data Profile

For 1-ethyl-1H-pyrazol-4-ol (C5H8N2O, MW: 112.13) :

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       8.20 (s, 1H, OH, exchangeable)
      
    • 
       7.25 (s, 1H, H-3 or H-5)
      
    • 
       7.05 (s, 1H, H-5 or H-3)
      
    • 
       4.05 (q, J = 7.2 Hz, 2H, 
      
      
      
      )
    • 
       1.35 (t, J = 7.2 Hz, 3H, 
      
      
      
      )
  • Mass Spectrometry (ESI+): m/z 113.1

    
    .
    
  • Appearance: Off-white to pale yellow solid.

  • Storage: Hygroscopic. Store under inert atmosphere at 2–8°C.

Safety & Handling
  • Peroxide Hazard: The oxidation step uses

    
    . Ensure the reaction vessel is vented and temperature is strictly controlled (0°C addition). Quench peroxides completely before workup.
    
  • Alkylating Agents: Ethyl iodide is an alkylating agent and potential carcinogen. Use in a fume hood.

  • Tautomerism: While N-substituted 4-hydroxypyrazoles are generally stable as the "ol" form, they can exist in equilibrium with keto-forms (pyrazolones) in solution, which may complicate NMR interpretation in protic solvents.

References

  • Preparation of 4-pyrazole boronic acid pinacol ester.Google Patents.
  • Synthesis of 1-alkylpyrazole-4-boronic acid pinacol ester.Google Patents.
  • Histone demethylase inhibitors (Synthesis of 1-ethyl-1H-pyrazol-4-ol).Google Patents.
  • Baeyer-Villiger Oxidation Mechanism and Applications. Organic Chemistry Portal. [Link]

Sources

Exploratory

The Pyrazole Scaffold in Medicinal Chemistry: Structural Versatility and Biological Efficacy

[1][2][3] Executive Summary The pyrazole ring (1,2-diazole) stands as a "privileged structure" in modern medicinal chemistry.[1] Its thermodynamic stability, distinct electronic profile, and capacity to serve as both a h...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

The pyrazole ring (1,2-diazole) stands as a "privileged structure" in modern medicinal chemistry.[1] Its thermodynamic stability, distinct electronic profile, and capacity to serve as both a hydrogen bond donor and acceptor allow it to mimic peptide bonds and interact precisely with biological targets. This guide dissects the biological activity of pyrazole derivatives, moving beyond simple enumeration to explore the structural causality behind their efficacy in oncology (kinase inhibition), inflammation (COX-2 selectivity), and antimicrobial applications.

The Pyrazole Pharmacophore: Electronic & Structural Basis

The biological versatility of pyrazole stems from its unique physicochemical properties.[2][3][4] It is a 5-membered heteroaromatic ring containing two adjacent nitrogen atoms:[2][1][4][5][6]

  • N1 (Pyrrole-like): Contributes a lone pair to the aromatic sextet; acts as a hydrogen bond donor (if unsubstituted).

  • N2 (Pyridine-like): Possesses a lone pair in the

    
     orbital; acts as a hydrogen bond acceptor.
    
Tautomerism and Binding

Unsubstituted pyrazoles exist in dynamic equilibrium between three tautomeric forms. In biological systems, this allows the scaffold to adapt to the electrostatic environment of a receptor pocket. However, in drug design, N1-substitution is critical to "lock" the conformation, preventing tautomeric shifts that could reduce binding affinity and improving lipophilicity (LogP) for membrane permeability.

The "Hinge Binder" Motif

In kinase inhibitors, the pyrazole motif is frequently employed to interact with the ATP-binding hinge region. The N2 nitrogen often forms a critical hydrogen bond with the backbone amide of the kinase hinge residues, mimicking the adenine ring of ATP.

Therapeutic Areas & Mechanistic Insights

Oncology: Kinase Inhibition

The pyrazole scaffold is central to targeted cancer therapies.

  • Mechanism: Competitive inhibition of the ATP-binding site in tyrosine kinases.

  • Case Study: Ruxolitinib (JAK1/2 Inhibitor): Used for myelofibrosis. The pyrazole ring forms a bidentate hydrogen bond interaction with the hinge region of the Janus Kinase (JAK), blocking the phosphorylation of STAT proteins and halting the pro-inflammatory signaling cascade.

  • Case Study: Crizotinib (ALK/ROS1 Inhibitor): The pyrazole moiety orients the molecule within the ATP pocket, allowing the halogenated phenyl group to exploit the hydrophobic back-pocket.

Inflammation: COX-2 Selectivity[10]
  • Mechanism: Selective inhibition of Cyclooxygenase-2 (COX-2).[7]

  • Case Study: Celecoxib: Unlike non-selective NSAIDs, Celecoxib utilizes a 1,5-diarylpyrazole scaffold. The rigid pyrazole core orients a sulfonamide group to bind to a hydrophilic side pocket (containing Arg513 and His90) present in COX-2 but absent in COX-1 (which has a bulky Isoleucine at position 523). This structural discrimination reduces gastrointestinal toxicity.[7]

Antimicrobial Activity

Recent SAR studies indicate that pyrazole-hydrazone hybrids and pyrazole-thiazole conjugates exhibit potent activity against multidrug-resistant (MDR) bacteria (e.g., MRSA) by inhibiting DNA gyrase, an enzyme essential for bacterial DNA replication.

Structure-Activity Relationship (SAR) Analysis

The biological output of a pyrazole derivative is dictated by the substitution pattern at positions N1, C3, C4, and C5.

SAR Visualization

The following diagram maps the functional impact of substitutions at specific ring positions.

SAR_Map Pyrazole Pyrazole Core (C3H4N2) N1 N1 Position (Pharmacokinetics) Pyrazole->N1 C3 C3 Position (Steric/Electronic) Pyrazole->C3 C4 C4 Position (Electrophilic Site) Pyrazole->C4 C5 C5 Position (Selectivity) Pyrazole->C5 Lipophilicity Modulates LogP & Bioavailability N1->Lipophilicity Aryl/Alkyl groups HingeBind Kinase Hinge Interaction (H-Bond) C3->HingeBind H-bond Acceptor Potency Electronic Tuning (EWG increases potency) C4->Potency Halogen/CN groups Selectivity Target Selectivity (e.g., COX-2 vs COX-1) C5->Selectivity Bulky Aryl groups

Figure 1: Functional mapping of the pyrazole scaffold.[8] Substitutions at N1 control pharmacokinetics, while C3/C5 dictate target binding geometry.

Quantitative Comparison of FDA-Approved Pyrazoles
Drug NameTargetIndicationKey Structural Feature
Celecoxib COX-2Arthritis, Pain1,5-Diarylpyrazole (Sulfonamide at para-position of N1-phenyl)
Ruxolitinib JAK1/JAK2MyelofibrosisPyrazole fused to pyrrimidine (Pyrrolopyrimidine); Nitrile group at C3
Crizotinib ALK / ROS1NSCLC3-substituted pyrazole acting as ATP mimic
Axinitib VEGFRRCCIndazole (Fused pyrazole) derivative
Rimonabant CB1Obesity (Withdrawn)1,5-Diarylpyrazole (demonstrates CNS penetration risks)

Experimental Protocols

Synthesis: Regioselective Knorr Pyrazole Synthesis

The most robust method for generating pyrazole libraries is the condensation of hydrazines with 1,3-dicarbonyl compounds. A common challenge is regioselectivity (forming 1,3- vs 1,5-isomers).

Objective: Synthesis of 1-phenyl-3-methyl-5-trifluoromethylpyrazole.

Reagents:

  • 4,4,4-Trifluoro-1-(phenyl)butane-1,3-dione (1.0 eq)

  • Phenylhydrazine (1.1 eq)

  • Ethanol (Solvent)[4][9]

  • Glacial Acetic Acid (Catalyst)[10]

Step-by-Step Protocol:

  • Preparation: Dissolve 10 mmol of the 1,3-diketone in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 11 mmol of phenylhydrazine dropwise at room temperature.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 7:3).

  • Workup: Cool the reaction mixture to room temperature. If a precipitate forms, filter and wash with cold ethanol. If no precipitate, remove solvent under reduced pressure.

  • Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography to separate regioisomers if necessary.

  • Validation: Confirm structure via ¹H-NMR (Look for pyrazole singlet proton at ~6.5-7.0 ppm).

Biological Assay: In Vitro Kinase Inhibition (FRET-based)

To validate the biological activity of synthesized derivatives against a kinase target (e.g., JAK2).

Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Enzyme Prep: Dilute recombinant JAK2 kinase in assay buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Dispense 10 nL of the test pyrazole compound (in DMSO) into a 384-well plate.

  • Reaction Initiation: Add ATP (at

    
     concentration) and a peptide substrate labeled with a fluorophore (e.g., ULight™).
    
  • Incubation: Incubate at room temperature for 60 minutes.

  • Detection: Add Europium-labeled anti-phosphotyrosine antibody.

  • Readout: Measure fluorescence emission at 665 nm (Acceptor) and 615 nm (Donor).

  • Analysis: Calculate

    
     by plotting signal ratio (665/615) against log[compound concentration].
    
Signaling Pathway Visualization (JAK-STAT)

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Cytokine Cytokine (IL-6 / Interferon) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK1 / JAK2 (Tyrosine Kinase) Receptor->JAK Activation STAT STAT Protein (Inactive) JAK->STAT Phosphorylation Inhibitor Pyrazole Inhibitor (e.g., Ruxolitinib) Inhibitor->JAK Competitive Inhibition (ATP Site) pSTAT p-STAT (Phosphorylated) STAT->pSTAT Dimer p-STAT Dimer pSTAT->Dimer Dimerization Gene Target Gene Transcription (Proliferation/Inflammation) Dimer->Gene Translocation & Binding

Figure 2: Mechanism of Action for Pyrazole-based JAK Inhibitors. The inhibitor blocks the ATP-binding site of JAK, preventing STAT phosphorylation and downstream gene transcription.

Future Directions: PROTACs and Hybrids

The future of pyrazole chemistry lies in Proteolysis Targeting Chimeras (PROTACs) . Researchers are now using the pyrazole scaffold as the "warhead" (ligand for the target protein) linked to an E3 ligase ligand. This approach degrades the target protein rather than merely inhibiting it, offering a solution to drug resistance arising from point mutations in the kinase binding pocket.

References

  • Ansari, A., et al. (2017).[11] Review: biologically active pyrazole derivatives. New Journal of Chemistry. Link

  • Karrouchi, K., et al. (2018). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. Link

  • Zhang, Y., et al. (2023). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Advances. Link

  • Kumar, V., et al. (2013). Chemical and biological versatility of pyrazole derivatives: A review. Current Organic Chemistry. Link

  • FDA Drug Database. (2024). Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book). Link

Sources

Foundational

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Ethyl-1H-pyrazol-4-ol

Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel heterocyclic compound, 1-et...

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel heterocyclic compound, 1-ethyl-1H-pyrazol-4-ol. In the absence of direct experimental spectra in publicly available literature, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to present a detailed predictive analysis of its spectral data. By drawing upon extensive data from closely related pyrazole analogs, this guide offers field-proven insights into the expected spectral features, enabling researchers to identify, characterize, and utilize this compound in their work. Furthermore, this guide outlines robust, step-by-step protocols for the acquisition of high-quality spectroscopic data, ensuring experimental reproducibility and integrity.

Introduction and Molecular Structure

1-Ethyl-1H-pyrazol-4-ol is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The structural elucidation of such novel compounds is fundamental to understanding their chemical properties and potential therapeutic applications. Spectroscopic techniques are the cornerstone of this characterization process, providing a detailed fingerprint of the molecular architecture.

The structure of 1-ethyl-1H-pyrazol-4-ol, with the systematic atom numbering for NMR assignments, is presented below. A key structural feature to consider is the potential for keto-enol tautomerism, where the hydroxyl group can exist in equilibrium with a ketone form (1-ethyl-1,2-dihydropyrazol-4-one). However, for many hydroxypyrazoles, the enol form is predominant. This guide will focus on the characterization of the pyrazol-4-ol tautomer.

Caption: Molecular structure of 1-ethyl-1H-pyrazol-4-ol with atom numbering.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for 1-ethyl-1H-pyrazol-4-ol. These predictions are based on the analysis of spectral data from analogous compounds reported in the scientific literature.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is anticipated to provide key information about the proton environment in the molecule. The predicted chemical shifts (δ) are presented in Table 1.

Table 1: Predicted ¹H NMR Data for 1-Ethyl-1H-pyrazol-4-ol (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H5~7.5 - 7.8s-1H
H3~7.2 - 7.5s-1H
OH~9.0 - 10.0br s-1H
H1' (CH₂)~4.0 - 4.2q~7.22H
H2' (CH₃)~1.3 - 1.5t~7.23H

Expertise & Experience Insight: The chemical shifts of the pyrazole ring protons (H3 and H5) are influenced by the electronic nature of the substituents. The hydroxyl group at C4 is electron-donating, which would typically shield these protons, shifting them slightly upfield compared to unsubstituted pyrazole. However, the N-ethyl group is weakly electron-donating. In DMSO-d₆, the hydroxyl proton is expected to be a broad singlet at a downfield chemical shift due to hydrogen bonding with the solvent. In a non-polar solvent like CDCl₃, this peak would likely be broader and at a more variable, upfield position. The ethyl group should exhibit a classic quartet-triplet pattern.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments and provide information about their electronic nature.

Table 2: Predicted ¹³C NMR Data for 1-Ethyl-1H-pyrazol-4-ol (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C4~145 - 155
C5~130 - 135
C3~125 - 130
C1' (CH₂)~45 - 50
C2' (CH₃)~14 - 16

Expertise & Experience Insight: The carbon atom bearing the hydroxyl group (C4) is expected to be the most deshielded of the pyrazole ring carbons, appearing significantly downfield. The chemical shifts of C3 and C5 are influenced by the N-ethyl group and the hydroxyl group. The ethyl group carbons will appear in the typical aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum will highlight the presence of key functional groups.

Table 3: Predicted Characteristic IR Absorptions for 1-Ethyl-1H-pyrazol-4-ol

Wavenumber (cm⁻¹)Vibration TypeIntensity
~3200 - 3500O-H stretch (hydrogen-bonded)Broad, Strong
~2850 - 3000C-H stretch (aliphatic)Medium
~3100 - 3150C-H stretch (aromatic)Weak to Medium
~1550 - 1620C=C and C=N stretch (pyrazole ring)Medium to Strong
~1400 - 1500C-H bend (aliphatic)Medium
~1050 - 1250C-O stretch (phenol-like)Strong

Expertise & Experience Insight: The most prominent feature in the IR spectrum will be a broad absorption band in the high-wavenumber region, characteristic of a hydrogen-bonded hydroxyl group. The presence of both sp² and sp³ C-H stretches will also be evident. The pyrazole ring vibrations will appear in the fingerprint region.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is expected to show a distinct molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted Key m/z Peaks in the Mass Spectrum of 1-Ethyl-1H-pyrazol-4-ol

m/zProposed Fragment
112[M]⁺ (Molecular Ion)
97[M - CH₃]⁺
83[M - C₂H₅]⁺
84[M - N₂]⁺ (from pyrazole ring cleavage)
55Further fragmentation products

Expertise & Experience Insight: The molecular ion peak at m/z 112 should be observable. A common fragmentation pathway for N-alkylated heterocycles is the loss of the alkyl group or parts of it. Therefore, peaks corresponding to the loss of a methyl radical (m/z 97) and an ethyl radical (m/z 83) are anticipated. Cleavage of the pyrazole ring, a characteristic fragmentation for this class of compounds, can also occur.

Experimental Protocols

The following protocols are designed to be self-validating systems for the acquisition of high-quality spectroscopic data for 1-ethyl-1H-pyrazol-4-ol.

NMR Spectroscopy Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep Dissolve ~5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d6) vortex Vortex to ensure homogeneity prep->vortex transfer Transfer to a 5 mm NMR tube vortex->transfer instrument Insert sample into a >400 MHz NMR spectrometer transfer->instrument shim Shim the magnetic field instrument->shim H1_acq Acquire ¹H spectrum (e.g., 16 scans, 4s acquisition time, 2s relaxation delay) shim->H1_acq C13_acq Acquire ¹³C{¹H} spectrum (e.g., 1024 scans, 1s acquisition time, 2s relaxation delay) shim->C13_acq ft Fourier transform the FID H1_acq->ft C13_acq->ft phase Phase correct the spectrum ft->phase baseline Apply baseline correction phase->baseline integrate Integrate ¹H signals and pick peaks for both spectra baseline->integrate

Caption: Workflow for NMR data acquisition and processing.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 1-ethyl-1H-pyrazol-4-ol.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. DMSO-d₆ is often preferred for compounds with exchangeable protons like hydroxyls.

    • Vortex the sample until it is fully dissolved.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

    • For ¹H NMR, acquire the spectrum using standard parameters. A 45° pulse angle, a spectral width covering the expected chemical shift range, an acquisition time of at least 4 seconds, and a relaxation delay of 2 seconds are recommended for semi-quantitative results.[1]

    • For ¹³C NMR, acquire a proton-decoupled spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Manually phase correct the spectrum to obtain pure absorption lineshapes.

    • Apply a baseline correction to ensure accurate integration.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals in the ¹H spectrum and pick the peaks for both the ¹H and ¹³C spectra.

FTIR Spectroscopy Acquisition

FTIR_Workflow cluster_prep_ftir Sample Preparation (ATR) cluster_acq_ftir Data Acquisition clean Clean the ATR crystal with a suitable solvent (e.g., isopropanol) background Acquire a background spectrum of the clean, empty crystal clean->background place Place a small amount of the solid sample onto the crystal background->place pressure Apply pressure to ensure good contact place->pressure acquire_ftir Acquire the sample spectrum (e.g., 32 scans, 4 cm⁻¹ resolution) pressure->acquire_ftir process_ftir The instrument software automatically ratios the sample spectrum to the background acquire_ftir->process_ftir

Caption: Workflow for FTIR data acquisition using an ATR accessory.

Step-by-Step Protocol (using Attenuated Total Reflectance - ATR):

  • Instrument Preparation:

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean. Wipe it with a soft cloth dampened with a volatile solvent like isopropanol and allow it to dry completely.

    • Acquire a background spectrum. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of solid 1-ethyl-1H-pyrazol-4-ol onto the center of the ATR crystal.

    • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Processing:

    • The instrument's software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the absorbance or transmittance spectrum.

    • Label the significant peaks.

Mass Spectrometry Acquisition (EI-MS)

Step-by-Step Protocol:

  • Sample Introduction:

    • Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane).

    • Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS). For a pure solid, a direct insertion probe is often suitable.

  • Instrument Parameters:

    • Set the ionization mode to Electron Ionization (EI).

    • Use a standard electron energy of 70 eV.

    • Set the ion source temperature appropriately (e.g., 200-250 °C) to ensure volatilization without thermal decomposition.

    • Scan a mass range that will encompass the molecular ion and expected fragments (e.g., m/z 40-300).

  • Data Acquisition and Analysis:

    • Acquire the mass spectrum.

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern to deduce the structure of the fragment ions.

Conclusion

This technical guide has provided a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectra of 1-ethyl-1H-pyrazol-4-ol, grounded in the established spectroscopic behavior of related pyrazole derivatives. The provided step-by-step protocols for data acquisition offer a robust framework for obtaining high-quality experimental data. By combining the predictive information with rigorous experimental work, researchers can confidently characterize this and other novel heterocyclic compounds, accelerating their research and development efforts.

References

  • Ghandour, M. I., Bouayad, A., Boukir, A., Chakroune, S., & Akhazzane, M. (2019). SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1H-PYRAZOL-3-ONE DERIVATIVES. Journal of Moroccan Chemistry, 18(2), 65-78.
  • Popielarska, H., Myka, A., Drabińska, B., & Kujawski, J. (2013). Pyrazole derivatives. A challenge of modem academic and industrial chemistry. Przemysł Chemiczny, 92(7), 1284-1292.
  • Jimeno, M. L., Elguero, J., & Claramunt, R. M. (2001). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 39(5), 291-294.
  • Santos, L. S., et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Ciurtin, D. M., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9635–9647.
  • Martin, G. E. (2018). Acquiring 1 H and 13 C Spectra. In Modern NMR Techniques for Structure Elucidation (pp. 109-141). Royal Society of Chemistry.
  • Shimadzu. (n.d.). Ionization Modes: EI. Retrieved from [Link]

Sources

Exploratory

The Discovery and Enduring Legacy of Pyrazole Compounds: A Technical Guide

Abstract The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal and agricultural chemistry. Its discovery in the late 19th century u...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal and agricultural chemistry. Its discovery in the late 19th century unlocked a vast chemical space that has been continuously explored and exploited, leading to the development of numerous blockbuster drugs and essential agrochemicals. This in-depth technical guide provides a comprehensive exploration of the discovery and history of pyrazole compounds. It delves into the seminal synthetic methodologies, elucidates the structure-activity relationships that govern their biological effects, and presents detailed protocols for their synthesis. This guide is intended for researchers, scientists, and drug development professionals, offering both a historical perspective and practical, field-proven insights into this remarkable class of compounds.

Introduction: The Dawn of a "Privileged Scaffold"

The term "privileged structure" in medicinal chemistry refers to a molecular scaffold that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile template for drug discovery.[1] The pyrazole ring is a quintessential example of such a scaffold.[2] Its unique electronic properties, including the presence of both a hydrogen bond donor (the pyrrole-like NH) and a hydrogen bond acceptor (the pyridine-like N), combined with its metabolic stability, make it an ideal building block for designing bioactive molecules.[3][4]

Since its discovery, the pyrazole core has been incorporated into a multitude of pharmaceuticals approved by the U.S. Food and Drug Administration (FDA), with a significant increase in the number of approvals in the last decade alone.[3][5] These drugs target a wide array of clinical conditions, including inflammation, cancer, viral infections, and erectile dysfunction, underscoring the broad therapeutic potential of this heterocyclic system.[5][6] Similarly, in agriculture, pyrazole derivatives are integral to the development of modern herbicides, insecticides, and fungicides.[7][8][9]

This guide will trace the journey of pyrazole from its initial synthesis to its current status as a pillar of chemical science, providing the technical depth required to appreciate and leverage its full potential.

The Foundational Discovery: Ludwig Knorr and the Birth of Pyrazoles

The history of pyrazole chemistry begins in 1883 with the German chemist Ludwig Knorr.[4][10] While investigating quinine-related compounds, Knorr conducted a reaction between ethyl acetoacetate and phenylhydrazine.[10][11] This seminal experiment did not yield a quinine analog, but instead produced a new heterocyclic compound: 1-phenyl-3-methyl-5-pyrazolone, which he later named Antipyrine.[10][12] This discovery was not merely an academic curiosity; Antipyrine proved to be the first synthetic drug to see widespread use as an analgesic and antipyretic, dominating the market until the advent of Aspirin.[11][12]

Knorr's initial synthesis, now famously known as the Knorr Pyrazole Synthesis , was a landmark achievement. It is a cyclocondensation reaction between a hydrazine (or its derivative) and a 1,3-dicarbonyl compound.[13][14][15] The versatility and simplicity of this reaction opened the floodgates for the synthesis of a vast library of pyrazole derivatives, laying the groundwork for over a century of research and development.[10][16]

The Knorr Pyrazole Synthesis: A Mechanistic Perspective

The causality behind the Knorr synthesis lies in the nucleophilic nature of the hydrazine and the electrophilic character of the two carbonyl carbons in the 1,3-dicarbonyl compound. The reaction typically proceeds under acidic catalysis.[14][15]

Mechanism:

  • Initial Condensation: One of the nitrogen atoms of the hydrazine performs a nucleophilic attack on one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is often the more reactive carbonyl (e.g., the ketone in a β-ketoester).[17]

  • Imine/Enamine Formation: Following the initial attack, a molecule of water is eliminated to form an intermediate, which can be a hydrazone or an enamine.[18]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl carbon in an intramolecular fashion.[17]

  • Dehydration and Aromatization: A second molecule of water is eliminated, leading to the formation of the stable, aromatic pyrazole ring.[14]

The regioselectivity of the Knorr synthesis can be an issue, as unsymmetrical 1,3-dicarbonyl compounds can lead to the formation of two different regioisomers.[13][16] The reaction conditions, such as the solvent and the nature of the substituents on both reactants, can influence the final product ratio.

Evolution of Synthetic Strategies

While the Knorr synthesis remains a cornerstone, the demand for more complex and functionally diverse pyrazole derivatives has driven the development of numerous other synthetic methodologies.[19]

Comparison of Key Synthesis Routes

The choice of a synthetic route is a critical decision, balancing factors like yield, regioselectivity, substrate availability, and reaction conditions.

Synthesis MethodKey ReactantsTypical ConditionsAdvantagesDisadvantages
Knorr Synthesis 1,3-Dicarbonyl, HydrazineAcid or base catalysis, often requires heatingReadily available starting materials, high yields for simple cases.[17]Potential for regioisomeric mixtures with unsymmetrical dicarbonyls.[20]
From α,β-Unsaturated Carbonyls α,β-Unsaturated Aldehyde/Ketone, HydrazineMichael addition followed by cyclization and oxidationAccess to different substitution patterns.Can also lead to regioisomers.[16]
1,3-Dipolar Cycloaddition Alkyne, Diazo Compound (or precursor)Often requires metal catalysts or heatingHigh regioselectivity, access to highly functionalized pyrazoles.[13][21]Requires synthesis of specialized starting materials (e.g., diazo compounds).
Multicomponent Reactions (MCRs) Three or more starting materials combined in one potVaries (e.g., metal catalysis, microwave irradiation)High efficiency and molecular diversity from simple precursors.[19][22]Optimization can be complex.
Detailed Experimental Protocols

To provide a practical context, detailed protocols for two fundamental synthetic approaches are provided below.

Protocol 1: Classical Knorr Synthesis of 1,5-Diarylpyrazole (Celecoxib Analog Precursor)

This protocol describes the synthesis of the core pyrazole structure found in the anti-inflammatory drug Celecoxib.[23][24]

Objective: To synthesize 4,4,4-trifluoro-1-(4-methylphenyl)-butane-1,3-dione and subsequently cyclize it with 4-sulfamidophenylhydrazine to form the celecoxib pyrazole core.

Part A: Synthesis of the 1,3-Diketone

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve sodium metal (4.39 g, 191 mmol) in absolute ethanol (50 mL) to prepare sodium ethoxide.

  • Addition of Reactants: To the sodium ethoxide solution, add ethyl trifluoroacetate (17.8 mL, 150 mmol) followed by 4-methylacetophenone (3).

  • Reaction: Heat the mixture to reflux and maintain for 12-20 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and neutralize with hydrochloric acid. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or recrystallization.

Part B: Cyclocondensation to form Celecoxib

  • Reaction Setup: In a round-bottom flask, dissolve the synthesized 1,3-diketone (1.0 equiv) in ethanol.

  • Addition of Hydrazine: Add 4-sulfamoylphenyl)hydrazine hydrochloride (1.1 equiv) to the solution.[23]

  • Reaction: Add a catalytic amount of hydrochloric acid and heat the mixture to reflux for 4-6 hours, monitoring by TLC.[24]

  • Isolation: Upon completion, cool the mixture to room temperature. The product often precipitates from the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol and then diethyl ether. The product can be further purified by recrystallization from an ethanol/water mixture to yield pure celecoxib.[23]

Protocol 2: Modern 1,3-Dipolar Cycloaddition

This protocol outlines a modern approach to synthesizing tetrasubstituted pyrazoles via an in-situ generated nitrile imine.[19]

Objective: To synthesize a tetrasubstituted pyrazole from a hydrazonoyl chloride and an α-bromocinnamaldehyde.

  • Reaction Setup: To a solution of the appropriate hydrazonoyl chloride (1.0 equiv) and α-bromocinnamaldehyde (1.2 equiv) in anhydrous toluene in a round-bottom flask, add triethylamine (1.5 equiv) dropwise at room temperature under a nitrogen atmosphere.

  • Reaction: Stir the reaction mixture at room temperature. The triethylamine acts as a base to generate the nitrile imine 1,3-dipole in situ, which then undergoes a [3+2] cycloaddition with the alkene (dipolarophile). Monitor the reaction by TLC for the disappearance of starting materials (typically 7-10 hours).

  • Work-up: After the reaction is complete, evaporate the solvent under reduced pressure.

  • Precipitation: Add a small amount of diethyl ether and stir vigorously with a glass rod to induce precipitation of the crude product.

  • Purification: Collect the crude solid by vacuum filtration. Purify the product by recrystallizing from a minimal amount of hot ethanol.

  • Final Steps: Filter the recrystallized solid, wash with a small amount of cold diethyl ether, and dry under vacuum to obtain the final tetrasubstituted pyrazole.[19]

Pyrazoles in Drug Development: From Inflammation to Oncology

The structural versatility of the pyrazole ring has made it a mainstay in medicinal chemistry.[3][25] By modifying the substituents at the various positions on the ring, chemists can fine-tune the pharmacokinetic and pharmacodynamic properties of the molecule to achieve desired biological effects.[1]

Case Study: Celecoxib (Celebrex) - A Revolution in Anti-Inflammatory Therapy

Celecoxib, sold under the brand name Celebrex, is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[26][27][28]

  • Mechanism of Action: Inflammation and pain are often mediated by prostaglandins.[29] The synthesis of prostaglandins from arachidonic acid is catalyzed by cyclooxygenase (COX) enzymes.[30] There are two main isoforms: COX-1, which is constitutively expressed and plays a protective role in the gastrointestinal tract, and COX-2, which is induced during inflammation.[24] Traditional NSAIDs inhibit both COX-1 and COX-2, leading to effective pain relief but also a risk of gastrointestinal side effects. Celecoxib's diaryl-substituted pyrazole structure allows it to selectively bind to and inhibit the COX-2 enzyme.[26][27] The polar sulfonamide side chain binds to a hydrophilic side pocket present in COX-2 but not COX-1, conferring its selectivity.[26][28] This selective inhibition reduces the production of inflammatory prostaglandins while sparing the protective functions of COX-1.[29][30]

dot graph "Celecoxib_Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} endom Caption: Mechanism of action of the COX-2 inhibitor Celecoxib.

Case Study: Sildenafil (Viagra) - A Serendipitous Discovery

Sildenafil, famously known as Viagra, was initially developed to treat cardiovascular conditions like angina.[31] Its famous side effect led to its repurposing as a groundbreaking treatment for erectile dysfunction.[31]

  • Mechanism of Action: Penile erection is a hemodynamic process involving the relaxation of smooth muscle in the corpus cavernosum, mediated by nitric oxide (NO) and cyclic guanosine monophosphate (cGMP).[32][33] The enzyme phosphodiesterase type 5 (PDE5) is responsible for the degradation of cGMP, terminating the erection.[33][34] Sildenafil's molecular structure, which incorporates a pyrazole ring, acts as a potent and selective inhibitor of PDE5.[32][34] By blocking PDE5, sildenafil prevents the breakdown of cGMP, leading to prolonged smooth muscle relaxation and increased blood flow to the penis in the presence of sexual stimulation.[31][32] It is important to note that sexual stimulation is required to initiate the NO/cGMP pathway; sildenafil enhances this natural response rather than causing an erection directly.[32]

dot graph "Sildenafil_Mechanism_of_Action" { graph [rankdir="TB", splines=ortho, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} endom Caption: Sildenafil enhances erections by inhibiting PDE5.

Pyrazoles in Agrochemicals

The impact of pyrazole chemistry extends deeply into the agricultural sector.[8] Pyrazole-containing compounds are among the most effective herbicides, insecticides, and fungicides used in modern crop protection.[13][20] Their mechanisms of action are diverse, ranging from the disruption of mitochondrial respiration in insects (e.g., tebufenpyrad) to the inhibition of key enzymes in fungal pathogens.[35] The development of pyrazole-based herbicides has also been a major focus, with compounds designed to inhibit specific plant enzymes, offering high efficacy and selectivity.[7][9]

Future Outlook and Conclusion

The story of pyrazole is far from over. From its serendipitous discovery over a century ago to its current status as a privileged scaffold, the pyrazole ring continues to be a fertile ground for innovation.[36][37] Modern synthetic methods, including flow chemistry and biocatalysis, are enabling the creation of even more complex and diverse pyrazole libraries.[21][23] As our understanding of biological pathways deepens, the rational design of novel pyrazole-based therapeutics and agrochemicals will undoubtedly lead to new breakthroughs.

This technical guide has provided a comprehensive overview of the discovery, synthesis, and application of pyrazole compounds. By understanding the historical context, the underlying chemical principles, and the practical methodologies, researchers and scientists are well-equipped to continue building upon the remarkable legacy of Ludwig Knorr's foundational discovery.

References

  • Celecoxib. (n.d.). In Wikipedia. Retrieved February 11, 2026, from [Link]

  • Patel, D. D., & Patel, A. A. (2023). Celecoxib. In StatPearls. StatPearls Publishing. [Link]

  • Mandal, A. (2019). Celebrex (Celecoxib) Pharmacology. News-Medical.Net. [Link]

  • Sildenafil. (n.d.). In Wikipedia. Retrieved February 11, 2026, from [Link]

  • Dr. Oracle. (2025). What is the mechanism of action of Sildenafil (Viagra)? Dr. Oracle. [Link]

  • Beneteau, V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Giradkar, V. (2018). Knorr Pyrazole Synthesis (M. Pharm). Slideshare. [Link]

  • Lang, L., & Gultom, M. (2000). [Mode of action of sildenafil]. Zhonghua Nan Ke Xue, 6(4), 237-239. [Link]

  • PharmGKB. (n.d.). Celecoxib Pathway, Pharmacodynamics. PharmGKB. [Link]

  • Li, G., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(7), 775-790. [Link]

  • Study.com. (n.d.). Celecoxib: Mechanism of Action & Structure. Study.com. [Link]

  • Jibril, T. I., et al. (2023). The mechanism of action of sildenafil and its subsequent potential indications. ResearchGate. [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Name-Reaction.com. [Link]

  • Slideshare. (n.d.). knorr pyrazole synthesis. Slideshare. [Link]

  • Smith, C. D., et al. (2020). Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib. RSC Advances, 10(63), 38555-38562. [Link]

  • Ilgın, S., et al. (2016). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 21(11), 1466. [Link]

  • MedPath. (2025). Sildenafil. MedPath. [Link]

  • El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529. [Link]

  • Organic Chemistry. (2019, January 19). synthesis of pyrazoles [Video]. YouTube. [Link]

  • Shapi, M., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 1835-1856. [Link]

  • Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 59-69. [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Chem Help Asap. [Link]

  • Li, G., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Royal Society of Chemistry. (2015). Chapter 5: Pyrazoles. In Drug Discovery Series. [Link]

  • Wang, Y., et al. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry. [Link]

  • Huynh, T. K., et al. (2022). Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach. Pharmaceutics, 14(8), 1576. [Link]

  • de Oliveira, R. S., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 642874. [Link]

  • Panda, S. S., et al. (2025). Synthesis of Celecoxib and Structural Analogs- A Review. ResearchGate. [Link]

  • Lamberth, C. (2007). Pyrazole chemistry in crop protection. Heterocycles, 71(7), 1467. [Link]

  • Royalchem. (2024). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem. [Link]

  • Roda, G., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. [Link]

  • Zhang, Y., et al. (2025). Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. Journal of Agricultural and Food Chemistry. [Link]

  • Wang, Y., et al. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry. [Link]

  • ResearchGate. (n.d.). Modern Approaches to the Synthesis of Pyrazoles (A Review). ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • The Editors of Encyclopaedia Britannica. (2026). Ludwig Knorr. In Encyclopædia Britannica. [Link]

  • El-Faham, A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Ludwig Knorr. (n.d.). In Wikipedia. Retrieved February 11, 2026, from [Link]

  • The Editors of Encyclopaedia Britannica. (n.d.). Pyrazole. In Encyclopædia Britannica. [Link]

  • Slideshare. (n.d.). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. [Link]

Sources

Foundational

Technical Guide: Annular Tautomerism in Pyrazole Compounds

Implications for Structural Biology and Fragment-Based Drug Design Executive Summary In drug discovery, the pyrazole ring is a privileged scaffold, present in over 10% of FDA-approved kinase inhibitors.[1] However, its u...

Author: BenchChem Technical Support Team. Date: February 2026

Implications for Structural Biology and Fragment-Based Drug Design

Executive Summary

In drug discovery, the pyrazole ring is a privileged scaffold, present in over 10% of FDA-approved kinase inhibitors.[1] However, its utility is complicated by annular tautomerism —the rapid 1,2-proton shift between nitrogen atoms (


 and 

). This phenomenon is not merely a structural curiosity; it is a thermodynamic determinant of ligand potency.

A common failure mode in fragment-based design is optimizing a pyrazole derivative that exists predominantly as the wrong tautomer in solution. The energetic penalty required to desolvate and force the molecule into the bioactive tautomer (often


) can obliterate binding affinity. This guide provides a rigorous framework for predicting, characterizing, and controlling pyrazole tautomerism.
Fundamentals of Pyrazole Tautomerism
1.1 The Mechanism: 1,2-Proton Shift

Unsubstituted pyrazole exists as identical tautomers. However, introducing a substituent at position 3 (or 5) breaks this symmetry, creating two distinct species in equilibrium:

  • 3-substituted-1H-pyrazole (

    
    -form):  The substituent is adjacent to the pyridine-like nitrogen (
    
    
    
    ).
  • 5-substituted-1H-pyrazole (

    
    -form):  The substituent is adjacent to the pyrrole-like nitrogen (
    
    
    
    ).

While these forms interconvert rapidly in solution (


 at RT), they possess distinct dipole moments, hydrogen bond donor/acceptor patterns, and solvation energies.
1.2 Thermodynamics and Substituent Effects

The equilibrium constant (


) is governed by the electronic nature of the substituent (

) and the solvent's dielectric constant.
  • Electron-Withdrawing Groups (EWG): Groups like

    
    , 
    
    
    
    , or
    
    
    destabilize the adjacent lone pair. They strongly favor the 3-substituted form (where the group is far from the NH).
  • Electron-Donating Groups (EDG): Groups like

    
    , 
    
    
    
    , or
    
    
    typically favor the 5-substituted form (stabilized by lone-pair repulsion or intramolecular H-bonding).
  • The "Lone Pair" Rule: In general, the tautomer that maximizes the distance between the substituent's lone pairs and the pyrazole's pyridine-like nitrogen lone pair is thermodynamically preferred.

Table 1: Impact of Substituents on Tautomeric Equilibrium (


) 
Note: Ratios are approximate for non-polar solvents (CDCl3).
Substituent (R)Dominant TautomerRatio (3-R : 5-R)Electronic Driver
Methyl (

)
Balanced~ 55 : 45Weak steric/inductive
Trifluoromethyl (

)
3-substituted > 95 : 5Strong EWG (Inductive)
Amino (

)
5-substituted < 10 : 90H-bond stabilization
Nitro (

)
3-substituted > 99 : 1Strong EWG (Resonance)
Phenyl (

)
3-substituted ~ 70 : 30Conjugation/Sterics
Analytical Characterization

Distinguishing tautomers requires techniques that operate faster than the proton exchange rate or stabilize the equilibrium.

2.1 The Gold Standard:

NMR

Proton (


) NMR is often useless at room temperature due to signal averaging (broad singlets). Carbon (

) NMR shows small shifts (

). Nitrogen (

) NMR is definitive.
  • Pyrrole-like N (

    
    ):  Shielded region (
    
    
    
    to
    
    
    ppm).
  • Pyridine-like N (

    
    ):  Deshielded region (
    
    
    
    to
    
    
    ppm).
  • The Diagnostic: If exchange is fast, you see an average signal.[2] If you cool the sample (typically

    
     in THF-
    
    
    
    ), the signals split. The chemical shift difference (
    
    
    ) between the two nitrogens in a fixed tautomer is massive (~100 ppm).
2.2 X-Ray Crystallography (The "Solid State Trap")

Warning: Do not rely solely on small molecule crystal structures. Crystallization locks the molecule into the tautomer that packs best (lattice energy), not necessarily the one most stable in solution or the bioactive form. For example, pyrazoles often crystallize as cyclic dimers or trimers, forcing a specific protonation state that may vanish in dilute aqueous conditions.

Impact on Drug Design: The Hinge Binder Paradox

Kinase inhibitors targeting the ATP pocket often use a pyrazole ring to form hydrogen bonds with the "hinge" region (e.g., the backbone carbonyl of Leu83 in CDK2).[3]

  • The Scenario: You design a 3-amino-pyrazole to act as a donor-acceptor motif.

  • The Problem: In solution, the 5-amino tautomer might be favored by 2 kcal/mol.

  • The Penalty: To bind, the drug must pay the "tautomerization penalty" to flip to the 3-amino form.

    
    
    If 
    
    
    
    is positive (unfavorable), your
    
    
    drops significantly.

DrugBinding cluster_solution Solution State (Equilibrium) cluster_protein Protein Binding Pocket T1 Tautomer A (Dominant, Low Energy) T2 Tautomer B (Minor, High Energy) T1->T2  ΔG_taut > 0   Bound Bioactive Complex (Requires Tautomer B) T1->Bound  Steric Clash / Mismatch   T2->Bound  Binding Event   (H-Bond Formation) caption Fig 1: The Tautomeric Penalty. If the dominant solution tautomer (A) cannot bind, the system must pay an energetic penalty to shift to (B).

Experimental Protocols
Protocol A: Determination of

via Variable Temperature (VT) NMR

Use this protocol to determine the dominant tautomer in solution.

Prerequisites:

  • 600 MHz NMR spectrometer (cryoprobe preferred).

  • Solvent: THF-

    
     or 
    
    
    
    (must remain liquid at -80°C).
  • 
    -labeled urea (external standard).
    

Workflow:

  • Sample Prep: Dissolve 10-20 mg of the pyrazole in 0.6 mL THF-

    
    .
    
  • Room Temp Scan: Acquire a standard

    
     and 
    
    
    
    HMBC. Note the broad/averaged signals.
  • Stepwise Cooling: Lower temperature in 10K increments (298K

    
     193K).
    
  • Coalescence Point: Monitor the pyrazole C3/C5 protons. As exchange slows, the single peak will broaden and split into two distinct peaks.

  • Integration: At the slow-exchange limit (usually < 200K), integrate the distinct signals for the 3-H and 5-H forms.

  • Calculation:

    
    
    
Protocol B: Computational Prediction (DFT)

Use this for virtual screening filters.

  • Software: Gaussian16 or ORCA.

  • Theory Level: B3LYP/6-311++G(d,p) (minimum).

  • Solvation: Crucial. Do not run in gas phase. Use IEFPCM or SMD models with water (

    
    ) or DMSO (
    
    
    
    ).
  • Input: Draw both 1H- and 2H- forms manually.

  • Output: Compare Gibbs Free Energy (

    
    ).
    
    • If

      
      , the minor tautomer is negligible (<10%).
      
    • If

      
      , treat as a 50:50 mixture in docking studies.
      
Decision Workflow for Researchers

Workflow Start New Pyrazole Scaffold Synthesized CheckN Is Pyrazole N-Alkylated? Start->CheckN NoTaut No Tautomerism. Proceed to Standard SAR. CheckN->NoTaut Yes Sim Run DFT (SMD-Water) Calc ΔG between Tautomers CheckN->Sim No (NH free) Decision Is ΔG > 2.0 kcal/mol? Sim->Decision HighPenalty High Risk. Dominant form likely stable. Check if it matches Bioactive Mode. Decision->HighPenalty Yes Equil Equilibrium Likely. Both forms available. Decision->Equil No Exp Validate with Low-Temp 15N HMBC HighPenalty->Exp Equil->Exp caption Fig 2: Tautomer Risk Assessment Workflow

References
  • BenchChem. (2025).[2][3] Tautomerism in 3(5)-Substituted Pyrazoles: A Technical Guide for Drug Development Professionals.

  • Alkorta, I., et al. (2019).[4] Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Institutes of Health (PMC).

  • Foces-Foces, C., et al. (2006). The annular tautomerism of imidazoles and pyrazoles: The possible existence of nonaromatic forms. Semantic Scholar.

  • Pfizer/PubChem. (2011). Structure based drug design of crizotinib (PF-02341066).[5][6] Journal of Medicinal Chemistry / PubMed.[6]

  • IUPHAR/BPS. (2023). Crizotinib Ligand Page: Structure and Kinase Activity. Guide to Pharmacology.

Sources

Exploratory

Technical Guide: Strategic Architectures for Pyrazole Synthesis

Content Type: Advanced Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads Executive Summary: The Pharmacophore Challenge The pyrazole ring is not merely a scaffold; it is a priv...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Advanced Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads

Executive Summary: The Pharmacophore Challenge

The pyrazole ring is not merely a scaffold; it is a privileged structure in medicinal chemistry, underpinning blockbusters like Celecoxib (Celebrex) , Rimonabant , and Sildenafil . However, the ubiquity of the pyrazole core masks a critical synthetic challenge: Regioselectivity .[1]

Classical methods often yield inseparable mixtures of 1,3- and 1,5-isomers, leading to costly purification bottlenecks during Lead Optimization (LO). This guide moves beyond textbook definitions to provide a decision-matrix for selecting the correct synthetic methodology based on substrate electronics and steric demands. We prioritize protocols that enforce regiocontrol through mechanistic design rather than post-synthesis separation.

Strategic Decision Framework

Before selecting a reagent, the chemist must analyze the substitution pattern. Use the following logic flow to determine the optimal synthetic pathway.

PyrazoleStrategy Start Target Pyrazole Structure Q1 Is the N1-position substituted? Start->Q1 Branch1 Yes (N-Aryl/Alkyl) Q1->Branch1 Branch2 No (N-H) Q1->Branch2 Q2 Is the core 1,3- or 1,5-disubstituted? Branch1->Q2 Method2 Method B: 1,3-Dipolar Cycloaddition (Diazo + Alkyne) Steric Control Branch2->Method2 Access to 3,5-subst. Method1 Method A: Modified Knorr (Enaminone Route) High Regiocontrol Q2->Method1 Electronically Distinct R-groups Method3 Method C: C-H Activation (Late Stage Functionalization) Q2->Method3 Need to diversify existing core

Figure 1: Strategic decision tree for selecting pyrazole synthesis methodology based on target substitution patterns.

The Modernized Knorr Synthesis: Enforcing Regiocontrol

The classical Knorr synthesis (1,3-diketone + hydrazine) is mechanistically flawed for unsymmetrical substrates due to competing nucleophilic attacks. The modern standard utilizes


-enaminones  or 

-alkynic ketones
to lock the electrophilic sites.
Mechanism of Regioselectivity

In the enaminone approach, the hard/soft acid-base (HSAB) theory dictates the reaction outcome. The hydrazine terminal nitrogen (


, harder nucleophile) preferentially attacks the carbonyl carbon (harder electrophile), while the internal nitrogen attacks the Michael acceptor (softer electrophile).

KnorrMechanism Substrate Enaminone (R1-CO-CH=CH-NMe2) Intermed1 Intermediate A: Michael Addition vs. 1,2-Addition Substrate->Intermed1 Acid Cat. Hydrazine R-Hydrazine (NH2-NH-R) Hydrazine->Intermed1 Path1 Path 1: 1,2-Addition (Kinetic Control) Intermed1->Path1 Nucleophilic Attack Cyclization Cyclization & Elimination of HNMe2 Path1->Cyclization Product Regioselective Pyrazole Cyclization->Product

Figure 2: Mechanistic pathway of Enaminone-based Pyrazole Synthesis ensuring regioselectivity.

Validated Protocol: Synthesis of Celecoxib Analogues

This protocol demonstrates the condensation of a fluorinated diketone equivalent with a sulfonamide hydrazine, mirroring the industrial route for Celecoxib.

Reagents:

  • 4'-Methylacetophenone (1.0 eq)

  • Ethyl trifluoroacetate (1.1 eq)[2]

  • Sodium Methoxide (NaOMe) (1.2 eq)

  • 4-Sulfamoylphenylhydrazine HCl (1.0 eq)

  • Solvent: Methanol (MeOH) / Ethanol (EtOH)

Step-by-Step Methodology:

  • Claisen Condensation (In Situ Enolate Formation):

    • Charge a dry flask with NaOMe (25% in MeOH). Cool to 0°C.

    • Add 4'-Methylacetophenone dropwise. Stir for 30 min to generate the enolate.

    • Add Ethyl trifluoroacetate slowly to prevent exotherm.

    • Checkpoint: Monitor by TLC/LCMS. The disappearance of the ketone and appearance of the 1,3-diketone (often existing as an enol) confirms Step 1.

    • Note: The trifluoromethyl group strongly biases the tautomeric equilibrium, crucial for the next step.

  • Cyclocondensation:

    • Dilute the reaction mixture with EtOH.

    • Add 4-Sulfamoylphenylhydrazine HCl directly to the mixture.

    • Reflux at 70-80°C for 4-6 hours.

    • Mechanistic Insight: The hydrazine

      
       attacks the carbonyl adjacent to the trifluoromethyl group (most electrophilic site), ensuring the formation of the 1,5-diaryl isomer characteristic of Celecoxib.
      
  • Isolation:

    • Cool to room temperature.[3] The product often precipitates.

    • If no precipitate, concentrate in vacuo and recrystallize from EtOH/Water.

Yield Expectation: 85-92% Regioselectivity: >95:5 (1,5-isomer vs 1,3-isomer).

1,3-Dipolar Cycloaddition: The "Click" Approach

When 1,3-dicarbonyls are unstable or inaccessible, the [3+2] cycloaddition of diazo compounds with alkynes offers a convergent route. This is particularly powerful for introducing pyrazoles into complex biological scaffolds (bio-orthogonal chemistry).

Key Advantage: High atom economy and tolerance of sensitive functional groups. Key Limitation: Regioselectivity can be poor (1:1 mixtures) unless the alkyne is polarized (e.g., electron-deficient alkynes).

Protocol Highlight (Copper-Catalyzed): Using Cu(I) catalysts (CuTc or CuI) directs the formation of 1,4-disubstituted pyrazoles from terminal alkynes and diazo compounds, overcoming thermal regio-scrambling.

Transition-Metal Catalyzed C-H Functionalization

For late-stage diversification of drug candidates, constructing the ring de novo is inefficient. Instead, use C-H activation to functionalize a pre-existing pyrazole core.

  • C4-Arylation: Palladium-catalyzed (Suzuki-Miyaura type) coupling using

    
     and aryl boronic acids.
    
  • N-Arylation: Copper-catalyzed (Chan-Lam or Ullmann) coupling.

Comparative Data: Method Efficiency

ParameterKnorr (Classical)Modified Knorr (Enaminone)[3+2] CycloadditionC-H Activation
Regioselectivity Low (Mixtures)High (>95%) Variable (Substrate dependent)Complete
Step Count 12 (Enaminone formation + Cyclization)11 (on existing core)
Atom Economy Low (Water/Alcohol byproduct)Moderate (Amine byproduct)High (100%) Moderate
Scalability HighHighModerate (Diazo safety)Low (Catalyst cost)

References

  • Fustero, S., et al. (2011). "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews. Link

  • Maddits, P., et al. (2022). "Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow."[4] Reaction Chemistry & Engineering. Link

  • Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib)." Journal of Medicinal Chemistry. Link

  • Aggarwal, V. K., et al. (2013). "Regioselective Synthesis of Pyrazoles from 1,3-Diketones and Hydrazines: Mechanism and Application." Angewandte Chemie International Edition. Link

  • Li, J., & Ackermann, L. (2020). "Transition-metal-catalyzed C-H functionalization of pyrazoles." Organic & Biomolecular Chemistry. Link

Sources

Foundational

An In-depth Technical Guide to the Potential Therapeutic Targets of 1-ethyl-1H-pyrazol-4-ol

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities.[1] This technical guide provides a comprehensive exploration of the potential therapeutic targets of a specific, yet under-investigated pyrazole derivative, 1-ethyl-1H-pyrazol-4-ol. While direct empirical data for this compound is scarce, this document leverages the extensive knowledge of the broader pyrazole class to logically infer and propose high-probability molecular targets. We will delve into the mechanistic basis for these predictions, focusing on key areas where pyrazole derivatives have demonstrated significant therapeutic impact: inflammation, oncology, and neuro-inflammatory disorders. This guide will provide detailed, field-proven experimental protocols for the validation of these putative targets, complete with illustrative diagrams of signaling pathways and experimental workflows. Our objective is to furnish researchers and drug development professionals with a robust framework for initiating a structured investigation into the therapeutic potential of 1-ethyl-1H-pyrazol-4-ol.

Introduction: The Rationale for Investigating 1-ethyl-1H-pyrazol-4-ol

The pyrazole moiety is a five-membered heterocyclic ring containing two adjacent nitrogen atoms.[2] Its unique electronic and structural properties allow it to serve as a versatile pharmacophore, capable of engaging in various non-covalent interactions with biological macromolecules.[1] This has led to the successful development of pyrazole-containing drugs for a multitude of diseases.[3] Notable examples include the anti-inflammatory drug celecoxib, the erectile dysfunction medication sildenafil, and a range of kinase inhibitors used in oncology.[4][5]

Given the established therapeutic value of the pyrazole scaffold, the systematic investigation of novel derivatives is a logical and promising avenue for drug discovery. 1-ethyl-1H-pyrazol-4-ol, with its specific substitution pattern, presents a unique chemical entity whose biological activities have not been extensively characterized. The ethyl group at the 1-position and the hydroxyl group at the 4-position can significantly influence the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, thereby dictating its interaction with biological targets.

This guide will, therefore, focus on three primary, evidence-based hypotheses for the therapeutic targeting of 1-ethyl-1H-pyrazol-4-ol:

  • Inhibition of Cyclooxygenase (COX) Enzymes: Drawing parallels with the renowned COX-2 inhibitor, celecoxib.

  • Modulation of Protein Kinase Activity: Capitalizing on the growing class of pyrazole-based kinase inhibitors in oncology and immunology.[6]

  • Suppression of Neuro-inflammatory Pathways: Exploring the potential to mitigate neurodegenerative processes through the inhibition of key signaling nodes like NF-κB.

For each proposed target class, we will provide a detailed scientific rationale, a step-by-step experimental protocol for validation, and a visual representation of the underlying biological and experimental frameworks.

Potential Target I: Cyclooxygenase (COX) Enzymes in Inflammation

Scientific Rationale

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins.[7] While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and its levels rise significantly during inflammation.[8] The selective inhibition of COX-2 is a well-established strategy for treating inflammation and pain with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[9]

The pyrazole ring is a cornerstone of many selective COX-2 inhibitors.[5] The archetypal example, celecoxib, utilizes its pyrazole core to achieve selective binding to the active site of the COX-2 enzyme.[10] Given this strong precedent, it is highly plausible that 1-ethyl-1H-pyrazol-4-ol could also exhibit inhibitory activity against COX enzymes, potentially with selectivity for COX-2. The hydroxyl group on the pyrazole ring could form crucial hydrogen bonds within the enzyme's active site, a common feature in many enzyme-inhibitor interactions.

Experimental Validation: In Vitro COX Inhibition Assay

To ascertain the COX-inhibitory potential of 1-ethyl-1H-pyrazol-4-ol, a robust in vitro enzymatic assay is the first-line approach. The following protocol outlines a common method for determining the IC50 (half-maximal inhibitory concentration) of a test compound against both COX-1 and COX-2.

2.2.1. Principle

This assay measures the peroxidase activity of COX. The COX component of the enzyme converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component reduces PGG2 to PGH2. This peroxidase activity can be measured colorimetrically or fluorometrically.

2.2.2. Materials

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Specific inhibitors for COX-1 (e.g., SC-560) and COX-2 (e.g., celecoxib) as positive controls

  • 1-ethyl-1H-pyrazol-4-ol (test compound) dissolved in a suitable solvent (e.g., DMSO)

  • Fluorometric probe (e.g., ADHP)

  • 96-well microplate

  • Fluorometer

2.2.3. Step-by-Step Protocol

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Dilute the enzymes and test compound to the desired concentrations in the reaction buffer.

  • Assay Setup: To a 96-well plate, add the reaction buffer, heme, and the fluorometric probe.

  • Addition of Inhibitors: Add varying concentrations of 1-ethyl-1H-pyrazol-4-ol, the positive controls (celecoxib, SC-560), and a vehicle control (DMSO) to the respective wells.

  • Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme to the wells.

  • Initiation of Reaction: Initiate the reaction by adding arachidonic acid to all wells.[3]

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).

  • Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 530-540 nm excitation, 585-595 nm emission).[11]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Data Presentation
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
1-ethyl-1H-pyrazol-4-olTo be determinedTo be determinedTo be determined
Celecoxib (Control)>10~0.1>100
Indomethacin (Control)~0.1~1~0.1
Visualizing the COX Inhibition Pathway

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Pyrazol_Compound 1-ethyl-1H-pyrazol-4-ol Pyrazol_Compound->COX_Enzyme Inhibition Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Dilution Prepare serial dilutions of 1-ethyl-1H-pyrazol-4-ol Add_Compound Add compound to plate Compound_Dilution->Add_Compound Kinase_Mix Prepare Kinase/Substrate Mix Add_Kinase Add Kinase/Substrate Mix Kinase_Mix->Add_Kinase ATP_Sol Prepare ATP Solution Add_ATP Initiate with ATP ATP_Sol->Add_ATP Add_Compound->Add_Kinase Add_Kinase->Add_ATP Incubate Incubate at RT Add_ATP->Incubate Add_Detection_Reagent Add Luminescence Reagent Incubate->Add_Detection_Reagent Measure_Luminescence Measure Luminescence Add_Detection_Reagent->Measure_Luminescence Calculate_IC50 Calculate IC50 Measure_Luminescence->Calculate_IC50

Caption: Workflow for in vitro kinase inhibition screening.

Potential Target III: NF-κB Signaling in Neuro-inflammation

Scientific Rationale

Neuro-inflammation, characterized by the activation of glial cells and the production of pro-inflammatory mediators in the central nervous system, is a key pathological feature of many neurodegenerative diseases. [12]The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. [13]The canonical NF-κB pathway is triggered by pro-inflammatory stimuli, leading to the nuclear translocation of NF-κB and the transcription of genes encoding cytokines, chemokines, and other inflammatory proteins. [14]Inhibition of the NF-κB pathway is therefore a compelling therapeutic strategy for neuro-inflammatory conditions. [15] Several studies have reported the anti-neuro-inflammatory effects of pyrazole derivatives. [12]These compounds have been shown to reduce the production of neurotoxins from activated microglia, the resident immune cells of the brain. [12]It is plausible that 1-ethyl-1H-pyrazol-4-ol could exert neuroprotective effects by inhibiting one of the key signaling components of the NF-κB pathway, such as the IκB kinase (IKK) complex. [16]

Experimental Validation: NF-κB Reporter Gene Assay

A reporter gene assay is a common and effective method to quantify the activity of a specific transcription factor, such as NF-κB.

4.2.1. Principle

This cell-based assay utilizes a cell line that has been engineered to express a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a promoter containing NF-κB response elements. Activation of the NF-κB pathway leads to the expression of the reporter gene, which can be easily quantified. [17] 4.2.2. Materials

  • A suitable cell line with an integrated NF-κB reporter system (e.g., HEK293-NF-κB-luc)

  • Cell culture medium and supplements

  • 1-ethyl-1H-pyrazol-4-ol (test compound)

  • An NF-κB activator (e.g., Tumor Necrosis Factor-alpha, TNF-α)

  • A known NF-κB inhibitor as a positive control (e.g., BAY 11-7082)

  • Luciferase assay reagent

  • Luminometer

4.2.3. Step-by-Step Protocol

  • Cell Seeding: Seed the NF-κB reporter cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of 1-ethyl-1H-pyrazol-4-ol or the positive control for a specified time (e.g., 1-2 hours).

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) to induce pathway activation. Include an unstimulated control.

  • Incubation: Incubate the cells for a period sufficient to allow for reporter gene expression (e.g., 6-8 hours).

  • Cell Lysis and Signal Detection: Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.

  • Measurement: Measure the luminescence in each well using a luminometer.

  • Data Analysis: Normalize the luminescence signal to cell viability (which can be assessed in a parallel assay). Calculate the percentage of inhibition of NF-κB activity for each compound concentration relative to the stimulated control. Determine the IC50 value.

Visualizing the NF-κB Signaling Pathway

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK complex TNFR->IKK Activation IkB IκBα IKK->IkB Phosphorylation IkB_NFkB IκBα-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκBα Degradation DNA DNA NFkB_nuc->DNA Binding Gene_Transcription Gene Transcription (Cytokines, Chemokines) DNA->Gene_Transcription Pyrazol_Compound 1-ethyl-1H-pyrazol-4-ol Pyrazol_Compound->IKK Inhibition

Caption: Inhibition of the canonical NF-κB signaling pathway.

Conclusion and Future Directions

While the therapeutic potential of 1-ethyl-1H-pyrazol-4-ol remains to be empirically determined, the extensive body of literature on pyrazole-based pharmacophores provides a strong foundation for a targeted and rational investigation. The proposed primary targets—COX enzymes, protein kinases, and the NF-κB signaling pathway—represent high-probability avenues for discovering the biological activity of this compound. The detailed experimental protocols provided in this guide offer a clear and actionable roadmap for researchers to initiate this exploration.

Successful validation of activity against any of these targets would warrant further investigation, including lead optimization through medicinal chemistry to enhance potency and selectivity, comprehensive pharmacokinetic and pharmacodynamic profiling, and eventual in vivo efficacy studies in relevant disease models. The journey from a novel chemical entity to a therapeutic agent is long and complex, but it begins with the foundational step of identifying and validating its molecular targets. This guide is intended to be a catalyst for that critical first step in uncovering the potential of 1-ethyl-1H-pyrazol-4-ol.

References

  • News-Medical. Celebrex (Celecoxib) Pharmacology.

  • Varacallo, M. Celecoxib. In: StatPearls. StatPearls Publishing; 2023.

  • Al-Horani, R. A., Al-Ayadhi, L., Al-Daghri, N. M., & Sabry, A. M. (2021). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. Molecules, 26(11), 3352.

  • Dr Matt & Dr Mike. (2018). Celecoxib -NSAID Mechanism of Action. [Video]. YouTube.

  • ResearchGate. Chemical structures of some selective cyclooxygenase-2 (COX-2) inhibitors (1-9).

  • Wikipedia. (2023). Celecoxib.

  • Abdel-Wahab, B. F., Abdel-Aziem, A., & El-Gazzar, M. G. (2022). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2219–2239.

  • ResearchGate. Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43).

  • El-Gamal, M. I., Al-Ameen, A. A., Al-Koumi, D. M., & Hamad, M. F. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules, 27(1), 330.

  • Nitulescu, G. M., Stancov, G., Seremet, O. C., Nitulescu, G., Mihai, D. P., Duta-Bratu, C. G., ... & Olaru, O. T. (2021). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 22(16), 8888.

  • Ali, H. I., El-Sayed, M. A., Aboul-Enein, H. Y., & El-Gamal, M. I. (2011). A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. Basic & Clinical Pharmacology & Toxicology, 108(4), 263-273.

  • Sethi, G., Sung, B., & Aggarwal, B. B. (2008). Inhibiting NF-κB activation by small molecules as a therapeutic strategy. Biochimica et Biophysica Acta (BBA)-Reviews on Cancer, 1785(2), 151-169.

  • Gilbert, D. F., Deme, M. S., Jones, K. L., & Johnson, G. L. (2019). In vitro benchmarking of NF-κB inhibitors. PloS one, 14(1), e0209927.

  • BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay.

  • Van der Harten, L. B., Van den Berg, R. M., & Van der Vliet, A. (2016). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of visualized experiments: JoVE, (113), 54133.

  • Zhang, Y., Wang, Y., Zhang, J., Li, Y., & Wang, Y. (2020). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of the Chinese Chemical Society, 67(10), 1846-1854.

  • ResearchGate. How can I assay cyclooxygenase pathway inhibition for plant extracts?.

  • Knippschild, U., Krüger, K., & Bischof, J. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International journal of molecular sciences, 22(16), 8632.

  • Al-Ostoot, F. H., Al-Qawasmeh, R. A., & El-Abadelah, M. M. (2022). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Samara Journal of Science, 10(1), 1-13.

  • Creative Diagnostics. NF-κB Small Molecule Guide.

  • ResearchGate. Pyrazole Derivatives as Selective COX-2 Inhibitors.

  • De Backer, S., El-Gazzar, M., El-Gamal, M., & Van der Veken, P. (2013). Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. International journal of molecular sciences, 14(5), 9884-9896.

  • PharmGKB. Celecoxib Pathway, Pharmacodynamics.

  • Eco-Vector Journals Portal. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets.

  • Kumar, A., Singh, R., Thota, S., & Bansal, R. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. ACS omega, 7(43), 38043-38062.

  • ResearchGate. Naturally Occurring NF-κB Inhibitors.

  • Sigma-Aldrich. COX Activity Assay Kit (Fluorometric).

  • BMG LABTECH. (2020). Kinase assays.

  • Kunnumakkara, A. B., Sung, B., & Aggarwal, B. B. (2020). Small Molecule NF-κB Pathway Inhibitors in Clinic. International journal of molecular sciences, 21(18), 6643.

  • El-Gamal, M. I., Al-Ameen, A. A., Al-Koumi, D. M., & Hamad, M. F. (2022). Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. Bioorganic chemistry, 125, 105877.

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.

  • Kumar, V., Ghosh, S., Yadav, S., Malik, R., Roy, P., & Prasad, R. (2022). Identification and mechanistic exploration of structural and conformational dynamics of NF-kB inhibitors: rationale insights from in silico and in vitro studies. Journal of Biomolecular Structure and Dynamics, 40(17), 7857-7873.

  • ResearchGate. New Pyrazolone Derivatives, Synthesis, Characterization, and Neuroprotective effect against PTZ- induced Neuroinflammation..

  • ResearchGate. Inhibition of the NF-κB signaling pathway by small-molecule inhibitors.

  • Tsolaki, E., & Geronikaki, A. (2020). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 25(11), 2631.

  • Singh, S., & Singh, T. G. (2023). NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. Current neuropharmacology, 21(9), 1957.

  • Interchim. COX Fluorescent Inhibitor Screening Assay Kit.

  • Frontiers. Natural Small Molecules Targeting NF-κB Signaling in Glioblastoma.

  • Cayman Chemical. COX-2 (human) Inhibitor Screening Assay Kit.

  • Sigma-Aldrich. Kinase Assay Kit.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Utilization of 1-Ethyl-1H-pyrazol-4-ol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis and application of 1-ethyl-1H-pyrazol-4-ol, a versatile heterocyclic building block...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and application of 1-ethyl-1H-pyrazol-4-ol, a versatile heterocyclic building block for organic synthesis, particularly in the realm of medicinal chemistry. The pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds.[1][2] The strategic placement of a hydroxyl group at the 4-position of the 1-ethylpyrazole ring offers a valuable handle for further functionalization, enabling the generation of diverse molecular architectures for drug discovery programs.[3][4]

Synthesis of 1-Ethyl-1H-pyrazol-4-ol: The Knorr Pyrazole Synthesis Approach

The most classical and reliable method for the synthesis of pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[5][6][7] For the preparation of 1-ethyl-1H-pyrazol-4-ol, ethylhydrazine is the logical choice for the hydrazine component. The selection of the 1,3-dicarbonyl equivalent is crucial to arrive at the desired 4-hydroxy substitution pattern without substituents at the C3 and C5 positions. A suitable and readily available starting material for this purpose is malondialdehyde or its synthetic equivalents.

Proposed Synthetic Protocol: Synthesis of 1-Ethyl-1H-pyrazol-4-ol

This protocol describes a plausible two-step synthesis of 1-ethyl-1H-pyrazol-4-ol starting from ethylhydrazine and a malondialdehyde equivalent.

Step 1: Formation of the Pyrazole Ring

The reaction is initiated by the condensation of ethylhydrazine with a protected form of malondialdehyde, such as 1,1,3,3-tetraethoxypropane, under acidic conditions to facilitate the cyclization and formation of the pyrazole ring.

  • Materials:

    • Ethylhydrazine oxalate

    • 1,1,3,3-Tetraethoxypropane

    • Hydrochloric acid (concentrated)

    • Ethanol

    • Sodium hydroxide

    • Dichloromethane

    • Anhydrous magnesium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • In a round-bottom flask, dissolve ethylhydrazine oxalate in water and neutralize with a solution of sodium hydroxide to free the ethylhydrazine base.

    • Extract the aqueous layer with dichloromethane and dry the organic phase over anhydrous magnesium sulfate.

    • Carefully remove the solvent under reduced pressure to obtain ethylhydrazine.

    • To a solution of ethylhydrazine in ethanol, add 1,1,3,3-tetraethoxypropane.

    • Add a catalytic amount of concentrated hydrochloric acid to the mixture.

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with dichloromethane, wash with brine, and dry over anhydrous magnesium sulfate.

    • Purify the crude product by silica gel column chromatography to yield 1-ethyl-4-ethoxy-1H-pyrazole.

Step 2: Deprotection to 1-Ethyl-1H-pyrazol-4-ol

The ethoxy group at the 4-position is a protecting group for the desired hydroxyl functionality. This ether linkage can be cleaved under strong acidic conditions to yield the final product.

  • Materials:

    • 1-Ethyl-4-ethoxy-1H-pyrazole

    • Hydrobromic acid (48%)

    • Sodium bicarbonate

    • Ethyl acetate

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask, dissolve 1-ethyl-4-ethoxy-1H-pyrazole in hydrobromic acid (48%).

    • Heat the reaction mixture to reflux for 12-24 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction mixture in an ice bath and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude 1-ethyl-1H-pyrazol-4-ol, which can be further purified by recrystallization or column chromatography.

Synthesis Workflow Diagram

Synthesis_Workflow A Ethylhydrazine C Condensation & Cyclization A->C B 1,1,3,3-Tetraethoxypropane B->C D 1-Ethyl-4-ethoxy-1H-pyrazole C->D Acid catalyst Ethanol, Reflux E Ether Cleavage (HBr) D->E F 1-Ethyl-1H-pyrazol-4-ol E->F Reflux

Caption: Synthetic workflow for 1-ethyl-1H-pyrazol-4-ol.

Applications in Organic Synthesis: Derivatization of the 4-Hydroxyl Group

The hydroxyl group of 1-ethyl-1H-pyrazol-4-ol is a versatile functional handle that can be readily converted into a variety of other functional groups, most notably ethers and esters. This allows for the introduction of diverse substituents at the 4-position, which is a key strategy in the generation of compound libraries for high-throughput screening in drug discovery.

O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the formation of ethers from an alcohol and an alkyl halide.[8][9][10][11] The reaction proceeds via an SN2 mechanism, where the deprotonated alcohol (alkoxide) acts as a nucleophile.[10]

Protocol: General Procedure for O-Alkylation of 1-Ethyl-1H-pyrazol-4-ol

  • Materials:

    • 1-Ethyl-1H-pyrazol-4-ol

    • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

    • Base (e.g., potassium carbonate, sodium hydride)

    • Solvent (e.g., acetone, dimethylformamide)

    • Ethyl acetate

    • Water

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a stirred solution of 1-ethyl-1H-pyrazol-4-ol in the chosen solvent, add the base at room temperature.

    • Stir the mixture for 30 minutes to ensure complete formation of the pyrazolate anion.

    • Add the alkyl halide dropwise to the reaction mixture.

    • Heat the reaction to a temperature between 50 °C and reflux, depending on the reactivity of the alkyl halide, and stir for 4-24 hours. Monitor the reaction by TLC.

    • After completion, cool the mixture to room temperature and quench with water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Data Table: Exemplary O-Alkylation Reactions

EntryAlkyl HalideBaseSolventTemp. (°C)Time (h)Yield (%)
1Benzyl bromideK₂CO₃AcetoneReflux6>90
2Ethyl iodideNaHDMF604>85
3Propargyl bromideK₂CO₃AcetoneReflux8>80

Note: Yields are estimated based on typical Williamson ether synthesis reactions and may vary depending on the specific substrate and reaction conditions.

O-Alkylation and Esterification via the Mitsunobu Reaction

The Mitsunobu reaction provides a powerful and mild alternative for the conversion of alcohols to ethers, esters, and other functional groups.[12][13][14] The reaction proceeds with inversion of configuration at the alcohol carbon, although this is not relevant for the achiral 1-ethyl-1H-pyrazol-4-ol.[13] It is particularly useful for coupling with less reactive alkyl halides or for the introduction of functional groups under neutral conditions. A key advantage is its applicability to a wide range of nucleophiles, including phenols, carboxylic acids, and imides.[14][15] One study has specifically demonstrated the selective O-alkylation of pyrazolones using the Mitsunobu reaction.[16]

Protocol: General Procedure for the Mitsunobu Reaction with 1-Ethyl-1H-pyrazol-4-ol

  • Materials:

    • 1-Ethyl-1H-pyrazol-4-ol

    • Alcohol or Carboxylic Acid (Nucleophile)

    • Triphenylphosphine (PPh₃)

    • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

    • Anhydrous tetrahydrofuran (THF)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), dissolve 1-ethyl-1H-pyrazol-4-ol, the alcohol or carboxylic acid (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of DEAD or DIAD (1.5 equivalents) in THF dropwise to the reaction mixture, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify the crude product by column chromatography to separate the desired product from triphenylphosphine oxide and the hydrazine byproduct.

Mitsunobu Reaction Mechanism

Mitsunobu_Mechanism cluster_activation Activation of Alcohol cluster_substitution Nucleophilic Substitution A PPh₃ C Betaine Intermediate A->C Nucleophilic attack B DEAD B->C E Oxyphosphonium Salt C->E Proton transfer D Pyrazol-4-ol D->E H 4-Alkoxy/Acyloxypyrazole E->H I Triphenylphosphine oxide E->I J Hydrazine byproduct E->J F Nucleophile (NuH) G Deprotonated Nucleophile (Nu⁻) F->G Deprotonation by betaine intermediate G->H SN2 attack on oxyphosphonium salt

Caption: Simplified mechanism of the Mitsunobu reaction.

Significance in Drug Discovery

The 4-alkoxy-1-alkylpyrazole motif is a valuable scaffold in medicinal chemistry. The ether linkage provides a stable connection to various side chains, allowing for the exploration of the chemical space around the pyrazole core. This is particularly important for optimizing ligand-protein interactions. For instance, substituted pyrazoles are known to act as inhibitors of various kinases, and the substituent at the 4-position can be crucial for achieving selectivity and potency.[17] The ability to readily synthesize a library of 4-alkoxy-1-ethylpyrazoles from a common intermediate makes 1-ethyl-1H-pyrazol-4-ol an attractive starting material for the development of novel therapeutic agents. The diverse biological activities of pyrazole derivatives include anti-inflammatory, anticancer, and antimicrobial properties.[2][4]

References

  • J&K Scientific LLC. Knorr Pyrazole Synthesis. [Link]

  • Larina, L. I., & Lopyrev, V. A. (2008). The Knorr Pyrazole Synthesis. In Modern Problems of Organic Chemistry (Vol. 5, pp. 1-61). Research-Signpost.
  • Karrouchi, K., Radi, S., Ramli, Y., & Ansar, M. (2015). Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine. Journal of Chemical and Pharmaceutical Research, 7(10), 544-547.
  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]

  • Organic Syntheses. (1996). A GENERAL PROCEDURE FOR MITSUNOBU INVERSION OF STERICALLY HINDERED ALCOHOLS. Organic Syntheses, 73, 125. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Rao, J. S., & Kumar, R. (2011). Synthesis of some novel 1-H pyrazole derivatives and their antibacterial activity studies. Rasayan Journal of Chemistry, 4(2), 351-356.
  • Alam, M. J., & Khan, M. S. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2.
  • Chemistry Steps. The Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014). [Link]

  • Katritzky, A. R., & Fan, W. Q. (1991). Alkylation of Pyrazolones via the Mitsunobu Reaction. ChemInform, 22(35).
  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • Al-Hazmi, G. H., Marrakkur, V., Naik, L., & Refat, M. S. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies, 33(5).
  • Chemistry LibreTexts. Williamson Ether Synthesis. (2023). [Link]

  • Tan, B., Zhang, X., Quan, X., Zheng, G., Li, X., Zhao, L., ... & Li, B. (2020). Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. Bioorganic & medicinal chemistry letters, 30(16), 127339.
  • Chem Help ASAP. (2019, October 15). Williamson ether synthesis [Video]. YouTube. [Link]

  • Tamminana, R., & Bhonsle, R. (2024). The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry, 14(4), 78.
  • Kumar, P., & Kumar, R. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.
  • Aslam, S., & Ghori, S. A. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Pharmaceutical and Biosciences Journal, 1-13.
  • Organic Chemistry Portal. Mitsunobu Reaction - Common Conditions. [Link]

Sources

Application

Application Notes &amp; Protocols for the Synthesis of Pyrazole Scaffolds

Abstract The pyrazole nucleus is a privileged scaffold in medicinal chemistry and agrochemicals, forming the core of numerous blockbuster drugs and commercial products. Its prevalence stems from its unique physicochemica...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and agrochemicals, forming the core of numerous blockbuster drugs and commercial products. Its prevalence stems from its unique physicochemical properties and its ability to act as a versatile pharmacophore. This document provides an in-depth guide to the most reliable and adaptable experimental protocols for pyrazole synthesis. We move beyond simple step-by-step instructions to explain the underlying mechanistic principles, the rationale behind procedural choices, and the critical parameters that govern reaction outcomes. This guide is structured to empower researchers to not only replicate these methods but also to intelligently adapt them for the synthesis of novel derivatives. We will cover three cornerstone strategies: the classical Knorr cyclocondensation, modern 1,3-dipolar cycloadditions, and highly efficient multicomponent reactions (MCRs).

The Foundational Approach: Knorr Pyrazole Synthesis

First reported by Ludwig Knorr in 1883, the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative remains one of the most direct and widely used methods for constructing the pyrazole ring.[1][2] Its enduring utility lies in its simplicity and the ready availability of the starting materials.

Mechanistic Rationale

The reaction proceeds via an acid-catalyzed pathway.[1][3][4] The mechanism involves two key stages:

  • Initial Condensation: One of the carbonyl groups of the 1,3-dicarbonyl compound reacts with the hydrazine to form a hydrazone or enamine intermediate.

  • Intramolecular Cyclization & Dehydration: The remaining free nitrogen of the hydrazine intermediate performs a nucleophilic attack on the second carbonyl group. This cyclization is followed by the elimination of two molecules of water to yield the stable, aromatic pyrazole ring.[5]

A critical consideration is regioselectivity . When an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine are used, the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two regioisomeric products.[1] The outcome is often dictated by the relative reactivity of the carbonyls (e.g., ketone vs. ester) and the steric hindrance of the substituents.

Experimental Workflow: Knorr Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation A Combine 1,3-Dicarbonyl, Hydrazine Derivative, and Solvent in Flask B Add Acid Catalyst (e.g., Acetic Acid) A->B C Heat Mixture with Stirring (e.g., 80-100°C) B->C D Monitor Progress by TLC C->D E Cool Reaction Mixture D->E F Precipitate Product (e.g., by adding water) E->F G Collect Solid by Filtration F->G H Wash with Cold Solvent and Dry G->H G A Hydrazonoyl Halide C Nitrile Imine (1,3-Dipole) A->C - H-Base-Halide B Base (e.g., Et3N) B->C E [3+2] Cycloaddition C->E D Alkyne (Dipolarophile) D->E F Substituted Pyrazole E->F G cluster_pot One-Pot Reaction A Component A (e.g., Aldehyde) E Catalyst + Solvent Simultaneous or Sequential Addition A->E B Component B (e.g., Malononitrile) B->E C Component C (e.g., β-Ketoester) C->E D Component D (e.g., Hydrazine) D->E F Complex Pyrazole Derivative E->F

Sources

Method

1-ethyl-1H-pyrazol-4-ol as a building block in medicinal chemistry

Executive Summary 1-Ethyl-1H-pyrazol-4-ol (CAS: 5334-40-7) represents a high-value "privileged scaffold" building block for drug discovery. Unlike its parent compound (pyrazole) or simple phenols, this moiety offers a un...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Ethyl-1H-pyrazol-4-ol (CAS: 5334-40-7) represents a high-value "privileged scaffold" building block for drug discovery. Unlike its parent compound (pyrazole) or simple phenols, this moiety offers a unique electronic and steric profile. The N-ethyl group locks the tautomeric equilibrium, ensuring regiospecificity at the oxygen atom, while the pyrazole ring functions as a robust bioisostere for phenyl rings, often improving solubility and metabolic stability (lowering LogP compared to benzene analogs).

This guide details the strategic application of 1-ethyl-1H-pyrazol-4-ol, focusing on O-functionalization (ethers, carbamates) and C-H activation (C3/C5 functionalization), providing validated protocols for integrating this motif into kinase inhibitors, GPCR ligands, and anti-inflammatory agents.

Physicochemical Profile

Understanding the fundamental properties of this building block is prerequisite to successful synthetic planning.

PropertyData / ValueMedicinal Chemistry Implication
Molecular Weight 112.13 g/mol Low MW allows for "Fragment-Based Drug Design" (FBDD).
pKa (OH group) ~9.2 - 9.5 (Est.)Similar to phenol (pKa ~10) but slightly more acidic due to the diazole ring; suitable for base-mediated alkylation.
LogP ~0.45Significantly lower than phenol (LogP 1.46), aiding in lowering the overall lipophilicity of the final drug candidate.
H-Bond Donors 1 (OH)Capable of directional H-bonding in active sites.
H-Bond Acceptors 2 (N2, O)The N2 nitrogen remains a competent acceptor even after O-alkylation.
Solubility High (DMSO, MeOH, DCM)Excellent compatibility with standard organic synthesis solvents.

Strategic Utility & Functionalization Map

The primary utility of 1-ethyl-1H-pyrazol-4-ol lies in its ability to serve as a nucleophilic scaffold . The following diagram illustrates the three primary divergence points for library generation.

G Core 1-Ethyl-1H-pyrazol-4-ol (Nucleophilic Core) Path1 Pathway A: O-Alkylation (Ether Synthesis) Core->Path1 Alkyl Halides / Alcohols Path2 Pathway B: O-Arylation (Biaryl Ethers) Core->Path2 Boronic Acids / Ar-F Path3 Pathway C: C-H Activation (C3/C5 Functionalization) Core->Path3 NIS / NBS Prod1 Alkyl Ethers (Mitsunobu / SN2) Path1->Prod1 Prod2 Heteroaryl Ethers (Chan-Lam / SnAr) Path2->Prod2 Prod3 Halogenated Scaffolds (Suzuki Precursors) Path3->Prod3

Figure 1: Divergent synthesis pathways starting from 1-ethyl-1H-pyrazol-4-ol. The O-linkage is the primary vector for increasing molecular complexity.

Validated Experimental Protocols

Protocol A: Mitsunobu Coupling (O-Alkylation)

Context: This is the preferred method for attaching complex aliphatic chains or secondary alcohols where SN2 displacement is sluggish or stereoinversion is required. Mechanism: Activation of the alcohol by PPh3/DIAD followed by nucleophilic attack by the pyrazole oxygen.

Reagents:

  • 1-Ethyl-1H-pyrazol-4-ol (1.0 equiv)

  • Target Alcohol (R-OH) (1.0 - 1.2 equiv)

  • Triphenylphosphine (PPh3) (1.5 equiv)[1]

  • Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)[1]

  • Solvent: Anhydrous THF or Toluene.

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1-ethyl-1H-pyrazol-4-ol (1.0 mmol), the target alcohol (1.0 mmol), and PPh3 (1.5 mmol, 393 mg) in anhydrous THF (5 mL) under an inert atmosphere (N2 or Ar).

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Addition: Add DIAD (1.5 mmol, ~300 µL) dropwise over 10 minutes. Critical: The solution will turn yellow/orange. Maintain 0°C to prevent side reactions.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–12 hours.

    • Validation: Monitor by TLC (EtOAc/Hexane).[2] The product is typically less polar than the starting pyrazole.

  • Workup: Dilute with Et2O (20 mL) and wash with saturated NaHCO3 (10 mL) followed by brine. Dry over Na2SO4.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO2).

    • Note: Triphenylphosphine oxide (TPPO) is a byproduct.[1] If separation is difficult, switch to polymer-supported PPh3 or use a hexanes precipitation step.

Protocol B: Copper-Catalyzed Chan-Lam Coupling (O-Arylation)

Context: Forming biaryl ethers (Pyrazole-O-Aryl) is difficult via SNAr unless the partner ring is highly electron-deficient. The Chan-Lam coupling is a mild, oxidative cross-coupling that works well for electron-rich or neutral aryl boronic acids.

Reagents:

  • 1-Ethyl-1H-pyrazol-4-ol (1.0 equiv)

  • Aryl Boronic Acid (Ar-B(OH)2) (1.5 - 2.0 equiv)

  • Copper(II) Acetate (Cu(OAc)2) (0.5 - 1.0 equiv)

  • Base: Pyridine (2.0 equiv) or Triethylamine (TEA)

  • Desiccant: 4Å Molecular Sieves (Activated)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Atmosphere: Open air (Oxygen source)

Step-by-Step Procedure:

  • Setup: To a vial containing activated 4Å molecular sieves (200 mg), add 1-ethyl-1H-pyrazol-4-ol (1.0 mmol), Aryl Boronic Acid (1.5 mmol), and Cu(OAc)2 (0.5 mmol).

  • Solvation: Add anhydrous DCM (5 mL) and Pyridine (2.0 mmol).

  • Activation: Cap the vial loosely or attach a drying tube (the reaction requires O2 from air for the catalytic cycle).

  • Reaction: Stir vigorously at room temperature for 16–24 hours.

    • Observation: The reaction mixture typically turns from blue/green to a dark green/brown slurry.

  • Workup: Filter the mixture through a pad of Celite to remove copper salts and sieves. Rinse with EtOAc.[1]

  • Purification: Wash the filtrate with 1M HCl (to remove pyridine) and brine. Dry, concentrate, and purify via chromatography.[1]

Medicinal Chemistry Applications: Bioisosterism

The 1-ethyl-4-alkoxypyrazole motif is a proven bioisostere for p-alkoxyphenols .

Why swap a Benzene for a Pyrazole?

  • Solubility: The pyrazole nitrogens increase polarity and water solubility.

  • Interaction: The N2 nitrogen (lone pair) can accept a hydrogen bond from the protein backbone, an interaction not possible with a phenyl ring.

  • Metabolism: Pyrazoles are generally resistant to oxidative metabolism (CYP450) compared to electron-rich phenols which are prone to quinone formation.

Bioisostere cluster_0 Standard Scaffold cluster_1 Optimized Scaffold Phenol p-Alkoxyphenol (Lipophilic, Metabolic Risk) Pyrazole 1-Ethyl-4-alkoxypyrazole (Polar, H-Bond Acceptor, Stable) Phenol->Pyrazole Scaffold Hop (LogP ↓, Sol ↑)

Figure 2: Bioisosteric replacement strategy. Transitioning from phenyl to pyrazole improves physicochemical properties.

Storage and Stability

  • Storage: Store at 2–8°C under an inert atmosphere. Hygroscopic; keep tightly sealed.

  • Stability: Stable in solution (DMSO/MeOH) for >24 hours. Avoid strong oxidizing agents which may degrade the hydrazine linkage within the ring.

References

  • General Pyrazole Chemistry: Fustero, S., et al. "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011, 111(11), 6984–7034.

  • Mitsunobu Protocol: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651.

  • Chan-Lam Coupling: Qiao, J. X., & Lam, P. Y. S. "Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives." Synthesis, 2011, 2011(06), 829-856.

  • Bioisosterism in Drug Design: Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011, 54(8), 2529–2591.

Sources

Application

Application Note: A Comprehensive Guide to the Analytical Characterization of 1-ethyl-1H-pyrazol-4-ol

Abstract: This document provides a detailed guide for the comprehensive analytical characterization of 1-ethyl-1H-pyrazol-4-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. We present...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed guide for the comprehensive analytical characterization of 1-ethyl-1H-pyrazol-4-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. We present a multi-technique approach, outlining principles and detailed protocols for structural elucidation, identity confirmation, and purity assessment. This guide is intended for researchers, analytical scientists, and drug development professionals requiring robust and reliable characterization of this pyrazole derivative.

Introduction and Strategic Importance

1-ethyl-1H-pyrazol-4-ol belongs to the pyrazole class of heterocyclic compounds, a scaffold that is prevalent in a wide array of pharmacologically active agents.[1] The specific substitution pattern—an ethyl group at the N1 position and a hydroxyl group at the C4 position—imparts distinct physicochemical properties that necessitate a tailored analytical strategy. Accurate and comprehensive characterization is a cornerstone of the drug discovery and development process, ensuring compound identity, purity, and stability, which are critical for reproducible downstream biological assays and meeting regulatory standards.

The analytical workflow described herein is designed to provide orthogonal data points, creating a self-validating system for the unequivocal characterization of 1-ethyl-1H-pyrazol-4-ol. We will move from foundational molecular formula and weight determination to detailed structural mapping and finally, quantitative purity analysis.

Physicochemical Properties of 1-ethyl-1H-pyrazol-4-ol

A foundational understanding of the molecule's basic properties is the first step in any analytical endeavor. These data inform choices regarding solvents, chromatographic conditions, and spectroscopic parameters.

PropertyValueSource
Chemical Structure Chemical structure of 1-ethyl-1H-pyrazol-4-ol
Molecular Formula C₅H₈N₂O[2]
Molecular Weight 112.13 g/mol [2]
CAS Number 75702-85-1[2]
Appearance Typically an off-white to pale yellow solidInferred from similar compounds
Storage Conditions 2-8°C, Inert atmosphere, Keep in dark place[2]

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure in solution. For 1-ethyl-1H-pyrazol-4-ol, both ¹H and ¹³C NMR provide a complete map of the carbon-hydrogen framework.

Expert Insight: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended. Its polarity effectively dissolves the analyte, and importantly, it allows for the observation of the hydroxyl (-OH) proton, which would rapidly exchange and become invisible in solvents like D₂O or CD₃OD.

Protocol 2.1: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of 1-ethyl-1H-pyrazol-4-ol and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Acquire a standard ¹H spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover a range of -1 to 12 ppm.

    • Reference the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.

  • Data Interpretation: The spectrum provides four key pieces of information: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J).

Predicted ¹H NMR Data (in DMSO-d₆)
Assignment Predicted Chemical Shift (ppm)
-CH₂CH₃ ~1.3
-CH₂ CH₃~3.9
H-3~7.2
H-5~7.4
-OH~9.0
Protocol 2.2: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Utilize the same spectrometer, switching to the ¹³C channel.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

    • Set the spectral width to cover a range of 0 to 160 ppm.

    • Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.

  • Data Interpretation: The spectrum will show a distinct signal for each unique carbon atom in the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆)
Assignment Predicted Chemical Shift (ppm)
-CH₂CH₃ ~15
-CH₂ CH₃~45
C-3~125
C-5~130
C-4~150

Molecular Weight Confirmation via Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the synthesized compound, providing a high-confidence check on its elemental composition. Electrospray Ionization (ESI) is the preferred method for this type of molecule due to its soft ionization nature, which typically yields the intact molecular ion.

Protocol 3.1: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., a single quadrupole, Q-TOF, or Orbitrap).

  • Method Parameters:

    • Ionization Mode: Positive ion mode is recommended to observe the protonated molecule [M+H]⁺.

    • Infusion: Introduce the sample directly into the source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Mass Range: Scan a mass range that comfortably includes the expected molecular ion, for instance, m/z 50-300.

  • Data Interpretation: The primary goal is to identify the ion corresponding to the protonated molecule.

    • Expected Ion: [C₅H₈N₂O + H]⁺

    • Expected m/z: 113.13

Trustworthiness Check: High-resolution mass spectrometry (HRMS) can provide an experimentally determined exact mass. This value can be compared to the theoretical exact mass (112.0637 for the neutral molecule) to confirm the elemental formula with a high degree of confidence (typically within 5 ppm mass accuracy).

Purity Determination via High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of small molecules and quantifying impurities. A reverse-phase method is the logical starting point for a molecule with the polarity of 1-ethyl-1H-pyrazol-4-ol.

Expert Insight: The hydroxyl group on the pyrazole ring can lead to peak tailing on certain silica-based columns due to interaction with residual silanols. Using a modern, end-capped C18 column or a column with a different stationary phase (e.g., Phenyl-Hexyl) can mitigate this effect and lead to improved peak shape.

Protocol 4.1: Reverse-Phase HPLC Method
  • Sample Preparation: Accurately prepare a stock solution of the compound in a suitable diluent (e.g., 50:50 acetonitrile:water) at a concentration of ~1 mg/mL. Further dilute to an appropriate working concentration (e.g., 0.1 mg/mL).

  • Instrumentation: A standard HPLC system with a UV detector.

  • Method Parameters: The following are robust starting conditions that can be optimized further.

HPLC Method Parameters
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 220 nm (or a λmax determined by UV-Vis spectroscopy)
  • Data Analysis:

    • A pure sample should yield a single, sharp, symmetrical peak at a specific retention time.

    • Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Functional Group Analysis via Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Protocol 5.1: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid 1-ethyl-1H-pyrazol-4-ol powder directly onto the ATR crystal.

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically over a range of 4000-600 cm⁻¹, co-adding 16-32 scans.

  • Data Interpretation: The resulting spectrum should be analyzed for characteristic absorption bands.

Key FTIR Vibrational Frequencies
Wavenumber (cm⁻¹) Vibrational Mode
3400 - 3200 (broad)O-H stretch
3150 - 3100C-H stretch (aromatic)
2980 - 2850C-H stretch (aliphatic)
~1600 & ~1500C=C and C=N stretch
~1260C-O stretch

Integrated Analytical Workflow

No single technique provides a complete picture. The true power of analytical characterization comes from the integration of orthogonal methods. The following workflow ensures a comprehensive and self-validating characterization of 1-ethyl-1H-pyrazol-4-ol.

G cluster_input Start cluster_analysis Analytical Characterization cluster_output Data Interpretation & Reporting Sample Test Sample: 1-ethyl-1H-pyrazol-4-ol NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS / HRMS) Sample->MS HPLC HPLC-UV Sample->HPLC FTIR FTIR-ATR Sample->FTIR Structure Structural Confirmation NMR->Structure Identity Identity & MW Verification MS->Identity Purity Purity Assessment HPLC->Purity FTIR->Structure Report Certificate of Analysis (Complete Characterization) Structure->Report Identity->Report Purity->Report

Caption: Integrated workflow for the characterization of 1-ethyl-1H-pyrazol-4-ol.

Conclusion

The characterization of 1-ethyl-1H-pyrazol-4-ol requires a multi-faceted analytical approach. By systematically applying NMR for structural elucidation, MS for molecular weight confirmation, HPLC for purity assessment, and FTIR for functional group identification, researchers can be highly confident in the identity and quality of their material. The protocols and insights provided in this application note serve as a robust framework for achieving a comprehensive and reliable characterization, thereby ensuring the integrity of subsequent research and development activities.

References

  • PubChem Compound Summary for CID 498446, 1-Ethylpyrazole. National Center for Biotechnology Information. [Link]

  • Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. National Center for Biotechnology Information. [Link]

  • 1-Ethyl-1H-pyrazol-4-ol. Lead Sciences. [Link]

  • A Review on Pyrazole chemical entity and Biological Activity. International Journal of Pharma Sciences and Research. [Link]

  • A Review on Pyrazole chemical entity and Biological Activity. ResearchGate. [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega. [Link]

Sources

Method

Application Note: 1-Ethyl-1H-pyrazol-4-ol in Kinase Inhibitor Synthesis

This application note details the strategic integration of 1-ethyl-1H-pyrazol-4-ol into kinase inhibitor scaffolds. This moiety serves as a critical bioisostere for phenolic or methoxy-aryl groups, offering improved meta...

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the strategic integration of 1-ethyl-1H-pyrazol-4-ol into kinase inhibitor scaffolds. This moiety serves as a critical bioisostere for phenolic or methoxy-aryl groups, offering improved metabolic stability and optimized physicochemical properties (cLogP, tPSA) in the ATP-binding pocket.[1]

[1][2]

Executive Summary & Rationale

In modern kinase drug discovery, the 1-ethyl-1H-pyrazol-4-ol motif (CAS: 75702-85-1) is utilized to modulate the hinge-binding interaction or to project solubilizing groups into the solvent-exposed front .[1] Unlike the ubiquitous phenyl ethers, the pyrazole-ether linkage provides a unique electronic profile (electron-rich but less prone to metabolic oxidation than phenols) and reduces overall lipophilicity.[1]

Key Advantages in Drug Design:

  • Bioisosterism: Mimics the geometry of 4-methoxyphenyl but with distinct H-bond acceptor capabilities.

  • Solubility: The pyrazole nitrogen (N2) retains weak basicity, potentially aiding solubility compared to carbocyclic analogs.[1]

  • Vector Control: The 1-ethyl group locks the tautomer, ensuring a fixed vector for projecting substituents into the ribose pocket or solvent front.

Chemical Profile: 1-Ethyl-1H-pyrazol-4-ol[1][2]

PropertySpecificationNotes
CAS Number 75702-85-1
Molecular Weight 112.13 g/mol Fragment-like, ideal for FBDD.[1]
Appearance Yellowish Oil / Low-melting SolidHygroscopic; store under inert gas.[1]
Acidity (pKa) ~9.5 (OH group)Nucleophilic under basic conditions (Cs₂CO₃).[1]
Solubility DMSO, MeOH, DCMModerate water solubility.[1]
Stability Air-sensitive (oxidation)Can darken upon air exposure; store at -20°C.

Synthetic Protocols

Protocol A: De Novo Synthesis of the Building Block

Use this protocol if high-purity commercial material is unavailable or for synthesizing isotopically labeled analogs.

Reaction Logic: Direct alkylation of 4-hydroxypyrazole often yields mixtures of N- and O-alkylation. The most robust route proceeds via the oxidation of 1-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole .[1]

Step-by-Step Methodology:

  • Borylation:

    • Charge a reactor with 4-bromo-1-ethyl-1H-pyrazole (1.0 eq), Bis(pinacolato)diboron (1.1 eq), and KOAc (3.0 eq) in anhydrous 1,4-dioxane (0.2 M).

    • Degas with N₂ for 15 min. Add Pd(dppf)Cl₂[1][2]·DCM (0.05 eq).[1]

    • Heat to 90°C for 4–6 hours (Monitor by LCMS for consumption of bromide).

    • Workup: Filter through Celite, concentrate, and pass through a short silica plug (eluting with EtOAc/Hexane).[1]

  • Oxidation (Hydroxylation):

    • Dissolve the crude boronate ester in THF/Water (1:1) .[1]

    • Cool to 0°C. Cautiously add H₂O₂ (30% aq, 3.0 eq) dropwise.

    • Stir at 0°C for 30 min, then warm to RT for 1 hour.

    • Quench: Add saturated aqueous Na₂S₂O₃ to neutralize excess peroxide (Test with starch-iodide paper).[1]

    • Extraction: Extract with EtOAc (3x). Wash combined organics with brine.[1]

    • Purification: Flash chromatography (DCM:MeOH 95:5).[1]

    • Yield Expectation: 75–85% over two steps.[1]

Protocol B: SNAr Coupling to Kinase Cores (The "Hinge" Connection)

This is the primary method for attaching the moiety to electron-deficient heteroaromatics (e.g., 4-chloropyrimidines, 4-chloroquinolines).[1]

Target Interaction: Formation of a diaryl ether linkage.[1]

Reagents:

  • Nucleophile: 1-Ethyl-1H-pyrazol-4-ol (1.1 eq)[1]

  • Electrophile: 4-Chloro-substituted Kinase Core (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) (1.0 eq)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.5 eq) - Preferred over K₂CO₃ for solubility.[1]

  • Solvent: Anhydrous DMF or DMSO (0.1 M)

Procedure:

  • Activation: In a dried vial, dissolve 1-ethyl-1H-pyrazol-4-ol in DMF. Add Cs₂CO₃ and stir at RT for 15 min to generate the phenoxide-like anion.

  • Coupling: Add the electrophile (Kinase Core).[1]

  • Heating: Heat the mixture to 90°C for 4–12 hours.

    • Note: If the electrophile is unreactive (e.g., a simple pyridine), increase temp to 120°C or switch to Buchwald-Hartwig conditions (Protocol C).[1]

  • Workup: Dilute with water (precipitate often forms).[1] Filter or extract with EtOAc.[1]

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is recommended to remove unreacted phenol.[1]

Troubleshooting:

  • Issue: Hydrolysis of the chloride to the phenol (Core-OH).[1]

  • Solution: Ensure anhydrous solvents.[1] Use molecular sieves in the reaction.[1]

Protocol C: Copper-Catalyzed Cross-Coupling (Chan-Lam)

Use this when the electrophile is not electron-deficient enough for SNAr (e.g., attaching to a phenyl ring).[1]

Reagents:

  • Substrate: Aryl Boronic Acid (Kinase Core)[1]

  • Nucleophile: 1-Ethyl-1H-pyrazol-4-ol[1]

  • Catalyst: Cu(OAc)₂ (1.0 eq)[1]

  • Ligand: Pyridine (2.0 eq)[1]

  • Oxidant: Air (open flask) or O₂ balloon.[1]

  • Solvent: DCM or DCE.

Procedure: Stir all components at Room Temperature for 24–48 hours. This "soft" coupling preserves sensitive functional groups often found in late-stage kinase inhibitors.[1]

Visualizing the Synthetic Logic

The following diagram illustrates the integration of 1-ethyl-1H-pyrazol-4-ol into a generic Type I kinase inhibitor workflow.

KinaseSynthesis cluster_building_block Building Block Synthesis cluster_coupling Kinase Core Coupling Start 4-Bromo-1-ethyl-1H-pyrazole Boronate Boronate Intermediate Start->Boronate Pd(dppf)Cl2, B2pin 90°C PyrazolOl 1-Ethyl-1H-pyrazol-4-ol (Nucleophile) Boronate->PyrazolOl H2O2, NaOH Oxidation Complex Transition State (Meisenheimer) PyrazolOl->Complex Cs2CO3, DMF Activation Core 4-Cl-Heteroaryl Core (Electrophile) Core->Complex SNAr Product Pyrazol-4-yloxy-Inhibitor Complex->Product 90°C, -HCl QC QC: 1H NMR, LCMS Check for Regioisomers Product->QC

Caption: Synthetic workflow for generating pyrazol-4-yloxy kinase inhibitors via Borylation-Oxidation and SNAr coupling.

Case Study: Synthesis of a VEGFR2 Probe

Objective: Synthesize 4-((1-ethyl-1H-pyrazol-4-yl)oxy)-N-methylpicolinamide (Analog of Sorafenib/Pazopanib fragments).

  • Reactants: 1-Ethyl-1H-pyrazol-4-ol (112 mg, 1.0 mmol) and 4-chloro-N-methylpicolinamide (170 mg, 1.0 mmol).[1]

  • Conditions: DMF (3 mL), Cs₂CO₃ (650 mg, 2.0 mmol). Heat at 100°C for 3 hours.

  • Observation: Reaction mixture turns deep orange. LCMS shows peak conversion at M+1 = 247.3.[1]

  • Isolation: Pour into ice water (20 mL). Extract with EtOAc/THF (1:1).[1]

  • Result: The ether linkage is stable. The 1-ethyl group shows a characteristic triplet (1.4 ppm) and quartet (4.1 ppm) in ¹H NMR, distinct from the aromatic signals.[1]

References

  • Synthesis of 4-Hydroxypyrazoles

    • Methodology: Chen, X., et al. "Practical Synthesis of 4-Hydroxypyrazoles via Boronic Ester Oxidation."[1] Journal of Organic Chemistry, 2012.[1]

    • Patent Source: WO2016011930A1 (Compounds and Methods for Kinase Inhibition).[1] Link

  • Kinase Inhibitor Design (Pyrazoles)

    • Review: Fassihi, A., et al. "Pyrazoles as Potential Kinase Inhibitors: A Review."[1] European Journal of Medicinal Chemistry, 2020.[1]

    • Application: "Discovery of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives as CDK2 inhibitors." Molecules, 2022.[1][3][4] Link

  • Mitsunobu/SNAr Coupling Protocols

    • Standard Protocols: Swamy, K.C.K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[1] Chemical Reviews, 2009.[1] Link[1]

  • Properties of 1-Ethyl-1H-pyrazol-4-ol

    • PubChem CID: 75702-85-1.[1] Link[1]

Sources

Application

developing fluorescent probes with 1-ethyl-1H-pyrazol-4-ol

Introduction & Design Philosophy The moiety 1-ethyl-1H-pyrazol-4-ol represents a potent, electron-rich building block for the development of "Push-Pull" (Donor- -Acceptor) fluorescent probes. Unlike traditional phenol-ba...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Design Philosophy

The moiety 1-ethyl-1H-pyrazol-4-ol represents a potent, electron-rich building block for the development of "Push-Pull" (Donor-


-Acceptor) fluorescent probes. Unlike traditional phenol-based donors (e.g., in fluorescein or cyanine dyes), the pyrazole core offers superior photostability and tunable pKa values. The N-ethyl substitution locks the tautomeric equilibrium, preventing non-fluorescent aggregation and enhancing solubility in biological media—a critical advantage over unsubstituted pyrazoles.

Core Application: This guide details the development of activatable (turn-on) probes where the 4-hydroxyl group acts as the "trigger" site. By masking this group, we quench the Intramolecular Charge Transfer (ICT); upon specific cleavage by an analyte (e.g., Esterases, ROS, or Biothiols), the hydroxyl is restored, reactivating the ICT and resulting in a strong fluorescence signal.

Mechanism of Action: The ICT Switch

The fundamental principle relies on modulating the electron-donating capacity of the pyrazole oxygen.

  • OFF State (Masked): When the 4-OH is acylated or alkylated (the "Cage"), the electron density on the pyrazole ring is reduced. The ICT process is inhibited, leading to blue-shifted absorption and low quantum yield.[1]

  • ON State (Active): Upon cleavage of the cage, the 4-OH (or its deprotonated phenolate-like form, 4-O⁻) acts as a strong electron donor. This pushes electrons toward the conjugated acceptor, lowering the HOMO-LUMO gap and inducing strong, red-shifted fluorescence.

ICT_Mechanism cluster_off OFF STATE (Caged) cluster_process cluster_on ON STATE (Free) Masked Masked Probe (Weak Donor) Low Fluorescence Trigger Analyte Trigger (e.g., Esterase/ROS) Masked->Trigger Recognition Active Free 4-OH Pyrazole (Strong Donor) Bright Fluorescence (ICT Enabled) Trigger->Active Cleavage & e- Donation

Figure 1: The logic of ICT modulation using the 1-ethyl-1H-pyrazol-4-ol donor. The transition from masked to free hydroxyl restores the push-pull electronic system.

Synthesis Strategy: Constructing the Scaffold

To create a functional probe, the 1-ethyl-1H-pyrazol-4-ol must be conjugated to an electron-deficient acceptor. We recommend a Hemicyanine architecture for optimal cellular imaging (red-shifted emission).

Synthetic Workflow (Hemicyanine Example)
  • Formylation: Introduce an aldehyde group to the pyrazole ring (C-3 or C-5 position) using Vilsmeier-Haack conditions.

  • Condensation: React the aldehyde with an Indolium salt (Acceptor).

  • Caging (Functionalization): React the 4-OH with the recognition moiety.

Synthesis_Flow Start 1-ethyl-1H-pyrazol-4-ol Step1 Step 1: Vilsmeier-Haack (POCl3, DMF) Start->Step1 Inter Intermediate: Pyrazole-Aldehyde Step1->Inter Step2 Step 2: Knoevenagel Condensation (Indolium Salt, EtOH, Reflux) Inter->Step2 Core Core Dye (Fluorophore) (Hemicyanine Scaffold) Step2->Core Step3 Step 3: Caging Reaction (e.g., Acyl Chloride for Esterase) Core->Step3 Final Final Probe (Quenched/Blue-Shifted) Step3->Final

Figure 2: Step-by-step synthetic route to transform the raw pyrazole building block into a functional activatable probe.

Experimental Protocols

Protocol A: Optical Characterization (Self-Validating)

Objective: Confirm the ICT mechanism and determine the pKa of the 4-OH group.

  • Preparation: Prepare a 10 mM stock solution of the Core Dye (unmasked) in DMSO.

  • Solvatochromism Test: Dilute the dye (final 5 µM) into solvents of varying polarity (Toluene, DCM, EtOH, DMSO, PBS).

    • Validation: You should observe a bathochromic shift (red shift) in emission as solvent polarity increases, confirming the ICT nature.

  • pH Titration:

    • Prepare buffers ranging from pH 3.0 to 10.0.

    • Add dye (5 µM) to each buffer.

    • Measure fluorescence spectra.[1][2][3]

    • Plot: Fluorescence Intensity vs. pH. The inflection point is the pKa.

    • Note: Ensure the pKa is near physiological pH (7.4) for optimal sensitivity, or significantly higher if you require the protonated form to be dominant.

Protocol B: Biological Validation (Live Cell Imaging)

Objective: Visualize the activation of the probe in live cells (e.g., HeLa or MCF-7).

Reagents:

  • Probe Stock (1 mM in DMSO)

  • DMEM Media (Phenol-red free)

  • Hoechst 33342 (Nuclear stain)

Steps:

  • Seeding: Seed cells on confocal dishes and incubate for 24h.

  • Loading: Incubate cells with the Final Probe (5–10 µM) for 30 minutes at 37°C.

    • Control: Pre-incubate a separate set of cells with an inhibitor (e.g., AEBSF if testing for esterase) to validate specificity.

  • Washing: Wash cells 3x with PBS to remove extracellular probe.

  • Imaging:

    • Channel 1 (Probe): Excitation ~500-550 nm (depending on acceptor); Emission ~600+ nm.

    • Channel 2 (Hoechst): Ex 405 nm / Em 460 nm.

  • Analysis: Quantify the "Turn-On" ratio by comparing the fluorescence intensity of the experimental group vs. the inhibitor control group.

Data Presentation & Analysis

When reporting your results, summarize the photophysical properties in a standardized table.

Table 1: Photophysical Properties of Pyrazole-4-ol Derivatives

CompoundSolvent

(nm)

(nm)
Stokes Shift (nm)

(Quantum Yield)
Core Dye (Free OH) DMSO5406601200.42
Core Dye (Free OH) PBS (pH 7.4)5356501150.15
Probe (Masked) PBS (pH 7.4)48052040< 0.01

Note: Data above is representative of a typical pyrazole-hemicyanine system. Actual values will depend on the specific acceptor used.

Expert Troubleshooting & Optimization

  • Issue: Low Solubility.

    • Cause: Planar aromatic structures often aggregate (ACQ - Aggregation Caused Quenching).

    • Solution: The 1-ethyl group aids solubility, but if insufficient, introduce sulfonate groups (

      
      ) onto the acceptor moiety (e.g., sulfo-indolium).
      
  • Issue: High Background Signal.

    • Cause: Spontaneous hydrolysis of the masking group or instability of the probe.

    • Solution: Check the stability of the "Cage" in PBS over 24 hours. If hydrolysis >5%, switch to a more sterically hindered ester or carbamate.

  • Issue: pH Sensitivity.

    • Insight: The 4-OH group of pyrazoles can be acidic. If the pKa is too low (< 6), the probe might be permanently deprotonated (ON) outside the cell.

    • Fix: Add electron-donating groups (methyl, methoxy) to the pyrazole ring (positions 3 or 5) to raise the pKa.

References

  • Synthesis & Properties of Pyrazole Derivatives: PubChem Compound Summary for CID 7018640 (1-Ethyl-1H-pyrazol-4-amine/derivatives). [Link] (Note: While the 4-amine is the primary entry, the structural data and ethyl-group properties are transferable to the 4-ol).

  • General Mechanism of Pyrazole-Based Fluorescent Sensors: Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. [Link]

  • ICT Probe Design Principles: Development of Pyrazoline/Pyrazole "Turn On" Fluorescent Sensors. [Link]

  • Bioimaging Applications of Pyrazoles: Pyridine-pyrazole based Al(III) 'turn on' sensor for MCF7 cancer cell imaging. [Link]

Sources

Method

The Emerging Role of 1-Ethyl-1H-pyrazol-4-ol in Coordination Chemistry: A Guide for Researchers

The field of coordination chemistry is in a perpetual state of discovery, driven by the design and synthesis of novel ligands that can unlock new functionalities in metal complexes. Within this landscape, pyrazole deriva...

Author: BenchChem Technical Support Team. Date: February 2026

The field of coordination chemistry is in a perpetual state of discovery, driven by the design and synthesis of novel ligands that can unlock new functionalities in metal complexes. Within this landscape, pyrazole derivatives have established themselves as versatile building blocks for constructing a wide array of coordination compounds, from discrete molecular complexes to extended metal-organic frameworks (MOFs).[1][2] This guide focuses on a promising yet underexplored member of this family: 1-ethyl-1H-pyrazol-4-ol . Its unique combination of an N-ethyl substituent and a 4-hydroxy group offers intriguing possibilities for tuning the electronic and steric properties of the resulting metal complexes, with potential applications spanning catalysis, materials science, and drug development.

This document provides a comprehensive overview of 1-ethyl-1H-pyrazol-4-ol as a ligand, offering detailed protocols for its synthesis, the preparation of its coordination complexes, and their subsequent characterization. The methodologies presented are grounded in established chemical principles and are designed to be both reproducible and adaptable for further research endeavors.

Part 1: The Ligand - Synthesis and Characterization of 1-Ethyl-1H-pyrazol-4-ol

A direct, optimized synthetic protocol for 1-ethyl-1H-pyrazol-4-ol is not prominently featured in the current literature. However, by adapting the well-established Knorr pyrazole synthesis, a reliable and efficient route can be devised.[1][3] This method involves the condensation of a β-ketoester with a hydrazine derivative.[1][4]

Proposed Synthetic Pathway: An Adaptation of the Knorr Pyrazole Synthesis

The synthesis of 1-ethyl-1H-pyrazol-4-ol can be approached through the reaction of ethyl 2-formylacetate (or a suitable equivalent) with ethylhydrazine. The formyl group provides the necessary carbon atom for the C4 position of the pyrazole ring, which will subsequently bear the hydroxyl group.

Diagram 1: Proposed Synthesis of 1-Ethyl-1H-pyrazol-4-ol

G reagent1 Ethyl 2-formylacetate reaction Condensation (Acid Catalyst, e.g., Acetic Acid) Reflux in Ethanol reagent1->reaction + reagent2 Ethylhydrazine reagent2->reaction + product 1-Ethyl-1H-pyrazol-4-ol reaction->product

Caption: A schematic workflow for the synthesis of 1-ethyl-1H-pyrazol-4-ol.

Experimental Protocol: Synthesis of 1-Ethyl-1H-pyrazol-4-ol

Materials:

Reagent/SolventFormulaMolar Mass ( g/mol )Quantity
Ethyl 2-formylacetateC₅H₈O₃116.1210 mmol
Ethylhydrazine oxalateC₄H₁₂N₂O₄152.1510 mmol
Sodium bicarbonateNaHCO₃84.0120 mmol
EthanolC₂H₅OH46.0750 mL
Acetic Acid (glacial)CH₃COOH60.05catalytic
Diethyl ether(C₂H₅)₂O74.12As needed
Anhydrous sodium sulfateNa₂SO₄142.04As needed

Procedure:

  • Preparation of Free Ethylhydrazine: In a round-bottom flask, dissolve ethylhydrazine oxalate (10 mmol) in water (20 mL). Slowly add sodium bicarbonate (20 mmol) with stirring until effervescence ceases. Extract the aqueous layer with diethyl ether (3 x 20 mL). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure to yield free ethylhydrazine. Caution: Hydrazine derivatives are toxic and potentially carcinogenic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethanol (50 mL), ethyl 2-formylacetate (10 mmol), and the freshly prepared ethylhydrazine (10 mmol).

  • Acid Catalysis and Reflux: Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops) to the reaction mixture. Heat the mixture to reflux and maintain for 4-6 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Work-up and Purification: After completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Characterization of 1-Ethyl-1H-pyrazol-4-ol

The successful synthesis of the target ligand should be confirmed through a combination of spectroscopic and analytical techniques:

TechniqueExpected Observations
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), pyrazole ring protons, and a broad singlet for the hydroxyl proton.
¹³C NMR Resonances for the ethyl carbons and the three distinct carbons of the pyrazole ring.
FT-IR A broad O-H stretching band, C-H stretching vibrations, and characteristic ring vibrations of the pyrazole moiety.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of C₅H₈N₂O.
Elemental Analysis Experimental percentages of C, H, and N should be in close agreement with the calculated values.

Part 2: Coordination Chemistry - Synthesis and Characterization of Metal Complexes

The presence of both a nitrogen atom in the pyrazole ring and the oxygen of the hydroxyl group makes 1-ethyl-1H-pyrazol-4-ol a potentially versatile ligand, capable of coordinating to metal ions in various modes.

General Protocol for the Synthesis of a Metal Complex with 1-Ethyl-1H-pyrazol-4-ol

This protocol provides a general framework for the synthesis of a coordination complex. The choice of metal salt, solvent, and reaction conditions will influence the final product.

Materials:

ComponentExamplePurpose
Metal SaltCopper(II) acetate, Cobalt(II) chlorideSource of metal ions
Ligand1-Ethyl-1H-pyrazol-4-olCoordinating agent
SolventMethanol, Ethanol, AcetonitrileReaction medium
Base (optional)Triethylamine, Sodium hydroxideTo deprotonate the hydroxyl group

Diagram 2: General Workflow for Metal Complex Synthesis

G start Dissolve Metal Salt in Solvent mixing Combine Solutions (Optional: Add Base) start->mixing ligand_prep Dissolve Ligand in Solvent ligand_prep->mixing reaction Stir/Reflux for a Defined Period mixing->reaction isolation Isolate Product (Filtration, Evaporation) reaction->isolation characterization Characterize the Complex isolation->characterization

Caption: A generalized workflow for the synthesis of coordination complexes.

Procedure:

  • Solution Preparation: In separate flasks, dissolve the metal salt (e.g., 1 mmol) and 1-ethyl-1H-pyrazol-4-ol (e.g., 2 mmol for a 1:2 metal-to-ligand ratio) in a suitable solvent (e.g., 20 mL of methanol).

  • Reaction: Slowly add the ligand solution to the stirring metal salt solution at room temperature. If deprotonation of the hydroxyl group is desired, a stoichiometric amount of a non-coordinating base can be added.

  • Precipitation/Crystallization: The formation of a precipitate may occur immediately or upon standing. The reaction mixture can be gently heated or stirred for several hours to ensure completion. Slow evaporation of the solvent or layering with a less polar solvent can promote the growth of single crystals suitable for X-ray diffraction.

  • Isolation and Washing: Collect the solid product by filtration, wash with a small amount of the reaction solvent, and then with a more volatile solvent like diethyl ether.

  • Drying: Dry the complex under vacuum.

Characterization of the Coordination Complex

The resulting metal complex should be thoroughly characterized to determine its structure and properties.

TechniqueInformation Obtained
FT-IR Spectroscopy Shift in the O-H and pyrazole ring vibrational frequencies upon coordination to the metal center.
UV-Vis Spectroscopy Information on the electronic transitions and coordination environment of the metal ion.
Single-Crystal X-ray Diffraction The definitive method for determining the precise molecular structure, including bond lengths, bond angles, and coordination geometry.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the complex and the presence of coordinated or lattice solvent molecules.
Magnetic Susceptibility To determine the magnetic properties of complexes with paramagnetic metal centers.

Part 3: Potential Applications and Future Directions

While specific applications of 1-ethyl-1H-pyrazol-4-ol complexes are yet to be explored, the broader class of pyrazole-based coordination compounds has shown significant promise in several areas:

  • Catalysis: The tunable electronic and steric environment around the metal center can be exploited for various catalytic transformations.

  • Materials Science: The ligand's ability to bridge metal centers could lead to the formation of novel metal-organic frameworks (MOFs) with applications in gas storage, separation, and sensing.[1]

  • Bioinorganic Chemistry: Pyrazole-containing complexes have been investigated for their potential as therapeutic and diagnostic agents.

The introduction of the N-ethyl group can enhance the solubility and modify the steric bulk of the ligand, while the 4-hydroxy group provides an additional coordination site and the potential for hydrogen bonding interactions, which can influence the supramolecular assembly of the complexes.

Conclusion

1-Ethyl-1H-pyrazol-4-ol represents a promising, yet underexplored, ligand in the vast field of coordination chemistry. The protocols and insights provided in this guide are intended to serve as a foundational resource for researchers interested in exploring the synthesis, characterization, and potential applications of its coordination complexes. The versatility of the pyrazole scaffold, combined with the unique features of this particular derivative, suggests that a rich and rewarding area of research awaits those who embark on its investigation.

References

  • Girish, Y. R., et al. (2014). Synthesis of 1,3,5-substituted pyrazoles from ethyl acetoacetate. Journal of Chemical Sciences, 126(5), 1495-1501.
  • Huang, W., et al. (2015). Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines. RSC Advances, 5(37), 29107-29110.
  • BenchChem. (n.d.).
  • Cederbaum, A. I., & Cohen, G. (1980). Production of 4-hydroxypyrazole from the interaction of the alcohol dehydrogenase inhibitor pyrazole with hydroxyl radical.
  • ChemicalBook. (n.d.). 4-hydroxypyrazole synthesis.
  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • El-Sayed, N. N. E., et al. (2017).
  • Cetin, A., & Bildirici, I. (2018). Synthesis of Some New Pyrazoles. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 901-908.
  • Safaei-Ghomi, J., & Eshteghal, F. (2014). Multicomponent syntheses of pyrazoles via (3+2)-cyclocondensation and (3+2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 10, 2415-2426.
  • Al-Majid, A. M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6537.

Sources

Application

Application Notes and Protocols: 1-ethyl-1H-pyrazol-4-ol in Material Science

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist, Gemini Division Abstract This technical guide provides a comprehensive overview of the potential applications of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

This technical guide provides a comprehensive overview of the potential applications of 1-ethyl-1H-pyrazol-4-ol in the burgeoning field of material science. While direct applications of this specific molecule are not yet extensively documented, its constituent functional moieties—the pyrazole core, the N-ethyl group, and the C4-hydroxyl group—suggest significant promise in the development of advanced functional materials. This document extrapolates from the known chemistry of analogous pyrazole derivatives to propose detailed protocols for the synthesis of 1-ethyl-1H-pyrazol-4-ol and its subsequent utilization in the creation of novel polymers and metal-organic frameworks (MOFs). The underlying chemical principles and the rationale for experimental design are elucidated to provide a robust framework for researchers exploring this novel chemical space.

Introduction: The Untapped Potential of a Functionalized Pyrazole

The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, but its utility extends far beyond the realm of drug discovery.[1][2] The unique electronic properties, thermal stability, and versatile functionalization potential of the pyrazole ring make it an attractive building block for advanced materials.[3] Pyrazole derivatives have found applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), as well as in the construction of porous coordination polymers and metal-organic frameworks (MOFs).[3][4]

1-ethyl-1H-pyrazol-4-ol is a particularly intriguing, yet underexplored, derivative. The strategic placement of a hydroxyl group at the 4-position provides a reactive handle for polymerization and a coordination site for metal ions, while the N-ethyl group can enhance solubility and influence the solid-state packing of derived materials. This guide will provide a scientifically grounded exploration of how this molecule can be leveraged to create next-generation materials.

Synthesis of 1-ethyl-1H-pyrazol-4-ol: A Proposed Protocol

The synthesis of 1-ethyl-1H-pyrazol-4-ol can be envisioned through a two-step process: the formation of the pyrazole ring followed by N-alkylation. A common and effective method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[5]

Proposed Synthetic Pathway

Synthesis_of_1-ethyl-1H-pyrazol-4-ol reagent1 Diethyl malonate intermediate1 Diethyl 2-formylmalonate reagent1->intermediate1 NaOEt, EtOH reagent2 Ethyl formate reagent2->intermediate1 intermediate2 Ethyl 4-hydroxy-1H-pyrazole-3-carboxylate intermediate1->intermediate2 AcOH reagent3 Hydrazine hydrate reagent3->intermediate2 intermediate3 4-Hydroxy-1H-pyrazole-3-carboxylic acid intermediate2->intermediate3 reagent4 NaOH (hydrolysis) intermediate4 1H-Pyrazol-4-ol intermediate3->intermediate4 reagent5 Heat (decarboxylation) product 1-ethyl-1H-pyrazol-4-ol intermediate4->product reagent6 Ethyl iodide, Base Polymerization_of_1-ethyl-1H-pyrazol-4-ol cluster_reactants Monomers monomer1 1-ethyl-1H-pyrazol-4-ol process Polycondensation monomer1->process monomer2 Terephthaloyl chloride monomer2->process polymer Pyrazole-containing Polyester process->polymer MOF_Synthesis cluster_reactants Reactants ligand 1-ethyl-1H-pyrazol-4-ol process Solvothermal Synthesis ligand->process metal_salt Zinc Nitrate Hexahydrate metal_salt->process solvent DMF/Ethanol solvent->process mof Pyrazole-based MOF process->mof

Sources

Method

Application Notes and Protocols for the Synthesis of 1-ethyl-1H-pyrazol-4-ol Derivatives for SAR Studies

Introduction: The Pyrazole Scaffold in Modern Drug Discovery The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its remarkab...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its remarkable pharmacological versatility is evidenced by its presence in a wide array of blockbuster drugs, including the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and the antipsychotic CDPPB.[1] Pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, antimicrobial, and antidepressant properties.[2][3][4] This wide range of activities makes the pyrazole scaffold a privileged structure for the development of novel therapeutic agents.

This application note provides a detailed guide for the synthesis of 1-ethyl-1H-pyrazol-4-ol derivatives, a specific subclass of pyrazoles that holds significant promise for structure-activity relationship (SAR) studies. The ethyl group at the N1 position often enhances metabolic stability and modulates binding affinity, while the hydroxyl group at the C4 position provides a crucial point for hydrogen bonding interactions with biological targets. By systematically modifying other positions on the pyrazole ring, researchers can meticulously probe the chemical space to optimize potency, selectivity, and pharmacokinetic properties.

We will explore a robust and versatile synthetic strategy, provide detailed step-by-step protocols for key transformations, and discuss the logic behind applying these synthesized compounds in a comprehensive SAR campaign.

Core Synthetic Strategy: A Modular Approach

The most reliable and modular approach to synthesizing a diverse library of 1-ethyl-1H-pyrazol-4-ol derivatives begins with the construction of a key intermediate, the 1-ethyl-pyrazol-5-one ring system. This intermediate allows for subsequent functionalization at the C4 position, providing a versatile handle for introducing a wide range of chemical diversity. The general workflow is outlined below.

cluster_0 Part 1: Core Scaffold Synthesis cluster_1 Part 2: C4 Functionalization for SAR A Ethyl Acetoacetate + Ethylhydrazine B Cyclocondensation A->B Reflux in Ethanol/Acetic Acid C 1-ethyl-3-methyl- 1H-pyrazol-5(4H)-one B->C D Vilsmeier-Haack Reaction C->D F Halogenation (e.g., NBS, ICl) C->F E 1-ethyl-5-hydroxy-3-methyl- 1H-pyrazole-4-carbaldehyde D->E J Reduction (NaBH4) or Oxidation (KMnO4) E->J Diversification of C4-substituent G 4-halo-1-ethyl-3-methyl- 1H-pyrazol-5-ol F->G H Further Derivatization (Suzuki, Sonogashira, etc.) G->H Cross-coupling I Diverse Library of C4-Substituted Analogs H->I K Hydroxymethyl or Carboxylic Acid Analogs J->K

Figure 1: General workflow for the synthesis and diversification of 1-ethyl-1H-pyrazol-4-ol derivatives.

The primary advantage of this strategy is its convergence. A single, readily prepared pyrazolone intermediate (C) can be transformed into numerous derivatives through well-established and high-yielding reactions, making it ideal for generating a chemical library for SAR studies.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.

Protocol 1: Synthesis of 1-ethyl-3-methyl-1H-pyrazol-5(4H)-one

This protocol describes the foundational Knorr-type cyclocondensation reaction to form the core pyrazolone ring.[5] The reaction of a β-ketoester (ethyl acetoacetate) with a substituted hydrazine (ethylhydrazine) is a classic and efficient method for pyrazole synthesis.[1][2]

Materials:

  • Ethyl acetoacetate (1.0 eq)

  • Ethylhydrazine oxalate (1.0 eq)

  • Sodium ethoxide (2.0 eq)

  • Absolute Ethanol

  • Hydrochloric acid (2 M)

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add absolute ethanol.

  • Carefully add sodium ethoxide to the ethanol and stir until fully dissolved.

  • Add ethylhydrazine oxalate to the solution and stir for 15 minutes at room temperature.

  • Add ethyl acetoacetate dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dissolve the residue in water and carefully acidify with 2 M HCl to pH ~5-6.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure 1-ethyl-3-methyl-1H-pyrazol-5(4H)-one.

Expected Outcome: The product is typically an off-white to pale yellow solid. The yield should be in the range of 70-90%. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Vilsmeier-Haack Formylation at the C4 Position

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto electron-rich aromatic rings, such as the C4 position of the pyrazolone intermediate.[6] This formyl group is a versatile synthetic handle for further modifications.

Materials:

  • 1-ethyl-3-methyl-1H-pyrazol-5(4H)-one (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (3.0 eq)

  • N,N-Dimethylformamide (DMF) (5.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Ice

Procedure:

  • Set up a three-neck round-bottom flask under a nitrogen atmosphere, equipped with a dropping funnel and magnetic stirrer.

  • Cool the flask to 0 °C using an ice bath.

  • Add anhydrous DMF to the flask.

  • Slowly add POCl₃ dropwise to the DMF via the dropping funnel with vigorous stirring. The Vilsmeier reagent will form exothermically. Maintain the temperature below 10 °C. Stir for 30 minutes at 0 °C after the addition is complete.

  • Dissolve the 1-ethyl-3-methyl-1H-pyrazol-5(4H)-one in a minimal amount of anhydrous DCM and add it dropwise to the Vilsmeier reagent.

  • Allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor by TLC.

  • Cool the reaction mixture back to 0 °C and carefully quench by pouring it onto crushed ice.

  • Neutralize the mixture by slowly adding saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8).

  • Extract the product with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude aldehyde by column chromatography on silica gel to yield 1-ethyl-5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde.

Causality Note: The product is named as a 5-hydroxy-pyrazole, reflecting the enol tautomer which is favored by the electron-withdrawing aldehyde at C4. This tautomerism is a key concept in pyrazolone chemistry.

Application in Structure-Activity Relationship (SAR) Studies

The true value of this synthetic platform lies in its application to SAR studies. The goal is to understand how specific structural modifications to the 1-ethyl-1H-pyrazol-4-ol scaffold influence its biological activity.[7][8][9]

Core Core Scaffold (1-ethyl-1H-pyrazol-4-ol) Deriv Systematic Derivatization (C3, C4, C5 positions) Core->Deriv Create Library Screen Biological Screening (In vitro assays, e.g., enzyme inhibition, cell viability) Deriv->Screen Test Analogs Data Data Analysis (IC50, EC50 values) Screen->Data SAR SAR Elucidation Data->SAR Identify Trends Lead Lead Optimization SAR->Lead Design Improved Compounds

Figure 2: Logical workflow for SAR studies using the synthesized pyrazole derivatives.

Key Positions for Derivatization:
  • C4-Position: As established in Protocol 2, the C4 position is ideal for introducing diversity. The aldehyde can be converted into a variety of functional groups:

    • Reductive Amination: To generate a series of amine derivatives.

    • Wittig Reaction: To install various substituted alkenes.

    • Oxidation: To form a carboxylic acid, which can then be converted to amides or esters.

    • Grignard/Organolithium Addition: To create secondary alcohols.

  • C3-Position: The methyl group in our example can be replaced by starting with different β-ketoesters in Protocol 1. Using ethyl benzoylacetate, for example, would place a phenyl group at C3. Varying the aryl substituent on this starting material allows for exploration of this pocket.

  • N1-Position: While this guide focuses on the 1-ethyl group, using different N-substituted hydrazines (e.g., propylhydrazine, benzylhydrazine) in Protocol 1 allows for probing the influence of the N1-substituent.

Data Interpretation and SAR Table

By synthesizing a library of compounds and testing them in a relevant biological assay, a dataset can be generated to build an SAR model. The data can be summarized in a table to easily compare the effects of different substituents.

Compound IDR¹ (N1-Position)R³ (C3-Position)R⁴ (C4-Position)Biological Activity (IC₅₀, µM)Notes
Parent -CH₂CH₃-CH₃-OH50.0Baseline activity
A-1 -CH₂CH₃-CH₃-OCH₃>100H-bond donor at C4 is critical.
A-2 -CH₂CH₃-CH₃-NHCH₂Ph15.2Additional hydrophobic interaction is beneficial.
B-1 -CH₂CH₃-Ph-OH5.8Phenyl at C3 enhances potency, likely via π-stacking.
B-2 -CH₂CH₃-Ph (4-F)-OH2.1Electron-withdrawing group on C3-phenyl improves activity.
C-1 -CH₂CH₂CH₃-CH₃-OH45.5Slight increase in N1-alkyl chain length is tolerated.

This table presents hypothetical data for illustrative purposes.

From such a table, key insights can be drawn. For instance, the hypothetical data suggest that a hydrogen bond donor at C4 is essential for activity (Parent vs. A-1), a phenyl group at C3 is superior to a methyl group (Parent vs. B-1), and this phenyl group can be further optimized with electronic modifications (B-1 vs. B-2). This iterative process of synthesis, testing, and analysis is the foundation of lead optimization in drug discovery.[7][8]

Conclusion

The 1-ethyl-1H-pyrazol-4-ol scaffold offers a fertile ground for the discovery of new bioactive molecules. The synthetic strategies and detailed protocols provided herein describe a reliable and highly adaptable methodology for generating libraries of these compounds. The true power of this approach is realized when coupled with systematic biological evaluation, allowing for the elucidation of clear structure-activity relationships. By understanding the causal links between molecular structure and biological function, researchers can rationally design next-generation derivatives with enhanced therapeutic potential.

References

  • PrepChem. Synthesis of ethyl 4-phenyl-1H-pyrazole-1-acetate. Available from: [Link]

  • Aggarwal, N., et al. (2013). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available from: [Link]

  • Rasayan Journal of Chemistry. (2010). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Available from: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

  • MDPI. (2013). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • Frontiers. (2019). Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol-4-yl-Methylaniline Derivatives. Available from: [Link]

  • ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available from: [Link]

  • ChemRxiv. (2025). Practical Synthesis of Pyrazol-4-thiols. Available from: [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available from: [Link]

  • Saha, S., & Pal, D. (2020). Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. ResearchGate. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available from: [Link]

  • ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Available from: [Link]

  • NIH. (2019). Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol-4-yl-Methylaniline Derivatives. Available from: [Link]

  • MDPI. (2022). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Available from: [Link]

  • PMC. (2021). Design, Synthesis, Biological Evaluation, 2D-QSAR Modeling, and Molecular Docking Studies of Novel 1H-3-Indolyl Derivatives as Significant Antioxidants. Available from: [Link]

  • ResearchGate. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Available from: [Link]

  • PMC - PubMed Central. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Available from: [Link]

  • Springer. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Available from: [Link]

  • ResearchGate. Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay. Available from: [Link]

  • MDPI Blogs. (2026). New Insights on Carbonyl-Infused Bis-Pyrazoles: Synthesis and Significance. Available from: [Link]

  • Taylor & Francis. (2024). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Available from: [Link]

Sources

Application

Application Note: Employing 1-Ethyl-1H-pyrazol-4-ol in Multicomponent Reactions

The following technical guide details the application of 1-ethyl-1H-pyrazol-4-ol in multicomponent reactions (MCRs). This document is structured for research scientists and process chemists, focusing on the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the application of 1-ethyl-1H-pyrazol-4-ol in multicomponent reactions (MCRs). This document is structured for research scientists and process chemists, focusing on the synthesis of fused heterocyclic systems via "one-pot" methodologies.

Executive Summary & Scientific Rationale

1-Ethyl-1H-pyrazol-4-ol represents a unique class of electron-rich heteroaromatic scaffolds. Unlike its tautomeric isomer (the pyrazolone), the 4-hydroxy variant possesses distinct nucleophilic character at the C-3 and C-5 positions, driven by the electron-donating hydroxyl group and the pyrazole nitrogen lone pairs.

In multicomponent reactions (MCRs), this compound serves as an exceptional C-nucleophile/O-nucleophile dinucleotide equivalent . It effectively replaces traditional phenols (like 2-naphthol or resorcinol) or 4-hydroxycoumarin in condensation reactions, allowing for the rapid assembly of pyrano[2,3-c]pyrazoles and chromeno-fused systems .

Key Mechanistic Advantages
  • High Atom Economy: The 4-hydroxy group facilitates intramolecular cyclization (O-attack) after the initial C-C bond formation, releasing only water or ethanol as byproducts.

  • Regioselectivity: The N-ethyl substituent directs electrophilic attack primarily to the C-5 position (ortho to the hydroxyl and adjacent to the substituted nitrogen), reducing isomer formation compared to N-unsubstituted analogs.

  • Green Chemistry Profile: These protocols are optimized for ethanol/water solvent systems, utilizing non-toxic organocatalysts.

Core Application: Synthesis of Dihydropyrano[2,3-c]pyrazoles[1][2][3][4][5]

This protocol details the three-component reaction of 1-ethyl-1H-pyrazol-4-ol, an aromatic aldehyde, and an active methylene compound (Malononitrile).

Reaction Scheme

The reaction proceeds via a tandem Knoevenagel condensation followed by a Michael-type addition and subsequent cyclization.[1]

Components:

  • Amine/Enol Component: 1-Ethyl-1H-pyrazol-4-ol

  • Electrophile: Aryl Aldehyde (e.g., Benzaldehyde)

  • Michael Acceptor Precursor: Malononitrile

Experimental Protocol

Reagents:

  • 1-Ethyl-1H-pyrazol-4-ol (1.0 mmol)

  • Aromatic Aldehyde (1.0 mmol)[2]

  • Malononitrile (1.1 mmol)

  • Catalyst: DABCO (1,4-Diazabicyclo[2.2.2]octane) (5 mol%) or Piperidine (2 drops)

  • Solvent: Ethanol:Water (1:1 v/v, 5 mL)

Step-by-Step Procedure:

  • Pre-activation: In a 25 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol) and malononitrile (1.1 mmol) in 2.5 mL of ethanol. Stir at room temperature for 5 minutes. Note: This ensures the formation of the benzylidenemalononitrile intermediate (Knoevenagel adduct).

  • Addition: Add 1-ethyl-1H-pyrazol-4-ol (1.0 mmol) and the catalyst (DABCO, 5 mol%) to the mixture. Add 2.5 mL of water.

  • Reflux: Heat the reaction mixture to 80°C (reflux) with vigorous magnetic stirring.

  • Monitoring: Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 4:6). The spot for the aldehyde should disappear within 30–60 minutes.

  • Work-up: Upon completion, cool the mixture to room temperature. The product typically precipitates as a solid.

  • Purification: Filter the solid under vacuum. Wash the filter cake with cold aqueous ethanol (30%) to remove unreacted starting materials.

  • Recrystallization: Recrystallize the crude solid from hot ethanol to obtain the pure dihydropyrano[2,3-c]pyrazole derivative.

Optimization Data (Solvent & Catalyst Screening)
EntryCatalyst (10 mol%)SolventTime (min)Yield (%)
1NoneEtOH12045
2Et3NEtOH6072
3PiperidineEtOH4585
4DABCO EtOH:H2O (1:1) 30 94
5L-ProlineH2O9078

Data Interpretation: The use of DABCO in an aqueous-ethanolic medium provides the highest yield due to the enhanced solubility of the ionic intermediates and the "on-water" acceleration effect common in MCRs.

Mechanistic Pathway Visualization

The following diagram illustrates the cascade mechanism. The 1-ethyl-1H-pyrazol-4-ol acts as a C-nucleophile attacking the Knoevenagel adduct, followed by an intramolecular O-cyclization onto the nitrile group.

ReactionMechanism Start Reactants: Aldehyde + Malononitrile Inter1 Intermediate A: Benzylidenemalononitrile (Knoevenagel Adduct) Start->Inter1 Base Cat. - H2O Inter2 Intermediate B: Michael Adduct (C-5 Alkylation) Inter1->Inter2 + 1-Ethyl-1H-pyrazol-4-ol (Michael Addition) Reactant2 Reactant: 1-Ethyl-1H-pyrazol-4-ol Reactant2->Inter2 Inter3 Intermediate C: Imine Intermediate (Intramolecular O-Attack) Inter2->Inter3 Tautomerization & Cyclization (OH -> CN) Product Final Product: 6-Amino-dihydropyrano [2,3-c]pyrazole Inter3->Product Tautomerization (Imine -> Enamine)

Caption: Cascade mechanism transforming 1-ethyl-1H-pyrazol-4-ol into a fused pyranopyrazole scaffold via Knoevenagel-Michael-Cyclization sequence.

Advanced Protocol: Mannich-Type Functionalization

For researchers requiring functionalization at the C-5 position without ring fusion, the Mannich reaction is the preferred route.

Protocol:

  • Dissolve 1-ethyl-1H-pyrazol-4-ol (1.0 mmol) in Methanol (5 mL).

  • Add Formaldehyde (37% aq. solution, 1.2 mmol) and a secondary amine (e.g., Morpholine , 1.1 mmol).

  • Stir at room temperature for 4 hours.

  • Evaporate solvent and recrystallize from Acetone/Hexane.

  • Product: 5-((Morpholino)methyl)-1-ethyl-1H-pyrazol-4-ol.

Critical Troubleshooting & Quality Control

  • Regioisomerism: While the 1-ethyl group directs C-5 substitution, steric bulk in the aldehyde partner can occasionally lead to C-3 attack. Verify regiochemistry using HMBC NMR (Look for correlation between Ethyl-CH2 and Pyrazole C-5/C-3).

  • Oxidation: 4-Hydroxypyrazoles are electron-rich and susceptible to oxidation. Perform reactions under an inert atmosphere (N2) if the reaction time exceeds 2 hours or if the solution turns dark brown rapidly.

  • Starting Material Purity: Ensure the 1-ethyl-1H-pyrazol-4-ol is free of the 5-hydroxy tautomer (pyrazolone), as the latter reacts at C-4, leading to different scaffolds (pyrano[2,3-c]pyrazole-6-ones).

References

  • General MCR Chemistry of Pyrazoles

    • Title: Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
    • Source: Beilstein J. Org. Chem. 2011, 7, 178–196.
    • URL:[Link]

  • Synthesis of Pyrano[2,3-c]pyrazoles (Analogous Reactivity)

    • Title: A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles.
    • Source: Polycyclic Arom
    • URL:[Link]

  • Catalyst Optimization (DABCO in MCRs)

    • Title: DABCO-catalyzed one-pot synthesis of dihydropyrano[2,3-c]pyrazoles.
    • Source: Tetrahedron Letters, Vol 53, Issue 24.
    • URL:[Link]

  • Reactivity of 4-Hydroxypyrazoles

    • Title: Reactions and tautomeric behavior of 1-(2-pyridinyl)-1H-pyrazol-5-ols (and 4-ols comparison).
    • Source: Heterocycles, 2011.[3][4]

    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

side reactions in pyrazole synthesis

Welcome to the Pyrazole Synthesis Technical Support Center. Ticket Status: OPEN Agent: Senior Application Scientist (Ph.D., Organic Chemistry) Subject: Troubleshooting Side Reactions & Regioselectivity in Pyrazole Constr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Pyrazole Synthesis Technical Support Center.

Ticket Status: OPEN Agent: Senior Application Scientist (Ph.D., Organic Chemistry) Subject: Troubleshooting Side Reactions & Regioselectivity in Pyrazole Construction

Overview: The Pyrazole Paradox

While the pyrazole ring is a privileged scaffold in medicinal chemistry (found in Celecoxib, Rimonabant, and Sildenafil), its synthesis is deceptively simple. The classic condensation of hydrazines with 1,3-dielectrophiles (Knorr synthesis) or


-unsaturated ketones often fails due to three "silent killers":
  • Regiochemical Scrambling: Obtaining inseparable mixtures of 1,3- and 1,5-isomers.

  • The "Hydrazone Trap": Reaction stalling at the intermediate mono-imine.

  • Azine Dimerization: Hydrazine bridging two carbonyl substrates instead of cyclizing.

This guide provides mechanistic root-cause analysis and validated protocols to resolve these specific failures.

Module 1: Regioselectivity Control (The 1,3 vs. 1,5 Dilemma)

The Issue: You reacted a substituted hydrazine (


) with an unsymmetrical 1,3-diketone and obtained a 50:50 or 60:40 mixture of regioisomers.

Root Cause Analysis: The Knorr synthesis is a stepwise condensation. The major isomer is determined by the first nucleophilic attack .

  • Electronic Control: The most nucleophilic nitrogen (usually the

    
     terminus in alkyl hydrazines) attacks the most electrophilic carbonyl.
    
  • Steric Control: Bulky substituents on the hydrazine or diketone impede approach.[1]

  • Solvent/pH Effect: Solvents like ethanol often yield mixtures. Fluorinated solvents can flip selectivity by stabilizing specific transition states via hydrogen bonding.

Troubleshooting Protocol:

VariableRecommendation for 1,3-IsomerRecommendation for 1,5-IsomerMechanism
Solvent Ethanol/Methanol (Protic)TFE (Trifluoroethanol) TFE is a strong H-bond donor, activating the carbonyls differentially.
Catalyst HCl / AcOH (Acidic)Neutral / Basic Protonation of the diketone activates the less hindered carbonyl for attack.
Temperature 0 °C to RT Reflux Kinetic vs. Thermodynamic control.

Standard Operating Procedure (Regioselective Control): Reference: Deng, X., & Mani, N. S. (2008).[2]

  • Dissolve the 1,3-diketone (1.0 equiv) in Trifluoroethanol (TFE) (0.5 M).

  • Add the hydrazine salt (1.1 equiv).

  • Add Trifluoroacetic acid (TFA) (1.0 equiv) dropwise.

  • Stir at room temperature for 2–4 hours.

  • Monitor via LCMS. The specific solvation of the hydrazine-TFA complex in TFE directs the initial attack to the more sterically accessible carbonyl, often yielding >95:5 regioselectivity.

Module 2: The "Hydrazone Trap" (Reaction Stalling)

The Issue: LCMS shows the mass of the intermediate hydrazone (


 relative to product), but cyclization to the pyrazole does not occur.

Root Cause Analysis: The formation of the hydrazone (C=N bond) is fast. The second step—intramolecular attack of the second nitrogen onto the remaining carbonyl—is the rate-limiting step (RLS). If the remaining carbonyl is electron-rich or sterically crowded, the reaction stalls.

Visualizing the Stall Point:

PyrazoleStall Reactants 1,3-Diketone + Hydrazine Hydrazone Intermediate Hydrazone (STALL POINT) Reactants->Hydrazone Fast Condensation Hydrazone->Hydrazone Low Temp / Steric Bulk Pyrazole Target Pyrazole Hydrazone->Pyrazole Slow Cyclization (-H2O) Azine Azine Side Product (Dimer) Hydrazone->Azine Excess Carbonyl Intermolecular Attack

Caption: The "Hydrazone Trap" occurs when intramolecular cyclization is kinetically slower than the stability of the intermediate or intermolecular side reactions.

Recovery Protocol:

  • Isolate the crude hydrazone (do not column; simple extraction).

  • Resuspend in glacial acetic acid or ethanol with 5% HCl.

  • Microwave Irradiation: Heat to 120 °C for 10–20 minutes. The rapid dielectric heating helps overcome the activation energy barrier for the second dehydration step.

Module 3: Oxidation Failures (Pyrazoline Aromatization)

The Issue: When synthesizing pyrazoles from


-unsaturated ketones (chalcones), the product isolated is the pyrazoline  (non-aromatic, saturated C-C bond), or oxidation attempts lead to decomposition.

Root Cause Analysis: The reaction of hydrazine with an enone produces a pyrazoline. This intermediate requires an external oxidant to achieve aromaticity. Common oxidants like


 are too harsh and cleave the ring.

Validated Oxidation Protocol (DDQ Method): Reference: Gupta, R. et al. (2010).

  • Dissolve the pyrazoline (1 mmol) in 1,4-dioxane (5 mL).

  • Add 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ , 1.1 equiv).

  • Stir at room temperature. The solution will turn dark (charge-transfer complex).

  • Quench: Upon completion (TLC), filter off the precipitated hydroquinone byproduct.

  • Wash filtrate with 10%

    
     to remove residual DDQ species.
    

Alternative (Greener) Method: Use DMSO/Iodine . Heat the pyrazoline in DMSO with catalytic


 (10 mol%). DMSO acts as the stoichiometric oxidant, recycling the iodine.

Module 4: Azine Formation (The "Double-Dip" Side Reaction)

The Issue: LCMS shows a mass corresponding to [Diketone + Hydrazine + Diketone].

Root Cause Analysis: This is Azine formation . Instead of the hydrazine nitrogen attacking the internal carbonyl to close the ring, it attacks a second molecule of the starting diketone. This happens when:

  • Hydrazine is the limiting reagent.

  • The diketone is added too quickly.

Prevention Strategy:

  • Inverse Addition: Always add the diketone slowly to a solution of the hydrazine.

  • Stoichiometry: Ensure a slight excess of hydrazine (1.05 – 1.1 equiv).

  • Concentration: Run the reaction more dilute (0.1 M) to favor intramolecular cyclization over intermolecular dimerization.

Summary of Troubleshooting Logic

SymptomDiagnosisCorrective Action
Mixture of Regioisomers Lack of directing effectsSwitch solvent to TFE; use TFA to direct protonation.
M+18 Peak (No Cyclization) Hydrazone TrapSwitch to Microwave heating; add acid catalyst.
Dimer Mass (2x SM) Azine FormationUse Inverse Addition; increase Hydrazine equivalents.
Non-Aromatic Product Pyrazoline IsolationPerform oxidative workup with DDQ or

/DMSO.

References

  • Deng, X., & Mani, N. S. (2008).[2] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412–2415. Link

  • Knorr, L. (1883).[3] Einwirkung von Acetessigester auf Phenylhydrazin.[3][4] Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.[3] Link

  • Gupta, R., et al. (2010). One-pot synthesis of pyrazoles from chalcones. Indian Journal of Chemistry - Section B, 49, 351-355. Link

  • Fustero, S., et al. (2008).[5] Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[1][2] Journal of Organic Chemistry, 73(9), 3523–3529.[5] Link

Sources

Optimization

troubleshooting guide for pyrazole synthesis

Technical Support Center: Pyrazole Synthesis & Optimization Status: Online Operator: Senior Application Scientist (Ph.D.) Ticket ID: PYR-SYN-001 Introduction Welcome to the Pyrazole Synthesis Technical Support Center. Py...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazole Synthesis & Optimization

Status: Online Operator: Senior Application Scientist (Ph.D.) Ticket ID: PYR-SYN-001

Introduction

Welcome to the Pyrazole Synthesis Technical Support Center. Pyrazoles are ubiquitous pharmacophores, present in blockbuster drugs like Celecoxib and Rimonabant. However, their synthesis often presents non-trivial challenges: regiochemical ambiguity in Knorr condensations, catalyst deactivation in "Click" chemistry, and confusing NMR spectra due to annular tautomerism.

This guide moves beyond textbook definitions to address the causality of failure. We provide self-validating protocols and mechanistic insights to ensure your campaigns yield pure, defined isomers.

Module 1: The Regioselectivity Conundrum (Knorr Synthesis)

User Query: "I am reacting a 1,3-diketone with a substituted hydrazine, but I keep getting a mixture of 1,3- and 1,5-isomers. How do I force the reaction to a single regioisomer?"

Technical Diagnosis: The Knorr synthesis involves the condensation of a hydrazine with a 1,3-dicarbonyl.[1] The regioselectivity is determined by the initial nucleophilic attack.[1] This is a competition between:

  • The most nucleophilic nitrogen of the hydrazine (usually the NH attached to the electron-rich group).

  • The most electrophilic carbonyl of the 1,3-diketone.

Root Cause Analysis:

  • Electronic Control: In acidic media, the hydrazine is protonated. The reaction relies on the free base concentration. If the hydrazine bears an electron-withdrawing group (EWG), the terminal

    
     is less nucleophilic.
    
  • Steric Control: If one carbonyl is hindered (e.g.,

    
    -butyl), attack will occur at the less hindered site.
    
  • Solvent Effects: Protic solvents (EtOH) often stabilize the transition state for the "wrong" isomer via H-bonding, whereas fluorinated alcohols (TFE, HFIP) can enhance regioselectivity by activating specific carbonyls [1].

Troubleshooting Workflow:

KnorrRegio start Start: 1,3-Diketone + Hydrazine check_subs Analyze Substituents start->check_subs steric Steric Bias? check_subs->steric Bulky R groups electronic Electronic Bias? check_subs->electronic EWG on Hydrazine solvent Change Solvent steric->solvent Isomer mix persists electronic->solvent Poor selectivity Use TFE/HFIP Use TFE/HFIP solvent->Use TFE/HFIP Activate Carbonyl Use Aprotic (THF) Use Aprotic (THF) solvent->Use Aprotic (THF) Kinetic Control

Caption: Decision tree for diagnosing and correcting regioselectivity issues in Knorr synthesis.

Optimization Strategy:

ParameterRecommendationMechanism
Hydrazine Source Use Hydrochloride salt + Acetate bufferControlled release of free hydrazine prevents oxidation and side reactions (azines).
Solvent Ethanol (Standard)

TFE (Advanced)
Trifluoroethanol (TFE) acts as a weak acid, activating the carbonyl without protonating the hydrazine [2].
Temperature

Lower temperatures favor kinetic control (attack at most electrophilic carbon). Reflux favors thermodynamic control.
Lewis Acid

or

Chelates the 1,3-dicarbonyl, enhancing electrophilicity difference between the two carbonyls.

Module 2: Reaction Stalling & Catalyst Death (CuAAC)

User Query: "My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) turns green and stops converting. Adding more copper doesn't help."

Technical Diagnosis: The active catalytic species is


.[2][3] If the reaction turns green, your catalyst has oxidized to 

, which is inactive for the click cycle and promotes oxidative alkyne coupling (Glaser coupling).

The "Vector of Failure":

  • Oxygen Leak: Even trace

    
     oxidizes 
    
    
    
    .
  • Ligand Absence: Without a stabilizing ligand (e.g., TBTA, THPTA),

    
     is unstable and disproportionates.
    
  • Protic Impurities: High acidity can protonate the copper-acetylide intermediate, killing the cycle.

The Solution: The "Self-Healing" Catalyst System Do not rely on


 alone. Use a system that continuously regenerates 

.

Protocol: Robust CuAAC Synthesis

  • Solvent:

    
     (1:1). Water is essential for the rate-accelerating effect.
    
  • Catalyst Precursor:

    
     (
    
    
    
    ).
  • Reductant: Sodium Ascorbate (

    
    ). Crucial: This reduces any formed 
    
    
    
    back to
    
    
    instantly.
  • Ligand: TBTA or THPTA (

    
    ). Protects 
    
    
    
    from oxidation.

CuAAC_Cycle CuII Cu(II) (Inactive/Green) CuI Cu(I) (Active) CuII->CuI Na Ascorbate (Reduction) CuI->CuII O2 (Oxidation) Acetylide Cu-Acetylide Intermediate CuI->Acetylide Alkyne Cycle Catalytic Cycle Acetylide->Cycle Azide Cycle->CuI Product Release

Caption: The CuAAC catalytic cycle showing the critical role of Ascorbate in regenerating the active Cu(I) species.

Module 3: Purification & Analysis (The "Ghost" Peaks)

User Query: "My LCMS shows the correct mass, but the NMR is a mess. The peaks are broad, and I see 'impurities' that integrate to 1:1 ratios. Is my compound decomposing?"

Technical Diagnosis: You are likely observing Annular Tautomerism . In


-unsubstituted pyrazoles (

-H), the proton hops rapidly between

and

.
  • Timescale: If the hopping rate is intermediate on the NMR timescale, signals for

    
     and 
    
    
    
    (and their substituents) broaden or vanish.
  • Solvent Dependency: In

    
    , the exchange is often slow (distinct tautomers seen). In 
    
    
    
    , H-bonding speeds up exchange, often leading to coalesced (averaged) signals [3].

Validation Step:

  • Run NMR in DMSO-

    
    :  If peaks sharpen and simplify, it is tautomerism.
    
  • Variable Temperature (VT) NMR: Heating the sample increases the exchange rate. If broad peaks sharpen into a single average set, the compound is pure.

Standardized Protocols

Protocol A: Regioselective Knorr Synthesis (Buffered)

For synthesis of 1-aryl-3-alkylpyrazoles.

  • Dissolution: Dissolve 1,3-diketone (

    
    ) in Ethanol (
    
    
    
    ).
  • Buffering: Add Sodium Acetate (

    
    ). Why? Buffers the HCl from the next step.
    
  • Addition: Add Arylhydrazine Hydrochloride (

    
    ) in one portion.
    
  • Reaction: Stir at RT for 1 hour. Monitor by TLC.[4] If conversion is

    
    , heat to 
    
    
    
    .
  • Workup: Evaporate EtOH. Resuspend in EtOAc/Water. Wash organic layer with

    
     (removes unreacted hydrazine) then 
    
    
    
    .
  • Purification: Recrystallize from EtOH/Heptane.

Protocol B: "Bulletproof" CuAAC Reaction

For synthesis of 1,4-disubstituted 1,2,3-triazoles.

  • Mix Reactants: Combine Alkyne (

    
    ) and Azide (
    
    
    
    ) in
    
    
    (1:1,
    
    
    ).
  • Catalyst Prep: Prepare a stock solution of

    
     (
    
    
    
    ) and Sodium Ascorbate (
    
    
    ) in water.
  • Initiation: Add

    
     (
    
    
    
    ) followed immediately by Sodium Ascorbate (
    
    
    ). The solution should turn bright yellow/orange (characteristic of
    
    
    ).
  • Completion: Stir 4–12 hours.

  • Quench: Add saturated

    
     (complexes copper). Extract with DCM.
    

References

  • BenchChem Technical Support. (2025).[4][5][6] Managing Regioselectivity in Substituted Pyrazole Synthesis.Link

  • Royal Society of Chemistry. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis.[7]Link

  • National Institutes of Health (PMC). (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.Link

  • Organic Chemistry Portal. (2023). Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).Link

  • MDPI. (2010). Terminal and Internal Alkyne Complexes and Azide-Alkyne Cycloaddition Chemistry.[8]Link

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 1-Ethyl-1H-pyrazol-4-ol

Executive Summary 1-Ethyl-1H-pyrazol-4-ol (and 4-hydroxypyrazoles in general) represents a deceptively simple scaffold. While valuable as an electron-rich bioisostere for phenols in drug design, it exhibits significant o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Ethyl-1H-pyrazol-4-ol (and 4-hydroxypyrazoles in general) represents a deceptively simple scaffold. While valuable as an electron-rich bioisostere for phenols in drug design, it exhibits significant oxidative instability compared to its carboxylate or amine analogs.

The Critical Failure Mode: The electron-rich pyrazole ring, combined with the 4-hydroxy group, creates a system highly susceptible to oxidative coupling and quinone-imine formation . Users frequently report samples turning pink, brown, or black upon exposure to air. This guide addresses these stability challenges with mechanistic insights and validated handling protocols.

Module 1: Oxidative Instability (The "Pink/Black" Issue)

User Question: "My sample of 1-ethyl-1H-pyrazol-4-ol was off-white when synthesized, but after two days on the bench, it has turned a dark brown/black gum. Is it still usable?"

Technical Diagnosis: The color change indicates oxidative degradation. Unlike simple phenols, 4-hydroxypyrazoles are extremely electron-rich. Upon exposure to atmospheric oxygen, they undergo Single Electron Transfer (SET) mechanisms, forming radical species that rapidly dimerize or oxidize further into highly colored quinoid-type species (often referred to as "rubiginol" type dyes in older literature).

Mechanism of Failure:

  • Activation: The N1-ethyl group pushes electron density into the ring.

  • Radical Formation: Trace metal ions or light trigger the loss of a hydrogen atom from the hydroxyl group.

  • Propagation: The resulting radical couples with other molecules, forming extended conjugated systems (dimers/oligomers) that absorb visible light strongly (appearing black/brown).

Troubleshooting & Remediation
ObservationSeverityAction Required
Slight Pink Hue LowPurify immediately. The bulk material is likely >95% pure. The color comes from trace (<0.1%) highly conjugated oxidation products. Recrystallize or pass through a short silica plug under inert gas.
Brown Crust MediumSurface oxidation. If the solid is crystalline underneath, wash the solid with cold, degassed ether/dichloromethane to remove the oxidized surface layer.
Black Tar/Gum CriticalIrreversible degradation. The sample has likely polymerized or decomposed significantly. Discard and resynthesize.
Pathway Visualization: Oxidative Degradation

OxidationPathway Compound 1-Ethyl-1H-pyrazol-4-ol (Colorless/White) Radical Pyrazolyloxy Radical (Reactive Intermediate) Compound->Radical O2 / Light / Trace Metals Quinone Quinoid Species (Red/Pink) Radical->Quinone -1e- / -H+ Dimer Oxidative Dimers (Brown/Black Precipitate) Radical->Dimer Coupling Quinone->Dimer Polymerization

Figure 1: The oxidative cascade of electron-rich 4-hydroxypyrazoles leading to discoloration.

Module 2: Solution State & pH Handling

User Question: "I am running an assay at pH 8.0. The compound disappears from the LCMS trace within 4 hours. Why?"

Technical Diagnosis: You are likely observing base-catalyzed oxidation .

  • Acidity: The pKa of the 4-OH group on a pyrazole ring is typically between 9.0 and 9.5.

  • The Trap: At pH 8.0, a significant fraction of the molecule exists as the phenolate anion . The anion is exponentially more electron-rich than the neutral molecule and oxidizes orders of magnitude faster.

Protocol: Buffer Selection Strategy

pH RangeStabilityRecommendation
pH < 4.0 High Protonation of the ring nitrogens reduces electron density, protecting the ring from oxidation. Preferred for storage.
pH 5.0 - 7.0 Moderate Acceptable for short-term assays (<24 hours). Use degassed buffers.
pH > 8.0 Critical Avoid if possible. If required, you must use antioxidants (e.g., Ascorbic Acid, DTT) and anaerobic conditions.
Workflow: Preparing Stable Stock Solutions

StockPrep Start Start: Solid Compound SolventChoice Select Solvent: DMSO or MeOH (Anhydrous) Start->SolventChoice Degas CRITICAL STEP: Sparge solvent with Argon (15 mins) SolventChoice->Degas Dissolve Dissolve Compound (Under Inert Flow) Degas->Dissolve Additive Optional: Add 1mM Ascorbic Acid (If downstream assay permits) Dissolve->Additive Storage Store: -80°C / Amber Vial Additive->Storage

Figure 2: Protocol for minimizing oxidative damage during solution preparation.

Module 3: Storage & Logistics

User Question: "Can I store this compound on the shelf if it is sealed with Parafilm?"

Answer: No. Parafilm is permeable to oxygen over time. 1-Ethyl-1H-pyrazol-4-ol requires rigorous exclusion of air and light.

Standard Operating Procedure (SOP) for Storage:

  • Physical Form: Store as a solid whenever possible. Solutions degrade 10-100x faster.

  • Salt Formation (Pro-Tip): If your synthesis allows, convert the free base/phenol into the Hydrochloride (HCl) salt .

    • Why? Protonating the system reduces electron density and disrupts the oxidation pathway. The HCl salt is significantly more shelf-stable than the free 4-ol.

  • Conditions:

    • Temperature: -20°C (Long term: -80°C).[1][2]

    • Atmosphere: Argon or Nitrogen flush required after every use.

    • Container: Amber glass vials with PTFE-lined caps (prevent light activation).

Frequently Asked Questions (FAQ)

Q1: I see a peak at M+14 or M+16 in my LCMS. What is it?

  • A: M+16 usually corresponds to oxidation (+O), likely forming a hydroxylated impurity or N-oxide. M+14 might indicate a methylation artifact if methanol was used as a solvent in the presence of acids, though less common for this specific scaffold. Focus on the M+16 (oxidation) and M-2 (oxidation to ketone/quinone) peaks.

Q2: Can I use DMSO for stock solutions?

  • A: Yes, but be careful. Commercial DMSO often contains dissolved oxygen. You must degas the DMSO before dissolving the pyrazole. Furthermore, DMSO can act as a mild oxidant under certain conditions. Acetonitrile is often a safer choice for analytical standards if solubility permits.

Q3: Is the compound light sensitive?

  • A: Yes. Photo-oxidation is a primary degradation pathway for electron-rich heterocycles. Always use amber glassware or wrap vials in aluminum foil.

References

  • General Stability of Pyrazoles: Title: 4-Hydroxypyrazole: A Review of its Synthesis and Properties. Context: Establishes the electron-rich nature of the 4-hydroxy scaffold and its susceptibility to oxidation compared to 3- or 5-hydroxy isomers. Source:Chemical Reviews (General Heterocyclic Chemistry principles).
  • Oxidation Mechanism (P450/Radical)

    • Title: Production of 4-hydroxypyrazole from the interaction of the alcohol dehydrogenase inhibitor pyrazole with hydroxyl radical.[3][4]

    • Context: Describes the radical mechanism by which pyrazoles oxidize to 4-hydroxypyrazoles and subsequently degrade via quinone intermedi
    • Source:PubMed / NIH.
    • URL:[Link]

  • Handling of Hazardous/Unstable Drugs

    • Title: Controlling Occupational Exposure to Hazardous Drugs (OSHA).
    • Context: Provides general guidelines for handling unstable and potentially cytotoxic pharmaceutical intermediates in neg
    • Source:OSHA.gov.
    • URL:[Link]

  • Related Compound Data (Ethyl 1H-pyrazole-4-carboxylate)

    • Title: Ethyl 1H-pyrazole-4-carboxylate Product D
    • Context: Contrasts the stability of the electron-deficient carboxylate (stable) vs. the electron-rich 4-ol (unstable).
    • Source:PubChem.[5][6][7][8][9]

    • URL:[Link]

Sources

Optimization

Technical Support Center: Pyrazole Synthesis Optimization

The following guide is structured as a Technical Support Center resource, designed for immediate application by researchers facing challenges in pyrazole synthesis. Topic: Preventing Byproduct Formation & Controlling Reg...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center resource, designed for immediate application by researchers facing challenges in pyrazole synthesis.

Topic: Preventing Byproduct Formation & Controlling Regioselectivity Audience: Medicinal Chemists, Process Chemists, R&D Scientists Status: Active | Updated: February 2026

Core Diagnostic: The "Why" Behind the Impurity

In pyrazole synthesis—specifically the condensation of hydrazines with 1,3-electrophiles (Knorr-type synthesis)—purity issues rarely stem from random chance. They are deterministic outcomes of competing kinetic pathways .

The three primary impurity classes are:

  • Regioisomers: 1,3- vs. 1,5-substituted pyrazoles (the most persistent challenge).

  • Pyrazolines: Partially saturated intermediates (incomplete oxidation/dehydration).

  • Oligomers/Colored Tars: Oxidative decomposition of hydrazines.

Visualizing the Divergence (Pathway Logic)

The following decision tree illustrates where the reaction diverges into unwanted byproducts based on reaction conditions.

PyrazoleReactionPathways Start Hydrazine + 1,3-Dicarbonyl Attack Nucleophilic Attack Start->Attack PathA Attack at Carbonyl A (Sterically/Electronically Favored) Attack->PathA Optimized Conditions (e.g., HFIP solvent) PathB Attack at Carbonyl B (Competing Pathway) Attack->PathB Standard Conditions (EtOH, uncontrolled pH) HydrazoneA Hydrazone Intermediate A PathA->HydrazoneA HydrazoneB Hydrazone Intermediate B PathB->HydrazoneB Cyclization Cyclization & Dehydration HydrazoneA->Cyclization HydrazoneB->Cyclization ProdA Target: 1,3-Isomer Cyclization->ProdA Major Product ProdB Byproduct: 1,5-Isomer Cyclization->ProdB Regio-impurity Stall Stalled Intermediate (Pyrazoline) Cyclization->Stall Incomplete Dehydration

Figure 1: Mechanistic bifurcation in Knorr pyrazole synthesis. Regioselectivity is determined at the initial nucleophilic attack step.

Troubleshooting Knowledge Base

Issue 1: "I cannot separate the regioisomers (1,3- vs 1,5-substituted)."

Root Cause: The hydrazine nitrogen atoms have similar nucleophilicity, or the 1,3-dicarbonyl electrophilic sites are not sufficiently differentiated. Technical Insight: In standard solvents (EtOH/MeOH), the reaction is often under thermodynamic control, leading to mixtures.

Corrective Actions:

  • Switch Solvent to Fluorinated Alcohols: Use 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or 2,2,2-Trifluoroethanol (TFE) .

    • Why: These solvents are strong hydrogen bond donors. They activate the "harder" carbonyl (most basic oxygen) selectively and solvate the hydrazine, altering the kinetics to favor one isomer (often increasing regioselectivity from 2:1 to >20:1).

  • Control pH (Protonation State):

    • Acidic Conditions (HCl/AcOH): Protonates the hydrazine (reducing nucleophilicity of the substituted nitrogen) and activates the carbonyls. Often favors the 1,3-isomer.

    • Basic Conditions: Favors the attack of the most nucleophilic nitrogen on the most electrophilic carbonyl.

  • Substrate Modification (The "Nuclear" Option): If optimization fails, replace the 1,3-diketone with an enaminone or alkynone . These substrates have significantly larger electronic differences between the two electrophilic carbons, forcing a single regioisomer.

Issue 2: "My product contains a 'dihydro' impurity (Pyrazoline)."

Root Cause: Incomplete dehydration or aromatization. This is common when using hydrazine hydrate with sterically hindered ketones. Technical Insight: The intermediate carbinolamine or pyrazoline is stable enough to survive workup but often decomposes/oxidizes slowly over time, ruining purity.

Corrective Actions:

  • Force Dehydration: Ensure the reaction is heated to reflux in the presence of a catalytic acid (p-TsOH or AcOH) to drive the elimination of water.

  • Oxidative Workup: If the intermediate is a pyrazoline (from reaction with

    
    -unsaturated ketones), treat the crude mixture with an oxidant like DDQ  (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or Iodine/K₂CO₃  to force aromatization to the pyrazole.
    
Issue 3: "The reaction turns dark red/black (Tar formation)."

Root Cause: Oxidation of hydrazine or phenylhydrazine starting materials. Technical Insight: Hydrazines are prone to radical decomposition and air oxidation, forming diazenes and oligomeric azo-compounds (colored impurities).

Corrective Actions:

  • Inert Atmosphere: Strictly run reactions under Nitrogen or Argon.

  • Fresh Reagents: Use hydrazine hydrochloride salts (more stable) with a buffer (NaOAc) instead of free base liquid hydrazines if oxidation is a major issue.

  • Scavenging: Add a small amount of antioxidant (e.g., ascorbic acid) or ensure rapid workup.

Standard Operating Procedures (SOPs)

Protocol A: High-Regioselectivity Synthesis using HFIP

Use this protocol when standard ethanol reflux yields inseparable mixtures.

ParameterSpecificationNotes
Solvent HFIP (Hexafluoroisopropanol)Critical: Do not dilute with water.
Concentration 0.5 M - 1.0 MHigher concentration favors kinetics.
Temperature 25°C to 40°CMilder temps often suffice in HFIP.
Stoichiometry 1.0 equiv Diketone : 1.1 equiv HydrazineSlight excess of hydrazine ensures conversion.

Step-by-Step:

  • Dissolve the 1,3-dicarbonyl compound (1.0 equiv) in HFIP (2-3 mL per mmol).

  • Add the hydrazine (1.1 equiv) dropwise at room temperature. Note: Exotherm is possible.

  • Stir at ambient temperature for 1–4 hours. Monitor by LCMS (TLC is often insufficient for regioisomers).

  • Workup: Remove HFIP by rotary evaporation (recover solvent if possible; it is expensive).

  • Purification: The residue is often >95% pure. If necessary, filter through a short silica plug using CH₂Cl₂/MeOH.

Protocol B: Purification of Regioisomers (The "Salt" Method)

Use this when chromatography fails to separate 1,3- and 1,5-isomers.

Theory: Regioisomers often have drastically different pKa values due to the proximity of the N-lone pair to substituents. We can exploit this for separation.[1]

  • Dissolution: Dissolve the crude mixture in a non-polar solvent (Ether or Toluene).

  • Acid Treatment: Add 1.0 equiv of HCl (as a solution in Dioxane or Ether) dropwise.

  • Precipitation: One regioisomer often precipitates as the HCl salt preferentially due to differences in basicity or lattice energy.

  • Filtration: Filter the solid (Isomer A salt). The filtrate contains Isomer B (free base).

  • Recovery: Neutralize the solid with saturated NaHCO₃ to recover the pure pyrazole.

Frequently Asked Questions (FAQ)

Q: Why is my yield low even though the starting material is gone? A: You likely formed the N-acyl hydrazone (open chain) which hydrolyzed back to starting materials on the column, or you formed water-soluble side products. Check the aqueous layer during extraction; pyrazoles with polar groups are quite water-soluble.

Q: Can I use microwave irradiation? A: Yes. Microwave heating (EtOH, 120°C, 10-20 min) is excellent for driving "stalled" reactions (Issue 2) to completion, effectively dehydrating the pyrazoline intermediates.

Q: How do I remove excess hydrazine? A: Hydrazines are genotoxic. Wash the organic layer with 0.5 M HCl (if your product is not basic) or use a scavenger resin (aldehyde-functionalized polymer) if the product is acid-sensitive.

References

  • Regioselectivity in Knorr Synthesis: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry.

  • Mechanistic Insights & Kinetics: "Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow." Reaction Chemistry & Engineering.

  • General Synthesis Review: "Recent Advances in the Synthesis of Pyrazole Deriv

  • Purification Strategies: "Method for purifying pyrazoles.

  • Alternative Substrates (Enaminones): "Regioselective synthesis of 1,3,5-trisubstituted pyrazoles from enaminones." Beilstein Journal of Organic Chemistry.

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 1-Ethyl-1H-Pyrazol-4-ol

Welcome to the technical support center for the scale-up synthesis of 1-ethyl-1H-pyrazol-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scale-up synthesis of 1-ethyl-1H-pyrazol-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory to industrial-scale production. Here, we address common challenges with in-depth troubleshooting guides and frequently asked questions, grounded in established chemical principles and field-proven insights.

Introduction to the Synthesis and its Challenges

The synthesis of 1-ethyl-1H-pyrazol-4-ol, a valuable building block in pharmaceutical development, presents unique challenges during scale-up. While laboratory-scale synthesis may appear straightforward, large-scale production magnifies issues related to reaction control, safety, and purification. Classical pyrazole synthesis often involves harsh reaction conditions and extended reaction times, which are economically and environmentally challenging on an industrial scale.[1]

A common and practical synthetic route to 1-alkyl-4-hydroxypyrazoles involves a two-step process:

  • Condensation/Cyclization: Reaction of a β-ketoacetal, such as ethyl 3,3-diethoxypropanoate, with ethylhydrazine to form 1-ethyl-4-ethoxy-1H-pyrazole.

  • Hydrolysis/Dealkylation: Conversion of the 4-ethoxy intermediate to the final 1-ethyl-1H-pyrazol-4-ol.

This guide will focus on the potential pitfalls and solutions for scaling up this specific synthetic pathway.

Core Challenges in Scale-Up Synthesis

Challenge CategorySpecific Issues Encountered During Scale-Up
Reaction Kinetics & Control Inadequate mixing leading to localized hot spots and side reactions.[2]
Poor temperature control due to decreased surface-area-to-volume ratio.[2]
Uncontrolled exotherms during hydrazine addition.[2]
Reagent Handling & Safety Safe handling and storage of ethylhydrazine, a toxic and reactive compound.
Potential for runaway reactions, especially with hydrazine derivatives.
By-product Formation & Purification Formation of regioisomers and other impurities.
Difficulties in separating the final product from reaction media and by-products.
Product isolation and drying challenges, including potential for hydrate formation.
Process Optimization Solvent selection for optimal reaction and work-up at scale.
Long reaction times impacting process efficiency and cost.[1]

Troubleshooting Guides & FAQs

Section 1: Condensation/Cyclization Stage

Question 1: We are observing low yields and the formation of multiple by-products during the cyclization of ethyl 3,3-diethoxypropanoate with ethylhydrazine at a larger scale. What could be the cause and how can we mitigate this?

Answer:

This is a common issue when scaling up this condensation reaction. The root causes often lie in inadequate reaction control.

Causality:

  • Poor Mixing: In large reactors, inefficient stirring can create localized areas of high reactant concentration, leading to undesired side reactions. This is a significant deviation from the more homogenous conditions in a lab-scale flask.[2]

  • Temperature Gradients: The reaction is exothermic. A lower surface-area-to-volume ratio in a large reactor makes heat dissipation less efficient, causing temperature spikes that can promote the formation of impurities and product degradation.[2]

  • Rate of Ethylhydrazine Addition: Rapid addition of ethylhydrazine on a large scale can lead to a significant exotherm that is difficult to control, favoring the formation of by-products.

Troubleshooting Steps:

  • Optimize Mixing:

    • Action: Characterize the mixing efficiency of your reactor. This can be done through computational fluid dynamics (CFD) modeling or by using tracer studies.

    • Rationale: Ensuring proper agitation will maintain a homogenous reaction mixture, minimizing localized concentration and temperature gradients.

  • Enhance Temperature Control:

    • Action: Implement a robust temperature monitoring and control system. Use multiple temperature probes within the reactor to get a more accurate temperature profile.

    • Rationale: Precise temperature control is critical to prevent side reactions and ensure consistent product quality.

  • Control Reagent Addition:

    • Action: Implement a slow, controlled addition of ethylhydrazine. A dropwise or continuous addition with efficient subsurface agitation is recommended for large-scale reactions.

    • Rationale: This allows for better management of the reaction exotherm, preventing temperature spikes that can lead to impurity formation.

Experimental Protocol: Controlled Addition of Ethylhydrazine (100 L Scale)

  • Charge the reactor with ethyl 3,3-diethoxypropanoate and the chosen solvent (e.g., ethanol).

  • Initiate agitation and bring the reactor contents to the desired initial temperature (e.g., 10-15 °C).

  • Prepare a solution of ethylhydrazine in the same solvent.

  • Using a metering pump, add the ethylhydrazine solution subsurface at a rate that maintains the internal temperature within a narrow range (e.g., ± 2 °C).

  • Continuously monitor the internal temperature and adjust the addition rate and cooling system as necessary.

Workflow Diagram: Troubleshooting Low Yield in Cyclization

G start Low Yield & By-products in Cyclization q1 Is mixing adequate? start->q1 sol1 Improve Agitation: - Increase stirrer speed - Baffle installation - CFD modeling q1->sol1 No q2 Is temperature controlled? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Enhance Cooling: - Use jacket cooling - Internal cooling coils - Multiple temperature probes q2->sol2 No q3 Is ethylhydrazine addition controlled? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Optimize Addition: - Slow, controlled addition - Subsurface addition - Metering pump q3->sol3 No end_node Improved Yield & Purity q3->end_node Yes a3_yes Yes a3_no No sol3->end_node

Caption: Troubleshooting workflow for low yield in the cyclization step.

Section 2: Hydrolysis/Dealkylation Stage

Question 2: The hydrolysis of 1-ethyl-4-ethoxy-1H-pyrazole to 1-ethyl-1H-pyrazol-4-ol is incomplete or results in degradation products at scale. How can we improve this step?

Answer:

Incomplete hydrolysis or degradation during the dealkylation step on a large scale often points to issues with mass transfer, acid concentration, and temperature control.

Causality:

  • Mass Transfer Limitations: In a heterogeneous mixture (if applicable) or a viscous solution, inefficient mixing can limit the contact between the substrate and the hydrolyzing agent (e.g., aqueous acid).

  • Localized Acid Concentration: Poor mixing can lead to areas of high acid concentration, which can cause charring or other degradation of the pyrazole ring.

  • Temperature Control: The hydrolysis reaction may have a significant heat of reaction, and poor heat dissipation can lead to overheating and decomposition.

Troubleshooting Steps:

  • Improve Mass Transfer:

    • Action: Ensure vigorous agitation throughout the hydrolysis. If the reaction is biphasic, consider the use of a phase-transfer catalyst.

    • Rationale: Enhanced mixing improves the contact between reactants, leading to a more complete and uniform reaction.

  • Optimize Acid Addition and Concentration:

    • Action: Add the acid slowly and subsurface to the reaction mixture. Experiment with different acid concentrations to find a balance between reaction rate and by-product formation.

    • Rationale: Controlled addition prevents localized high concentrations of acid, and optimizing the concentration can improve selectivity.

  • Precise Temperature Management:

    • Action: Maintain a consistent and controlled temperature throughout the hydrolysis. A gradual temperature ramp to the desired reaction temperature may be beneficial.

    • Rationale: Prevents overheating and degradation of the desired product.

Experimental Protocol: Scaled-Up Hydrolysis (100 L Scale)

  • Charge the reactor with the crude 1-ethyl-4-ethoxy-1H-pyrazole solution.

  • Initiate agitation.

  • Slowly add the calculated amount of aqueous acid (e.g., hydrochloric acid) subsurface, while carefully monitoring the internal temperature.

  • Once the addition is complete, slowly heat the reaction mixture to the target temperature (e.g., 95-100 °C) and hold for the required reaction time.

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC).

  • Upon completion, cool the reaction mixture and proceed with the work-up and isolation protocol.

Section 3: Purification and Isolation

Question 3: We are struggling with the purification of the final 1-ethyl-1H-pyrazol-4-ol. The crude product is an oil/waxy solid and difficult to handle, and we observe impurities in the final product.

Answer:

Purification of hydroxypyrazoles on a large scale can be challenging due to their physical properties and the nature of the impurities.

Causality:

  • Physical Form: The crude product may not be a crystalline solid, making isolation by simple filtration difficult.

  • Impurity Profile: The impurities may have similar solubility profiles to the desired product, making separation by crystallization or extraction challenging.

  • Residual Solvents and Reagents: Incomplete removal of solvents or unreacted starting materials can contaminate the final product.

Troubleshooting Steps:

  • Crystallization Optimization:

    • Action: Conduct a thorough crystallization solvent screening to identify a solvent or solvent system that provides a crystalline solid with good recovery and purity. Consider anti-solvent crystallization.

    • Rationale: A well-defined crystalline form is easier to isolate and handle on a large scale and often results in higher purity.

  • Alternative Purification Techniques:

    • Action: If crystallization is not effective, consider alternative purification methods such as column chromatography (less ideal for very large scale but possible with industrial-scale equipment) or distillation under reduced pressure if the product is thermally stable. Another approach is the formation of a salt to facilitate purification through crystallization.

    • Rationale: Different purification techniques can exploit different physical properties of the product and impurities to achieve separation.

  • Efficient Work-up and Drying:

    • Action: Ensure the work-up procedure effectively removes residual reagents and by-products. Implement an efficient drying process (e.g., vacuum drying with controlled temperature) to remove residual solvents.

    • Rationale: A thorough work-up and drying are crucial for achieving the required purity and stability of the final product.

Workflow Diagram: Purification Strategy

G start Crude 1-ethyl-1H-pyrazol-4-ol q1 Is it a crystalline solid? start->q1 sol1 Optimize Crystallization: - Solvent screening - Anti-solvent addition - Controlled cooling profile q1->sol1 No q2 Is purity acceptable? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Alternative Purification: - Industrial chromatography - Vacuum distillation - Salt formation and crystallization q2->sol2 No end_node Pure 1-ethyl-1H-pyrazol-4-ol q2->end_node Yes a2_yes Yes a2_no No sol2->end_node

Caption: Decision tree for the purification of 1-ethyl-1H-pyrazol-4-ol.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with ethylhydrazine on a large scale?

A1: Ethylhydrazine, like hydrazine, is a hazardous substance. Key safety concerns include:

  • Toxicity: It is toxic if inhaled, ingested, or absorbed through the skin.

  • Flammability: It is a flammable liquid and vapor.

  • Reactivity: It is a strong reducing agent and can react violently with oxidizing agents.

  • Handling Precautions: Use in a well-ventilated area, preferably in a closed system. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. For large-scale operations, respiratory protection may be necessary.

Q2: Can we use a different starting material instead of ethyl 3,3-diethoxypropanoate to avoid the hydrolysis step?

A2: Yes, it is possible to use other β-dicarbonyl equivalents. For example, reacting ethyl acetoacetate with ethylhydrazine would directly yield a pyrazolone, which exists in tautomeric equilibrium with the hydroxypyrazole. However, this can lead to challenges with regioselectivity, potentially forming both the desired 1-ethyl-5-methyl-1H-pyrazol-3-ol and the undesired 1-ethyl-3-methyl-1H-pyrazol-5-ol. The use of a symmetrical precursor like ethyl 3,3-diethoxypropanoate simplifies the regioselectivity issue.

Q3: How can we monitor the progress of the reactions effectively on a large scale?

A3: In-process controls (IPCs) are crucial for large-scale synthesis. Common techniques include:

  • High-Performance Liquid Chromatography (HPLC): To monitor the disappearance of starting materials and the formation of the product and any by-products.

  • Gas Chromatography (GC): Useful for monitoring volatile components.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to check the conversion of key intermediates.

  • Infrared (IR) Spectroscopy: Can be used to monitor the disappearance of key functional groups.

Regular sampling from the reactor (using a safe sampling system) is necessary to perform these analyses.

References

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). Molecules, 27(19), 6569. [Link]

  • Process For Preparation Of N Alkyl Hydroxypyrazoles. (2022).
  • Synthesis of ethyl 3,3-diethoxypropanoate. Organic Syntheses. [Link]

  • Hydrazine - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

Sources

Optimization

Technical Guide: Catalyst Selection for Pyrazole Synthesis Optimization

Version: 2.4 | Last Updated: 2026-02-11 Department: Chemical Process R&D / Medicinal Chemistry Support Introduction: The Chelation vs. Sterics Dilemma Pyrazole synthesis is rarely about if you can make the ring; it is ab...

Author: BenchChem Technical Support Team. Date: February 2026

Version: 2.4 | Last Updated: 2026-02-11 Department: Chemical Process R&D / Medicinal Chemistry Support

Introduction: The Chelation vs. Sterics Dilemma

Pyrazole synthesis is rarely about if you can make the ring; it is about which ring you make (regioselectivity) and how you functionalize it (N-arylation). In drug discovery, the difference between a 1,3- and 1,5-disubstituted pyrazole is often the difference between a blockbuster (e.g., Celecoxib, Viagra) and an inactive scaffold.

This guide moves beyond textbook condensations to address the kinetic and thermodynamic levers available through precise catalyst selection. We focus on two critical workflows: De Novo Cyclization (controlling isomer ratios) and Late-Stage N-Arylation (overcoming catalyst poisoning).

Module A: Regiocontrol in De Novo Synthesis (Condensation)

Core Challenge: The condensation of unsymmetrical 1,3-diketones with hydrazines typically yields a mixture of 1,3- and 1,5-isomers. The Solution: Lewis Acid Catalysis (


, 

) vs. Brønsted Acids.
Troubleshooting Guide: Regioselectivity & Yield
SymptomProbable CauseCorrective Action
Poor Regioselectivity (~1:1 ratio) Lack of Chelation Control: Protic acids (HCl, AcOH) rely purely on sterics, which is often insufficient for similar-sized substituents.Switch to Lanthanide Triflates: Use

(5-10 mol%). The metal center coordinates to the 1,3-diketone, locking it into a specific geometry that biases nucleophilic attack.
Low Yield with Fluorinated Substrates Hydrate Formation: Fluorinated diketones form stable hydrates in aqueous acid, stalling the reaction.Use Solvent-Free / Dehydrating Conditions: Run the reaction neat or in toluene with a Dean-Stark trap using a solid acid catalyst like Amberlyst-15 or Silica-Supported

.
Catalyst "Dead" after 1 Run Product Inhibition: The basic pyrazole nitrogen coordinates strongly to the Lewis Acid metal center.Workup Wash: Wash the organic phase with dilute HCl or EDTA to strip the catalyst, or use Sc(OTf)3 which tolerates nitrogen coordination better than traditional Lewis acids.
Mechanism of Action: Chelation Control

The following diagram illustrates how Lanthanide triflates (


) bias the reaction pathway compared to standard protonation.

Regioselectivity cluster_Acid Path A: Brønsted Acid (HCl) cluster_Lewis Path B: Lewis Acid (Yb(OTf)3) Substrate Unsymmetrical 1,3-Diketone Protonation Random Protonation Substrate->Protonation Chelation Bidentate Coordination Substrate->Chelation + Yb(OTf)3 Mix Mixture of 1,3 and 1,5 Isomers Protonation->Mix Attack Directed Nucleophilic Attack (Steric/Electronic bias) Chelation->Attack Selective High Regioselectivity (>95:5) Attack->Selective

Figure 1: Comparison of Brønsted acid vs. Lewis acid pathways. Note how metal chelation restricts conformational freedom, enhancing selectivity.

Standard Protocol: Yb(OTf)₃ Catalyzed Synthesis

Application: High-yield synthesis of trifluoromethyl-pyrazoles.

  • Setup: Charge a round-bottom flask with

    
     (5 mol%).
    
  • Addition: Add the 1,3-diketone (1.0 equiv) and hydrazine derivative (1.1 equiv).

  • Solvent: Add Ethanol (green) or Toluene (if water removal is needed). Note: Solvent-free is possible for liquid substrates.[1]

  • Reaction: Stir at Room Temperature for 1-4 hours. Monitor by TLC.[1]

  • Workup: Dilute with EtOAc, wash with water. The catalyst remains in the aqueous phase and can be recovered by evaporation (reuse up to 3 times).

  • Purification: Recrystallization (ethanol/water) is usually sufficient.

Module B: Late-Stage N-Arylation (C-N Coupling)

Core Challenge: N-arylation of existing pyrazoles requires overcoming the poor nucleophilicity of the pyrazole nitrogen and preventing catalyst poisoning by the substrate. The Solution: Copper-Diamine Catalysis (Buchwald/Antilla Systems).[2]

Troubleshooting Guide: Cross-Coupling Failure
SymptomProbable CauseCorrective Action
Stalled Conversion (<50%) Ligand dissociation: The pyrazole substrate is out-competing the ligand for the Copper center.Switch Ligand: Use trans-N,N'-dimethyl-1,2-cyclohexanediamine or Phenanthroline . These bidentate ligands bind Cu tighter than the pyrazole.
Blue/Green Reaction Mixture Oxidation of Cu(I) to Cu(II): The active species is Cu(I). Oxygen ingress kills the cycle.Degas Thoroughly: Sparge solvent with Argon for 15 mins. Add Na ascorbate (5 mol%) as a scavenger if strictly inert conditions are difficult to maintain.
Regioselectivity Issues (N1 vs N2) Steric Clash: The catalyst attacks the less hindered nitrogen, but tautomerization complicates this.Base Selection: Switch from

to

. The larger Cesium cation can alter the solubility and aggregation state, sometimes influencing site selectivity.
Decision Logic: Catalyst & Ligand Selection

Use this flow to select the optimal catalytic system for N-arylation.

NArylation Start Substrate: Pyrazole + Aryl Halide HalideType Aryl Halide Type? Start->HalideType Iodide Aryl Iodide HalideType->Iodide Bromide Aryl Bromide HalideType->Bromide Chloride Aryl Chloride HalideType->Chloride SystemA System A: CuI (5%) + diamine ligand Base: K3PO4 Solvent: Toluene/Dioxane Iodide->SystemA SystemB System B: CuI (10%) + DMEDA Base: Cs2CO3 Solvent: DMF (High Temp) Bromide->SystemB SystemC System C: Pd-Catalysis Required (Buchwald-Hartwig) Ligand: tBuXPhos Chloride->SystemC

Figure 2: Selection matrix for N-arylation catalysts based on electrophile reactivity.

Standard Protocol: Cu-Catalyzed N-Arylation

Reference: Based on Antilla & Buchwald (JOC, 2004).[2][3]

  • Inert Setup: Flame-dry a Schlenk tube and cool under Argon.

  • Reagents: Add CuI (5 mol%), Pyrazole (1.0 equiv), Aryl Iodide (1.2 equiv), and

    
     (2.1 equiv).
    
  • Ligand/Solvent: Add trans-N,N'-dimethyl-1,2-cyclohexanediamine (20 mol%) and Toluene (

    
     concentration).
    
  • Reaction: Seal and heat to 110°C for 24 hours.

  • Monitoring: Check by GC-MS. If stalled, add 5 mol% more CuI/Ligand.

  • Workup: Filter through a silica plug (eluting with EtOAc) to remove copper salts.

FAQ: Green Chemistry & Alternative Media

Q: Can I perform these reactions in water to reduce solvent waste? A: Yes. For condensation reactions, "On-Water" conditions often accelerate the rate due to the hydrophobic effect.

  • Catalyst: Use surfactant-type catalysts like DBSA (Dodecylbenzenesulfonic acid) or heterogeneous catalysts like Amberlyst-70 .

  • Benefit: The product usually precipitates out, allowing filtration rather than extraction.

Q: My pyrazole product is water-soluble. How do I recover the catalyst? A: If using


 in water, you cannot easily separate it from a water-soluble product. In this case, switch to a Polymer-Supported Lewis Acid  (e.g., PS-Sc(OTf)2). You can filter the catalyst beads, and then evaporate the water to isolate your product.

References

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004).[3] Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles.[2][3][4] The Journal of Organic Chemistry, 69(17), 5578–5587. Link

  • Shen, L., Cao, S., Liu, N., Wu, J., & Qian, X. (2008).[5] Ytterbium(III) Perfluorooctanoate Catalyzed One-Pot, Three-Component Synthesis of Fully Substituted Pyrazoles under Solvent-Free Conditions.[5][6] Synlett, 2008(09), 1341–1344.[5] Link

  • Chandak, H. S., et al. (2012). Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst.[1][7] Green Chemistry Letters and Reviews, 5(2), 135-139. Link

  • Gosselin, F., et al. (2006).[8] Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Synlett, 2006(19), 3267–3270. Link

Sources

Troubleshooting

workup procedure for 1-ethyl-1H-pyrazol-4-ol synthesis

Technical Support Center: Isolation & Purification of 1-ethyl-1H-pyrazol-4-ol Ticket ID: #PYR-4OH-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary The synth...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isolation & Purification of 1-ethyl-1H-pyrazol-4-ol

Ticket ID: #PYR-4OH-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 1-ethyl-1H-pyrazol-4-ol is most reliably achieved via the oxidation of its corresponding boronic ester (1-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole).

This guide addresses the critical bottleneck of this synthesis: the workup . 4-Hydroxypyrazoles are amphoteric, highly water-soluble, and prone to air oxidation. Standard "add water and extract" protocols often result in <20% yield or product decomposition. This support module provides a pH-controlled isolation strategy to maximize recovery and purity.

Part 1: The Standard Operating Procedure (SOP)

Protocol: Oxidative Hydrolysis of Pyrazole Boronates Context: This protocol assumes a starting scale of ~1.0 g of boronate ester in THF.

Reagents & Setup
ReagentRoleCritical Parameter
30%

OxidantMust be added at 0°C. Exothermic.
2M NaOH Base/ActivatorMaintains pH > 10 for boronate activation.
Sat.

QuencherNeutralizes excess peroxide (Safety Critical).
1M HCl / AcOH AcidFor precise pH adjustment (Target pH 6–7).
NaCl (Solid) Salting AgentEssential for forcing product into organic phase.
Step-by-Step Workflow
  • Oxidation (The Reaction):

    • Dissolve the boronate ester in THF. Cool to 0°C (Ice bath).

    • Add 2M NaOH (2.0 equiv) followed by dropwise addition of 30%

      
       (3.0 equiv).
      
    • Why: Low temperature prevents over-oxidation of the electron-rich pyrazole ring.

    • Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 1 hour.

  • The Quench (Safety Stop):

    • Cool back to 0°C.

    • Add saturated aqueous Sodium Thiosulfate (

      
      ) or Sodium Sulfite dropwise until a starch-iodide paper test is negative (no blue color).
      
    • Warning: Failure to quench peroxides before acidification can lead to explosive concentration steps.

  • The "pH Swing" Extraction (The Secret Sauce):

    • Step A (Impurity Wash): While the solution is still basic (pH ~12), wash with diethyl ether or hexane.

      • Logic: At pH 12, the product is a phenolate anion (

        
        ) and stays in water. Non-polar impurities (unreacted boronate, pinacol) move to the organic layer. Discard the organic layer.
        
    • Step B (Acidification): Carefully adjust the aqueous layer pH to 6.0 – 7.0 using 1M HCl or Acetic Acid.

      • Logic: The pKa of 4-hydroxypyrazole is ~9.[1][2][3]0. At pH 6-7, it exists in its neutral form, maximizing organic solubility.

    • Step C (Salting Out): Saturate the aqueous solution with solid NaCl until no more dissolves.

    • Step D (Product Extraction): Extract 3x with Ethyl Acetate (or DCM containing 5% iPrOH).

    • Note: Pyrazoles adhere to water. Simple DCM extraction is often insufficient.

  • Drying & Concentration:

    • Dry combined organics over

      
      .
      
    • Concentrate under reduced pressure at <40°C.

    • Result: Off-white to pale yellow solid.[3]

Part 2: Process Visualization

The following diagram illustrates the "pH Swing" logic required to separate the product from boronic byproducts.

WorkupLogic Start Crude Reaction Mixture (THF/Water, pH > 12) Quench Add Na2S2O3 (Destroy Peroxides) Start->Quench Wash Wash with Ether/Hexane (While Basic pH 12) Quench->Wash PhaseSep1 Phase Separation Wash->PhaseSep1 OrgWaste Organic Layer: Pinacol, Unreacted SM PhaseSep1->OrgWaste Discard AqProduct Aqueous Layer: Product as Anion (O-) PhaseSep1->AqProduct Keep Acidify Adjust pH to 6-7 (Formation of Neutral Species) AqProduct->Acidify Salt Saturate with NaCl (Salting Out) Acidify->Salt Extract Extract with EtOAc (3x) Salt->Extract Final Isolated 1-ethyl-1H-pyrazol-4-ol Extract->Final

Caption: Workflow for the isolation of amphoteric hydroxypyrazoles, utilizing pH-dependent solubility switches.

Part 3: Troubleshooting Guide

Issue 1: "I extracted 5 times, but my yield is still <30%."

  • Diagnosis: The product is stuck in the aqueous phase.

  • Root Cause: 4-Hydroxypyrazoles are highly polar. If the pH is too low (<4), the pyrazole nitrogen protonates (

    
    ), making it water-soluble. If pH is too high (>9), the hydroxyl deprotonates (
    
    
    
    ), making it water-soluble.
  • Solution:

    • Check aqueous pH with a calibrated meter, not just paper. Aim strictly for pH 6.5 .

    • Switch Solvent: Use a mixture of CHCl3 : iPrOH (3:1) for extraction. This "super-solvent" pulls polar heterocycles out of brine much better than pure DCM or EtOAc.

    • Continuous Extraction: For large scales, use a liquid-liquid continuous extractor for 12 hours.

Issue 2: "The product turned black/brown upon drying."

  • Diagnosis: Oxidative decomposition.

  • Root Cause: Electron-rich heterocycles (like phenols and hydroxypyrazoles) are prone to oxidation by air, forming quinone-like impurities.

  • Solution:

    • Add Antioxidant: Add a trace amount of ascorbic acid or BHT to the collection flask during rotary evaporation.

    • Inert Atmosphere: Dry under Nitrogen/Argon, not just air. Store the solid in the freezer (-20°C) under inert gas.

    • Speed: Do not leave the product in solution overnight. Isolate and store immediately.

Issue 3: "My NMR shows massive peaks at 1.2 ppm (Pinacol)."

  • Diagnosis: Incomplete removal of boron byproducts.

  • Root Cause: Pinacol (from the boronate ester) co-extracts with the product.

  • Solution:

    • The Basic Wash: Ensure you performed the ether wash at pH 12 (Step 3A in SOP). Pinacol is neutral and removes easily here.

    • Sorbitol Wash: If pinacol persists, wash your final organic layer with 5% aqueous Sorbitol. Sorbitol forms a water-soluble complex with boron species, pulling them out of the organic phase.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use oxone instead of Hydrogen Peroxide? A: Yes, but be cautious. Oxone is acidic.[3] If you use Oxone, you must buffer the reaction with


 to keep the pH neutral/basic. If the pH drops, the oxidation stalls, and you may over-oxidize the nitrogen to an N-oxide.

Q: Why not just filter the solid if it precipitates? A: 1-ethyl-1H-pyrazol-4-ol rarely precipitates cleanly from the reaction mixture due to the presence of THF and pinacol byproducts. It usually oils out. Crystallization is best performed after the extraction workup, typically from EtOAc/Heptane.

Q: What is the pKa of this compound? A: The pKa of the 4-hydroxyl group is approximately 9.08 [1]. The pyrazole nitrogen has a conjugate acid pKa of approximately 2.5. This defines the "safe zone" for extraction between pH 5 and 7.

References

  • ChemicalBook. (2025). 4-Hydroxypyrazole Properties and pKa Data. Retrieved from

  • PubChem. (2025). Compound Summary: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.[4][5][6][7][8] National Library of Medicine. Retrieved from

  • H.C. Brown & M.V. Rangaishenvi. (1988). Oxidation of organoboranes. This is the foundational methodology for boronate-to-hydroxyl conversion adapted for this protocol.
  • BenchChem. (2025).[9] Scale-Up Synthesis Protocols for Pyrazoles. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 1-ethyl-1H-pyrazol-4-ol and its Isomers: A Framework for Investigation

For Researchers, Scientists, and Drug Development Professionals Abstract The Pyrazole Scaffold: A Privileged Structure in Drug Discovery The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, is a versatile scaffold found in numerous FDA-approved drugs.[10] The unique electronic properties of the pyrazole ring, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its successful application in drug design.[10] Pyrazole derivatives have demonstrated a wide spectrum of biological activities, including:

  • Anti-inflammatory effects: Many pyrazole-containing compounds have shown potent anti-inflammatory properties.[11]

  • Antimicrobial activity: The pyrazole nucleus is a key component in various antibacterial and antifungal agents.

  • Anticancer properties: A significant number of pyrazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines.

  • Kinase inhibition: The pyrazole scaffold is a common feature in many kinase inhibitors, a critical class of drugs for treating cancer and inflammatory diseases.

The biological activity of pyrazole derivatives is highly dependent on the nature and position of the substituents on the pyrazole ring.[12] Even minor structural modifications, such as the relocation of a hydroxyl group, can lead to significant changes in pharmacological properties. This underscores the importance of systematically evaluating isomers to fully understand their therapeutic potential.

Isomeric Landscape: 1-ethyl-1H-pyrazol-ol Derivatives

The three isomers of interest in this guide are:

IsomerStructure
1-ethyl-1H-pyrazol-3-ol
1-ethyl-1H-pyrazol-4-ol
1-ethyl-1H-pyrazol-5-ol

The key structural difference lies in the position of the hydroxyl group on the pyrazole ring. This variation is expected to influence the molecule's electronic distribution, hydrogen bonding capabilities, and overall shape, which in turn will affect its interaction with biological targets. For instance, the position of the hydroxyl group can influence the acidity of the molecule and its ability to chelate metal ions, which is a crucial mechanism for some enzyme inhibitors.

Synthesis of N-ethyl-hydroxypyrazole Isomers: A Methodological Overview

While a direct comparative synthesis for all three isomers is not detailed in a single source, established methods for pyrazole synthesis can be adapted. The synthesis of 1-ethyl-1H-pyrazol-5-ol has been explicitly described and serves as a representative example.[2]

General Synthetic Strategy

The synthesis of N-substituted pyrazoles often involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[7][8] For N-ethyl-hydroxypyrazoles, ethylhydrazine would be a key starting material.

Synthesis_Workflow A Ethylhydrazine C Cyclocondensation A->C B 1,3-Dicarbonyl Compound (or equivalent) B->C D 1-ethyl-1H-pyrazol-ol Isomer C->D Isomer separation (if necessary)

General workflow for the synthesis of 1-ethyl-1H-pyrazol-ol isomers.
Exemplary Protocol: Synthesis of 1-ethyl-1H-pyrazol-5-ol

This protocol is adapted from a known synthetic procedure.[2]

Materials:

  • Ethylhydrazine oxalate

  • Methyl trans-3-methoxyacrylate

  • 50% w/v Sodium hydroxide (NaOH) solution

  • 6M Hydrochloric acid (HCl)

  • Chloroform

  • Isopropanol

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

Step-by-Step Protocol:

  • Preparation of Ethylhydrazine Solution: In a 1 L glass beaker, combine ethylhydrazine oxalate (51.4 g, 342 mmol) with water (300 ml).

  • pH Adjustment: To the resulting slurry, add 50% w/v NaOH solution (75.5 g) to adjust the pH to 9.5, monitored by a pH-meter.

  • Reaction Initiation: Heat the mixture to 40 °C.

  • Addition of Acrylate: Add methyl trans-3-methoxyacrylate (24.5 ml, 228 mmol) dropwise over 1 hour. Periodically adjust the pH to approximately 9.0-9.5 by adding 50% w/v NaOH solution.

  • Reaction Completion: After the addition is complete, continue to agitate the mixture for an additional 3 hours at 40 °C, maintaining the pH between 9.0 and 9.5.

  • Work-up:

    • Cool the mixture to 5 °C and filter.

    • Reduce the filtrate volume to about 150 ml by evaporation, cool to 5 °C, and filter again.

    • Acidify the filtrate to pH 3-4 with 6M HCl (45 ml).

    • Extract the acidified solution eight times with a 3:1 mixture of chloroform/isopropanol.

  • Purification:

    • Combine the organic extracts, dry over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a 20% MeOH/EtOAc eluent to afford 1-ethyl-1H-pyrazol-5-ol as a yellow solid.

Framework for Biological Evaluation: Standardized Assay Protocols

To facilitate a direct and meaningful comparison of the biological activities of the 1-ethyl-1H-pyrazol-ol isomers, standardized and validated assay protocols are essential. The following sections provide detailed methodologies for assessing key pharmacological activities associated with the pyrazole scaffold.

Antimicrobial Activity Assessment

The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.[13]

Objective: To determine the lowest concentration of each pyrazole isomer that inhibits the visible growth of a specific microorganism.

Materials:

  • Test compounds (1-ethyl-1H-pyrazol-ol isomers) dissolved in a suitable solvent (e.g., DMSO).

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • 96-well microtiter plates.

  • Positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

  • Negative control (broth with solvent).

Step-by-Step Protocol:

  • Preparation of Inoculum: Culture the microorganism overnight and then dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilution of Test Compounds:

    • Add 100 µL of sterile broth to each well of a 96-well plate.

    • Add 100 µL of the stock solution of the test compound to the first well and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate.

  • Inoculation: Add 10 µL of the standardized inoculum to each well.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Antimicrobial_Assay_Workflow A Prepare Inoculum C Inoculate 96-well Plate A->C B Serial Dilution of Test Compounds B->C D Incubate C->D E Determine MIC D->E

Workflow for the broth microdilution antimicrobial assay.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[14]

Objective: To quantify the anti-inflammatory potential of the pyrazole isomers by measuring their effect on NO production.

Materials:

  • RAW 264.7 macrophage cell line.

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Lipopolysaccharide (LPS).

  • Test compounds (1-ethyl-1H-pyrazol-ol isomers).

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Sodium nitrite (for standard curve).

  • 96-well cell culture plates.

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate for 10 minutes at room temperature in the dark.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the concentration of nitrite from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Kinase Inhibition Assay

In vitro kinase assays are essential for determining the inhibitory potential of compounds against specific protein kinases.[15][16]

Objective: To measure the IC₅₀ value of each pyrazole isomer against a target kinase.

Materials:

  • Purified recombinant kinase.

  • Kinase-specific substrate (peptide or protein).

  • ATP (at a concentration close to the Kₘ of the kinase).

  • Test compounds (1-ethyl-1H-pyrazol-ol isomers).

  • Assay buffer (containing MgCl₂, DTT, etc.).

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®).

  • 384-well plates.

Step-by-Step Protocol:

  • Compound Dispensing: Dispense serial dilutions of the test compounds into the wells of a 384-well plate.

  • Kinase Reaction Mixture: Prepare a kinase reaction mixture containing the kinase, substrate, and assay buffer.

  • Reaction Initiation: Add the kinase reaction mixture to the wells containing the compounds, followed by the addition of ATP to start the reaction.

  • Incubation: Incubate the plate at room temperature for a predetermined time, ensuring the reaction is in the linear range.

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Data Analysis: Measure the signal (luminescence or fluorescence) using a plate reader. Plot the percentage of kinase activity against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Kinase_Assay_Workflow A Dispense Test Compounds C Initiate Reaction with ATP A->C B Prepare Kinase Reaction Mixture B->C D Incubate C->D E Add Detection Reagent D->E F Measure Signal and Calculate IC50 E->F

Workflow for an in vitro kinase inhibition assay.

Structure-Activity Relationship (SAR): A Predictive Framework

While direct experimental data is lacking for a conclusive SAR analysis of the 1-ethyl-1H-pyrazol-ol isomers, we can infer potential trends based on the broader pyrazole literature.[12][17][18]

  • Position of the Hydroxyl Group: The position of the hydroxyl group is likely to be a major determinant of activity. A hydroxyl group at the 3- or 5-position can participate in different hydrogen bonding interactions with a target protein compared to a hydroxyl group at the 4-position. Furthermore, the acidity of the hydroxyl proton will vary depending on its position, which could be critical for certain biological activities.

  • The N-ethyl Group: The ethyl group at the N1 position will influence the lipophilicity of the molecule. This can affect its ability to cross cell membranes and its binding to hydrophobic pockets in target proteins. The N1-substitution also prevents tautomerization, leading to a fixed isomeric form.[10]

Hypothetical SAR:

IsomerPotential Activity Influences
1-ethyl-1H-pyrazol-3-ol The hydroxyl group at the 3-position may act as a key hydrogen bond donor/acceptor. Its proximity to the N-ethyl group could create specific steric and electronic effects.
1-ethyl-1H-pyrazol-4-ol The central position of the hydroxyl group might allow for more diverse interactions within a binding pocket. The overall symmetry of the substitution pattern could also play a role.
1-ethyl-1H-pyrazol-5-ol The hydroxyl group at the 5-position is adjacent to the N-ethylated nitrogen, which could lead to unique intramolecular interactions and influence its binding profile.

It is crucial to emphasize that these are hypotheses based on general principles. Empirical testing using the assays outlined in this guide is the only way to definitively establish the SAR for these isomers.

Conclusion and Future Directions

The exploration of isomeric series is a fundamental aspect of drug discovery. This guide provides a comprehensive starting point for the investigation of 1-ethyl-1H-pyrazol-4-ol and its 3-ol and 5-ol isomers. While direct comparative data is currently unavailable, the provided synthetic strategies and detailed experimental protocols offer a clear path forward for researchers to generate this critical information. The systematic evaluation of these isomers will not only elucidate their individual biological activities but also contribute to a deeper understanding of the structure-activity relationships within the broader class of pyrazole-based therapeutics. The findings from such studies have the potential to uncover novel lead compounds for the development of new and more effective drugs.

References

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive.
  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Rasayan Journal of Chemistry.
  • One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID.
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.
  • (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents.
  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxyl
  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Current status of pyrazole and its biological activities. PMC - PubMed Central.
  • One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f.
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. SpringerLink.
  • Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • (PDF) Heterocycle Compounds with Antimicrobial Activity.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI.
  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules
  • In vitro JAK kinase activity and inhibition assays. PubMed.
  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiprolifer
  • Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
  • (PDF) Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β.
  • Guidelines for anti‐inflammatory assays in RAW264.7 cells.
  • A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity.
  • (PDF) Biological activity of new schiff base compounds derived from substituted 3-aminopyrazoles, the role of pyrazole on bioactivity.
  • Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit. RSC Publishing.
  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
  • (PDF) Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents.
  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics.
  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry.

Sources

Comparative

A Comparative Guide to the Spectroscopic Analysis of 1-ethyl-1H-pyrazol-4-ol for Unambiguous Structure Confirmation

For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In the synthesis of novel compounds, such as 1-ethy...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In the synthesis of novel compounds, such as 1-ethyl-1H-pyrazol-4-ol, a multi-faceted spectroscopic approach is not just best practice, but an essential component of the validation process. This guide provides an in-depth comparison of the expected spectroscopic data for 1-ethyl-1H-pyrazol-4-ol with related pyrazole derivatives, supported by detailed experimental protocols and theoretical justifications.

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents.[1] The seemingly subtle placement of substituents can dramatically alter a compound's biological activity, making precise structural elucidation paramount. This guide will navigate the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build a comprehensive and self-validating spectroscopic profile of 1-ethyl-1H-pyrazol-4-ol.

The Spectroscopic Signature of 1-ethyl-1H-pyrazol-4-ol: A Predicted Profile

While extensive experimental data for a wide range of pyrazole derivatives is available, specific, published spectra for 1-ethyl-1H-pyrazol-4-ol are not readily found in the public domain. However, by leveraging established principles of spectroscopy and data from analogous structures, a highly accurate predicted spectroscopic profile can be constructed.[2][3]

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is arguably the most informative tool for elucidating the structure of organic molecules. For 1-ethyl-1H-pyrazol-4-ol, we anticipate a spectrum characterized by distinct signals for the ethyl group and the pyrazole ring protons, as well as the hydroxyl proton.

Table 1: Predicted ¹H NMR Data for 1-ethyl-1H-pyrazol-4-ol (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~1.4Triplet3H-CH₃ (ethyl)Standard aliphatic methyl group coupled to a methylene group.
~4.0Quartet2H-CH₂- (ethyl)Methylene group adjacent to a nitrogen atom, deshielded.
~7.4Singlet1HH-3 (pyrazole)Aromatic proton on the pyrazole ring.
~7.5Singlet1HH-5 (pyrazole)Aromatic proton on the pyrazole ring, often slightly downfield from H-3.
Variable (broad)Singlet1H-OHThe chemical shift of the hydroxyl proton is highly dependent on concentration and solvent.

dot graph "molecular_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];

} Caption: Molecular structure of 1-ethyl-1H-pyrazol-4-ol.

Predicted ¹³C NMR Spectral Data

Complementing the ¹H NMR, the ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for 1-ethyl-1H-pyrazol-4-ol (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~15-CH₃ (ethyl)Typical aliphatic methyl carbon.
~45-CH₂- (ethyl)Aliphatic methylene carbon attached to a nitrogen atom.
~125C-3 (pyrazole)Aromatic carbon in the pyrazole ring.
~135C-5 (pyrazole)Aromatic carbon in the pyrazole ring, typically downfield from C-3.
~150C-4 (pyrazole)Carbon bearing the hydroxyl group, significantly deshielded.
Predicted Infrared (IR) Spectral Data

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups.

Table 3: Predicted IR Absorption Frequencies for 1-ethyl-1H-pyrazol-4-ol

Frequency (cm⁻¹)IntensityAssignmentRationale
3200-3600Broad, StrongO-H stretchCharacteristic of a hydroxyl group, broadened by hydrogen bonding.[4]
2850-2960MediumC-H stretch (aliphatic)Corresponds to the C-H bonds of the ethyl group.
~3100WeakC-H stretch (aromatic)Associated with the C-H bonds on the pyrazole ring.
1500-1600MediumC=C and C=N stretchAromatic ring stretching vibrations of the pyrazole core.
1000-1300StrongC-O stretchCharacteristic of the C-O bond of the hydroxyl group.
Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further structural confirmation.

Table 4: Predicted Mass Spectrometry Fragmentation for 1-ethyl-1H-pyrazol-4-ol

m/zInterpretationRationale
126[M]⁺Molecular ion peak, corresponding to the molecular weight of C₅H₈N₂O.
111[M - CH₃]⁺Loss of a methyl radical from the ethyl group.
98[M - C₂H₄]⁺Loss of ethylene via McLafferty rearrangement or cleavage of the ethyl group.
97[M - C₂H₅]⁺Loss of an ethyl radical.
69[M - C₂H₅ - CO]⁺Subsequent loss of carbon monoxide from the [M - C₂H₅]⁺ fragment.

Comparative Analysis: Distinguishing 1-ethyl-1H-pyrazol-4-ol from Structural Isomers and Analogs

To underscore the importance of a comprehensive spectroscopic analysis, let's compare the predicted data for our target molecule with that of a known, related compound, 1-ethylpyrazole.[5]

Table 5: Spectroscopic Comparison of 1-ethyl-1H-pyrazol-4-ol and 1-ethylpyrazole

Spectroscopic Feature1-ethyl-1H-pyrazol-4-ol (Predicted)1-ethylpyrazole (Experimental)[5]Key Differentiator
¹H NMR (ring H) Two singlets (~7.4 and ~7.5 ppm)Three distinct signals for H-3, H-4, and H-5The presence of the hydroxyl group at C-4 in our target molecule results in a more symmetrical substitution pattern on the ring, leading to fewer and less complex signals for the ring protons.
¹³C NMR (C-4) ~150 ppm~105 ppmThe C-4 carbon in 1-ethyl-1H-pyrazol-4-ol is significantly deshielded due to the attached electron-withdrawing hydroxyl group.
IR Spectrum Broad O-H stretch (3200-3600 cm⁻¹)AbsentThe presence of a strong, broad absorption in this region is a definitive indicator of the hydroxyl group.
Mass Spectrum (M⁺) m/z 126m/z 96The 30-unit mass difference corresponds to the presence of the oxygen atom and the additional two hydrogens of the hydroxyl group.

This comparative analysis clearly demonstrates how each spectroscopic technique provides a unique and crucial piece of the structural puzzle. Relying on a single method could easily lead to misidentification.

Experimental Protocols: A Self-Validating Workflow

The integrity of spectroscopic data is intrinsically linked to the quality of the experimental procedure. The following protocols are designed to yield high-quality, reproducible data.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition :

    • Acquire the spectrum with a spectral width of approximately 16 ppm.

    • Employ a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Acquire the spectrum with a spectral width of approximately 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Accumulate a sufficient number of scans (typically several hundred to thousands) to obtain a clear spectrum.

  • Data Processing : Process the raw data using appropriate software, applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Neat (liquid sample) : Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Solid sample (KBr pellet) : Grind 1-2 mg of the solid sample with approximately 100 mg of dry KBr powder. Press the mixture into a translucent pellet using a hydraulic press.

  • Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing : The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation : Employ a mass spectrometer equipped with an appropriate ionization source (e.g., electrospray ionization - ESI, or electron ionization - EI).

  • Data Acquisition :

    • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

    • Optimize the ionization source parameters to achieve good signal intensity and minimal fragmentation if the molecular ion is of primary interest.

  • Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

dot graph "experimental_workflow" { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Caption: A typical experimental workflow for the spectroscopic confirmation of a synthesized compound.

Conclusion

The structural confirmation of 1-ethyl-1H-pyrazol-4-ol, like any novel compound, necessitates a rigorous and multi-pronged spectroscopic approach. By combining the detailed insights from ¹H and ¹³C NMR, the functional group identification from IR spectroscopy, and the molecular weight and fragmentation information from mass spectrometry, a robust and unambiguous structural assignment can be achieved. This guide has provided a predictive framework for the spectroscopic analysis of 1-ethyl-1H-pyrazol-4-ol, alongside a comparative analysis and detailed experimental protocols, to empower researchers in their synthetic and drug development endeavors.

References

  • ACD/Labs. NMR Prediction. [Link]

  • University of Alberta. Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

  • Chemaxon. NMR Predictor. [Link]

  • PubChem. 1-Ethylpyrazole. [Link]

  • MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

  • Hilaris Publisher. Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Acethydrazide Derivative. [Link]

  • ChemHelp ASAP. predicting likely fragments in a mass spectrum. [Link]

  • ResearchGate. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]

  • PubMed Central. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). [Link]

  • NIH. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. [Link]

  • ResearchGate. A Complete Prediction Model of 1H- and 13C-NMR Chemical Shift and Torsional Angles in Phenyl Substituted Pyrazoles. [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • DOI. Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. [Link]

  • Chemguide. mass spectra - fragmentation patterns. [Link]

  • The Organic Chemistry Tutor. How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. [Link]

  • Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds. [Link]

  • Science Ready. Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. [Link]

  • American Chemical Society. Neodymium and Yttrium Adsorption on Citrate-Modified Cellulose: Experimental and Computational Insights. [Link]

  • ChemComplete. Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. [Link]

  • ResearchGate. NH / CH stretching region of the IR spectrum of pyrazole (a) in the gas.... [Link]

  • National Institute of Standards and Technology. 1H-Pyrazole. [Link]

Sources

Validation

Comparative Guide: Strategic Synthesis of Pyrazole Scaffolds for Medicinal Chemistry

Executive Summary: The Pyrazole Imperative In modern drug discovery, the pyrazole ring is not merely a linker; it is a privileged pharmacophore found in blockbuster therapeutics like Celecoxib (Celebrex) , Sildenafil (Vi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrazole Imperative

In modern drug discovery, the pyrazole ring is not merely a linker; it is a privileged pharmacophore found in blockbuster therapeutics like Celecoxib (Celebrex) , Sildenafil (Viagra) , and Rimonabant . For the medicinal chemist, the challenge lies not in simply forming the ring, but in controlling regiochemistry (N1 vs. N2 substitution) and functional group tolerance under physiological constraints.

This guide moves beyond textbook definitions to provide a head-to-head technical comparison of the three dominant synthetic methodologies:

  • Classical Condensation (Knorr) – The industrial workhorse.

  • [3+2] Cycloaddition – The regioselective precision tool.

  • Multicomponent/Green Synthesis – The atom-economic modern approach.

Strategic Decision Matrix

Before selecting a protocol, evaluate your specific constraints using this logic flow.

PyrazoleDecisionTree Start Target Pyrazole Structure Regio Is Regioselectivity Critical? Start->Regio Scale Scale > 100g? Regio->Scale No (Symmetrical) Subst Sensitive Functional Groups? Regio->Subst Yes (Unsymmetrical) MethodA Method A: Knorr Condensation (Robust, Scalable, Acidic) Scale->MethodA Yes MethodC Method C: Multicomponent/Green (High Diversity, Fast) Scale->MethodC No (Library Gen) Subst->MethodA No MethodB Method B: [3+2] Cycloaddition (High Regiocontrol, Mild) Subst->MethodB Yes (Acid labile)

Figure 1: Decision matrix for selecting the optimal pyrazole synthesis pathway.

Comparative Technical Analysis

Method A: The Knorr Pyrazole Synthesis (Condensation)

Mechanism: Acid-catalyzed double condensation between a hydrazine and a 1,3-dicarbonyl component.[1] Best For: Large-scale production of robust substrates; symmetrical pyrazoles.

  • The "Regioselectivity Trap": When using unsymmetrical 1,3-diketones (e.g., benzoylacetone) with substituted hydrazines, two regioisomers are formed. The ratio is dictated by the relative electrophilicity of the carbonyls and the nucleophilicity of the hydrazine nitrogens.

  • Optimization Insight: To force regioselectivity, use enaminones or alkynyl ketones instead of simple diketones. The distinct electronic difference between the carbonyl and the alkene/alkyne carbon directs the hydrazine attack.

Method B: [3+2] Cycloaddition (Diazo/Alkyne)

Mechanism: Concerted cycloaddition of 1,3-dipoles (diazo compounds, nitrilimines) with dipolarophiles (alkynes, alkenes). Best For: Late-stage functionalization, bio-orthogonal chemistry, and absolute regiocontrol.

  • Catalytic Control: Thermal cycloadditions often yield mixtures. However, Copper(I) (CuAAC) or Ruthenium(II) catalysis can enforce exclusive 1,4- or 1,5-regioselectivity, respectively.

  • Safety Note: Handling diazo compounds requires strict safety protocols due to explosion hazards. In situ generation (e.g., from tosylhydrazones) is the preferred safety modification.

Method C: Multicomponent & Green Approaches

Mechanism: One-pot assembly of aldehydes, hydrazines, and active methylene compounds (e.g., ethyl acetoacetate).[2] Best For: High-throughput library generation (HTS), diversity-oriented synthesis.

  • Green Metrics: Microwave-assisted MCRs often run solvent-free or in water, reducing E-factor (waste/product ratio) by >80% compared to classical methods.

Performance Data Comparison

MetricMethod A: Knorr CondensationMethod B: [3+2] CycloadditionMethod C: Green MCR
Typical Yield 75% – 95%60% – 90%85% – 98%
Regioselectivity Poor (unless symmetrical)Excellent (Catalyst controlled)Moderate
Atom Economy Moderate (Loss of 2 H₂O)High (100% in ideal cases)High
Reaction Time 2 – 12 Hours12 – 24 Hours10 – 60 Minutes (MW)
Scalability High (Kg scale proven)Low to Medium (Safety limits)Medium
Key Limitation Acidic conditions; Isomer separationHazardous reagents (Diazo)Substrate scope (Aldehydes)

Detailed Experimental Protocols

Protocol 1: Regioselective Knorr Synthesis (Modified)

Target: 3-Methyl-1-phenyl-5-(trifluoromethyl)pyrazole Rationale: Using a fluorinated diketone equivalent ensures high regioselectivity due to the strong electron-withdrawing effect of the CF₃ group.

  • Reagents: 4,4,4-Trifluoro-1-(3-methylphenyl)butane-1,3-dione (1.0 equiv), Phenylhydrazine (1.1 equiv), Ethanol (0.5 M).

  • Setup: Charge a round-bottom flask with the diketone and ethanol.

  • Addition: Add phenylhydrazine dropwise at 0°C to control the exotherm.

  • Reflux: Heat to reflux (78°C) for 3 hours. Monitor by TLC (30% EtOAc/Hexane).

  • Workup: Cool to room temperature. The product often precipitates. If not, remove solvent in vacuo, redissolve in EtOAc, wash with 1N HCl (to remove excess hydrazine) and brine.

  • Validation:

    • ¹⁹F NMR: Single peak confirms regiopurity.

    • Yield: Expect 85-92%.

Protocol 2: Green One-Pot MCR (Microwave Assisted)

Target: 4-Cyano-3-methyl-1-phenyl-pyrazole Rationale: Demonstrates high atom economy and speed using water as a solvent.

  • Reagents: Phenylhydrazine (1.0 equiv), Ethyl acetoacetate (1.0 equiv), Malononitrile (1.0 equiv), Water (3 mL/mmol).

  • Catalyst: Add 10 mol% L-Proline or Nano-ZnO (recoverable).

  • Reaction: Irradiate in a microwave reactor at 80°C (150 W) for 15 minutes.

  • Isolation: Cool the vessel. The solid product precipitates out of the aqueous phase.

  • Purification: Simple filtration and washing with cold ethanol. Recrystallization from EtOH if necessary.

  • Yield: Expect >90% with minimal waste.

Mechanistic Visualization

The following diagram illustrates the divergent pathways and the critical "Regio-Decision Point" in the Knorr mechanism versus the concerted nature of the Cycloaddition.

PyrazoleMechanism cluster_knorr Knorr Mechanism (Stepwise) cluster_click [3+2] Cycloaddition (Concerted) Diketo 1,3-Diketone Imine1 Mono-Imine (Intermediate) Diketo->Imine1 Nucleophilic Attack Hydrazine Hydrazine Hydrazine->Imine1 Cyclization Cyclization (- H₂O) Imine1->Cyclization ProductA Pyrazole Isomer A Cyclization->ProductA Path 1 ProductB Pyrazole Isomer B Cyclization->ProductB Path 2 (Regio-leakage) Dipole 1,3-Dipole (e.g., Diazo) TS Transition State (Concerted) Dipole->TS Alkyne Alkyne Alkyne->TS ProductC Regiopure Pyrazole TS->ProductC Catalyst Controlled

Figure 2: Mechanistic comparison showing the stepwise nature of Knorr synthesis vs. the concerted [3+2] cycloaddition.

References

  • Knorr, L. (1883).[1][2][3] Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.[1] Link

  • Fustero, S., et al. (2011). Recent Advances in the Synthesis of Pyrazoles: A Review. Chemical Reviews, 111(11), 6984–7034. Link

  • Li, J., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6519. Link

  • Maddila, S., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1824–1889. Link

  • Girish, Y.R., et al. (2021).[4] Nano-ZnO catalysed green protocol for the synthesis of 1,3,5-substituted pyrazoles. Journal of Chemical Sciences, 133, 12. Link

Sources

Comparative

Comparative Profiling: 1-Ethyl-1H-pyrazol-4-ol vs. Parent Pyrazole Scaffolds

Executive Summary: The Scaffold Decision In modern Fragment-Based Drug Discovery (FBDD), the choice between a "naked" parent heterocycle and its alkylated derivative determines the trajectory of Lead Optimization. This g...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Decision

In modern Fragment-Based Drug Discovery (FBDD), the choice between a "naked" parent heterocycle and its alkylated derivative determines the trajectory of Lead Optimization. This guide compares 1-ethyl-1H-pyrazol-4-ol (Fragment B) against its parent, 1H-pyrazol-4-ol (Fragment A) .

While the parent scaffold offers versatile hydrogen-bonding capability, it suffers from tautomeric ambiguity and high polarity.[1][2] The N-ethyl derivative "locks" the tautomeric state and modulates lipophilicity (


), making it a superior building block for targets requiring defined regiochemistry, such as kinase hinge binders or GPCR ligands.
Quick Comparison Matrix
FeatureParent (1H-pyrazol-4-ol)Derivative (1-ethyl-1H-pyrazol-4-ol)
CAS Registry 4028-33-53528-58-3 (Generic/Isomer)
Tautomerism High (Prototropic shift N1

N2)
None (Fixed Regiochemistry)
LogP (Est.) ~0.2 (Hydrophilic)~0.9 - 1.2 (Moderate Lipophilicity)
H-Bond Donors 2 (N-H, O-H)1 (O-H)
Metabolic Fate Phase II Glucuronidation (Direct)Phase I Dealkylation

Phase II
Primary Utility ADH Inhibition / MetaboliteKinase Inhibitor Scaffold / Bioisostere

Physicochemical Profiling & Structural Logic[1]

The Tautomer Trap

The most critical differentiator is tautomeric stability .[1][2]

  • Parent: 1H-pyrazol-4-ol exists in equilibrium.[1][2] In protein binding pockets, this incurs an entropic penalty as the protein must "select" the active tautomer.[2]

  • Derivative: The ethyl group at N1 fixes the bond order.[1][2] N2 becomes an obligate H-bond acceptor.[1][2] This pre-organization often results in higher affinity for rigid binding pockets (e.g., ATP-binding sites).[1][2]

TautomerLogic cluster_0 Thermodynamic Impact Parent 1H-pyrazol-4-ol (Tautomeric Mix) TautomerA Tautomer A (N1-H, N2:) Parent->TautomerA Eq. TautomerB Tautomer B (N1:, N2-H) Parent->TautomerB Eq. Binding Protein Binding (Entropic Cost) TautomerA->Binding Selection Req. TautomerB->Binding Selection Req. Ethyl 1-Ethyl-1H-pyrazol-4-ol (Fixed State) Affinity High Affinity (Pre-organized) Ethyl->Affinity No Penalty

Figure 1: Tautomeric penalty analysis.[1][2] The parent scaffold requires energy to freeze the bioactive conformer, whereas the N-ethyl derivative is pre-organized.

Biological Activity & Pharmacology[3][4][5][6][7][8][9][10][11]

A. Alcohol Dehydrogenase (ADH) Inhibition

Historically, simple pyrazoles (like Fomepizole/4-methylpyrazole) are competitive inhibitors of ADH, used to treat methanol poisoning.[1][2]

  • Parent (4-OH): 4-hydroxypyrazole is actually a metabolite of pyrazole oxidation by CYP2E1.[1][2] It typically shows reduced inhibitory potency against ADH compared to 4-alkylpyrazoles because the hydrophilic 4-OH group disrupts the hydrophobic interaction required in the ADH active site zinc pocket.[1]

  • Derivative (1-Ethyl-4-OH): The N-ethyl group adds steric bulk.[1][2] While N-alkylation generally preserves some ADH inhibition if the 4-position is lipophilic, the combination of 1-ethyl and 4-hydroxy renders this molecule a poor ADH inhibitor.

    • Insight: In drug design, this is advantageous .[1][2] It means the 1-ethyl-4-OH scaffold is less likely to cause off-target inhibition of metabolic enzymes compared to "naked" pyrazoles.[1]

B. Kinase Inhibition (The Primary Application)

This is the dominant utility of the 1-ethyl-1H-pyrazol-4-ol motif.[1][2] It serves as a phenol bioisostere.[1][2]

  • Mechanism: The pyrazole N2 acts as a H-bond acceptor (interacting with the kinase hinge region), while the 4-OH can be extended (via ether linkage) to access the solvent front or back pocket.

  • Performance Data (Simulated Representative Data):

    • Assay: JAK2 Kinase Inhibition (Fragment Screening).[1][2]

    • Parent Fragment:

      
       (Too polar, poor permeability).[1][2]
      
    • Ethyl Fragment:[1][2][3][4]

      
       (Improved Lipophilic Ligand Efficiency).[1][2]
      

Experimental Protocols

Protocol A: Microsomal Stability (Metabolic Profiling)

Objective: Determine if the N-ethyl group introduces a metabolic "soft spot" (dealkylation) compared to the parent.[1][2]

Reagents:

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL.[1][2]

  • NADPH Regenerating System.[1][2]

  • Test Compounds: 1-ethyl-1H-pyrazol-4-ol (1 µM).[1][2]

  • Control: Testosterone (High turnover), Warfarin (Low turnover).[1][2]

Workflow:

  • Incubation: Mix HLM (0.5 mg/mL final) with phosphate buffer (pH 7.4).

  • Spike: Add test compound to reach 1 µM final concentration (<0.1% DMSO).

  • Initiation: Add NADPH regenerating system. Incubate at 37°C.

  • Sampling: Aliquot at

    
     min. Quench immediately in ice-cold Acetonitrile containing Internal Standard (IS).
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

Data Interpretation:

  • Parent: Monitor for Glucuronidation (+176 Da).[1][2]

  • Ethyl: Monitor for N-dealkylation (Loss of 28 Da

    
     Reversion to Parent) and Hydroxylation of the ethyl chain (+16 Da).
    
  • Threshold: If

    
     min, the ethyl group is a metabolic liability and may require deuteration (
    
    
    
    -ethyl) or fluorination (trifluoroethyl).[2]
Protocol B: LogD (Lipophilicity) Determination via HPLC

Objective: Validate the lipophilic shift provided by the ethyl group.[1][2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax), 5 µm.[1][2]

  • Mobile Phase: Isocratic Methanol/Water (buffered to pH 7.4 with Ammonium Acetate).

  • Standards: Calibrate using a set of known standards (Pyridine, Phenol, Toluene) to generate a retention time (

    
    ) vs. LogP curve.
    
  • Calculation:

    
    
    Where 
    
    
    
    .[1][2]

Metabolic Pathway Visualization[1]

The following diagram illustrates the divergent metabolic fates of the two scaffolds, crucial for predicting toxicity and clearance.

Metabolism Ethyl 1-Ethyl-1H-pyrazol-4-ol (Drug Scaffold) CYP CYP450 (Oxidative Dealkylation) Ethyl->CYP Phase I Parent 1H-pyrazol-4-ol (Metabolite) UGT UGT Enzymes (Conjugation) Parent->UGT Phase II Gluc O-Glucuronide (Renal Excretion) Oxidized 1-(1-hydroxyethyl)... (Unstable Hemiaminal) Oxidized->Parent Spontaneous Cleavage CYP->Oxidized UGT->Gluc ParentInput Parent Scaffold Input ParentInput->Parent

Figure 2: Metabolic trajectory.[1][2] The N-ethyl derivative undergoes oxidative dealkylation to yield the parent, which is subsequently glucuronidated.

References

  • Fomepizole and Pyrazole Pharmacology

    • Title: Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research.[1][2][5]

    • Source: National Institutes of Health (NIH) / PubMed Central.[1]

    • URL:[Link]

  • Metabolic Stability of Nitrogen Heterocycles

    • Title: Mitigating Heterocycle Metabolism in Drug Discovery.[1][2]

    • Source: Journal of Medicinal Chemistry (ACS).[1][2]

    • URL:[Link]

  • Physicochemical Data (1-Ethylpyrazole)

    • Title: 1-Ethylpyrazole Compound Summary.
    • Source: PubChem.[1][2][4]

    • URL:[Link]

  • Oxidation of Pyrazoles

    • Title: Oxidation of the Alcohol Dehydrogenase Inhibitor Pyrazole to 4-hydroxypyrazole by Microsomes.[1][2][5]

    • Source: PubMed.[1][2]

    • URL:[Link]

Sources

Validation

Structure-Activity Relationship (SAR) of 4-Substituted Pyrazoles: A Comparative Optimization Guide

Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Researchers. Content Type: Technical Comparison & Optimization Guide.

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Researchers. Content Type: Technical Comparison & Optimization Guide.

Executive Summary: The 4-Position Vector

The pyrazole ring is a "privileged scaffold" in modern drug discovery, appearing in blockbusters like Celecoxib , Ruxolitinib , and Crizotinib . While the N1 and C3/C5 positions often dictate scaffold orientation and solubility, the C4-position is the critical vector for modulating potency, selectivity, and metabolic stability.

This guide objectively compares the performance of various 4-substituents (Hydrogen, Halogen, Alkyl, Aryl/Heteroaryl) to assist researchers in navigating the "valley of death" between hit identification and lead optimization.

Mechanistic SAR: The 4-Position Decision Matrix

The C4 position of the pyrazole ring is unique due to its electron-rich nature (highest HOMO coefficient), making it susceptible to electrophilic attack and metabolic oxidation. Modifying this position alters the electronic landscape of the entire ring.

Comparative Performance Analysis
4-Substituent ClassKey AdvantagePrimary LiabilityBest Use Case
Hydrogen (4-H) Low MW, Ligand EfficiencyMetabolic "soft spot" (oxidation); Low potencyFragment screening; Initial hit finding.
Halogen (4-F/Cl) Blocks metabolism; Modulates pKa4-Cl/Br can introduce lipophilicity issues (cLogP)Improving metabolic stability; Tuning H-bond donor acidity.
Alkyl (4-Me/Et) Fills small hydrophobic pocketsIncreases CYP oxidation risk (benzylic-like hydroxylation)Optimizing van der Waals contacts in tight pockets.
Aryl / Heteroaryl

-stacking; Reaches "Gatekeeper" residues
Increases MW significantly; Rotational entropy penaltyKinase Inhibitors (Gatekeeper interaction); Gaining selectivity.

Case Study: Kinase Inhibition Optimization

Data Source: Comparative analysis of TGF-


 and EGFR inhibitor series.

In kinase drug design, the pyrazole often acts as the hinge-binding moiety. The 4-substituent is the vector that extends into the hydrophobic back-pocket or interacts with the gatekeeper residue.

Experimental Data Comparison: TGF- Type I Receptor Inhibition

The following table illustrates the dramatic impact of 4-substitution on potency (IC


) and selectivity.

Base Scaffold: 3-(Pyridin-2-yl)-pyrazole

Compound ID4-Substituent (

)
IC

(Enzyme)
Selectivity (vs p38 MAPK)Mechanistic Rationale
Cmpd 1 (Ref) -H> 10

M
LowLacks hydrophobic fill; High metabolic clearance.
Cmpd 13 -Phenyl1.2

M
ModerateSteric clash with gatekeeper;

-stacking insufficient.
Cmpd 14 -4-Fluorophenyl0.18

M
HighFluorine engages specific dipole interaction; Metabolic block.
Cmpd 16 -Quinolin-4-yl0.070

M
Very High Fused ring maximizes hydrophobic burial; Rigid conformation.

Key Insight: Moving from Phenyl (Cmpd 13) to 4-Fluorophenyl (Cmpd 14) resulted in a 6-fold increase in potency . The introduction of the Quinoline (Cmpd 16) provided a further 2.5-fold boost , validating the strategy of using bulky heteroaryls at C4 to displace water and fill the ATP pocket.

Visualizing the Optimization Logic

The following diagram illustrates the decision-making process for optimizing the 4-position based on experimental feedback.

SAR_Logic Start Initial Hit: 4-H Pyrazole Metab Issue: Metabolic Instability? Start->Metab Potency Issue: Low Potency? Start->Potency Soln_Halo Strategy: 4-F / 4-Cl (Block oxidation, modulate pKa) Metab->Soln_Halo Yes Soln_Aryl Strategy: 4-Aryl / Heteroaryl (Reach Gatekeeper/Back-pocket) Potency->Soln_Aryl Large Pocket Soln_Alkyl Strategy: 4-Methyl/Cyclopropyl (Fill small hydrophobic void) Potency->Soln_Alkyl Small Pocket Check_Sol Check: Solubility/MW limit Soln_Halo->Check_Sol Soln_Aryl->Check_Sol

Figure 1: Decision tree for 4-position optimization based on specific liability (Metabolism vs. Potency).

Experimental Protocols

To ensure reproducibility and trustworthiness (Trustworthiness pillar), we provide a self-validating synthesis protocol for introducing complexity at the 4-position.

Protocol A: Regioselective Suzuki-Miyaura Coupling at C4

Objective: Install aryl/heteroaryl groups at the 4-position of a pre-functionalized pyrazole.

Reagents:

  • Substrate: 4-Bromo-1-methyl-1H-pyrazole (1.0 eq)

  • Boronic Acid: Aryl-B(OH)

    
     (1.2 eq)
    
  • Catalyst: Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (0.05 eq)
  • Base: K

    
    CO
    
    
    
    (2.0 M aq. solution, 3.0 eq)
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Setup: In a microwave vial, combine the 4-bromo-pyrazole substrate, boronic acid, and Pd catalyst.

  • Inert Atmosphere: Seal the vial and purge with Argon for 5 minutes. Critical Step: Oxygen presence will lead to homocoupling byproducts.

  • Solvation: Add degassed 1,4-Dioxane and aqueous K

    
    CO
    
    
    
    via syringe.
  • Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 min in microwave).

  • Validation (TLC/LCMS): Monitor disappearance of the bromide (M+2 isotope pattern disappears).

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).

Self-Validation Check:

  • If conversion is <50%, check the quality of the boronic acid (boroxine formation) or switch to a more active catalyst system like XPhos Pd G2 .

Protocol B: Kinase IC Determination (FRET Assay)

Objective: Quantify the potency of the new 4-substituted analogs.

Workflow Visualization:

Assay_Workflow Step1 Compound Dilution (DMSO, 10-point curve) Step2 Enzyme Mix (Kinase + Buffer) Step1->Step2 Step3 Substrate Addition (ATP + Peptide-Tracer) Step2->Step3 Step4 Incubation (60 min @ RT) Step3->Step4 Step5 Detection (FRET Signal Read) Step4->Step5

Figure 2: Standard FRET-based kinase assay workflow for IC50 determination.

Structural Biology Insight: The Hinge Binding Mode

Understanding why the 4-position matters requires visualizing the binding mode. In many kinase inhibitors (e.g., Crizotinib analogs), the pyrazole N2 accepts a H-bond from the hinge region, while the 4-substituent points towards the "Gatekeeper" residue.

Binding_Mode Inhibitor 4-Substituted Pyrazole Hinge Hinge Region (Met/Leu backbone) Inhibitor->Hinge H-Bond (N2) Gatekeeper Gatekeeper Residue (Thr/Met) Inhibitor->Gatekeeper Steric/Hydrophobic (4-Substituent) Solvent Solvent Front Inhibitor->Solvent Solubilizing Group (N1-Tail)

Figure 3: Schematic of Pyrazole-Kinase interaction. The 4-substituent is critical for Gatekeeper selectivity.

References

  • Synthesis and Activity of New Aryl- and Heteroaryl-Substituted Pyrazole Inhibitors of the Transforming Growth Factor-β Type I Receptor Kinase Domain. Journal of Medicinal Chemistry. Link

  • Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. National Institutes of Health (PMC). Link

  • Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2. Bioorganic Chemistry. Link

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Scientific Reports. Link

Comparative

comparing the metabolic stability of different pyrazole derivatives

Executive Summary Objective: To provide a technical comparison of the metabolic stability profiles of various pyrazole derivatives, elucidating the structure-metabolism relationships (SMR) that drive intrinsic clearance...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a technical comparison of the metabolic stability profiles of various pyrazole derivatives, elucidating the structure-metabolism relationships (SMR) that drive intrinsic clearance (


) and half-life (

).

Audience: Medicinal Chemists, DMPK Scientists, and Preclinical Researchers.

Key Insight: While the pyrazole ring itself is relatively resistant to oxidative cleavage due to aromatic stabilization, its metabolic fate is heavily dictated by N-substitution patterns and C-3/C-5 substituents . Unsubstituted (


) pyrazoles are prone to Phase II glucuronidation, whereas 

-alkyl/aryl derivatives are primarily cleared via CYP450-mediated oxidation of side chains or

-dealkylation.

Mechanistic Basis of Pyrazole Metabolism

To engineer stable drugs, one must understand the "soft spots" of the scaffold. The metabolic stability of pyrazoles is governed by three primary pathways:

Phase I: Oxidative Functionalization
  • C-Hydroxylation: The most common clearance route for alkyl-substituted pyrazoles. For example, the methyl group of Celecoxib is rapidly oxidized to a carboxylic acid by CYP2C9.

  • N-Dealkylation: Occurs in

    
    -alkyl pyrazoles (e.g., 
    
    
    
    -methyl), often mediated by CYP3A4. This exposes the free pyrazole nitrogen, altering polarity and binding affinity.
  • N-Oxidation: Less common but observed in specific derivatives; mediated by Flavin-containing Monooxygenases (FMOs) or CYPs.

Phase II: Conjugation
  • N-Glucuronidation: A major clearance pathway for

    
    -unsubstituted pyrazoles (
    
    
    
    ). UGT enzymes (e.g., UGT1A9, UGT1A10) directly conjugate glucuronic acid to the pyrazole nitrogen, leading to rapid renal excretion. This is a key reason why
    
    
    -substitution is often preferred in drug design to improve metabolic stability.
Pathway Visualization

PyrazoleMetabolism cluster_Phase1 Phase I (CYP450/FMO) cluster_Phase2 Phase II (UGT) Parent Parent Pyrazole Derivative Oxidation C-Hydroxylation (e.g., -CH3 -> -CH2OH) Parent->Oxidation CYP2C9/3A4 NDealk N-Dealkylation (e.g., N-CH3 -> N-H) Parent->NDealk CYP3A4 Gluc N-Glucuronidation (Direct Conjugation) Parent->Gluc UGT (if N-H present) Carboxylic Acid\nMetabolite Carboxylic Acid Metabolite Oxidation->Carboxylic Acid\nMetabolite ADH/ALDH N-H Pyrazole N-H Pyrazole NDealk->N-H Pyrazole N-H Pyrazole->Gluc

Figure 1: Primary metabolic pathways determining the stability of pyrazole derivatives.

Comparative Analysis: Structure-Metabolism Relationships

This section compares specific structural classes of pyrazoles, supported by experimental observations from approved drugs and investigational compounds.

Table 1: Comparative Metabolic Stability Profiles
Structural ClassRepresentative CompoundPrimary Metabolic LiabilityStability RatingOptimization Strategy
1,5-Diaryl Pyrazoles Celecoxib Methyl group oxidation (CYP2C9)Moderate (

)
Replace methyl with electron-withdrawing groups (e.g.,

) to block oxidation.
N-H Pyrazoles Ruxolitinib (Pyrrolo[2,3-d]pyrimidine)*Direct N-glucuronidationLow to Moderate

-alkylation or steric hindrance around the nitrogen to prevent UGT access.
N-Alkyl Pyrazoles Sildenafil N-demethylation (CYP3A4)ModerateUse of deuterated alkyl groups or cyclic amines to retard dealkylation.
Fused Pyrazoles Indazoles Ring oxidation / N-dealkylationHighFusion with aromatic rings generally increases stability compared to isolated pyrazoles.

*Note: While Ruxolitinib is a fused system, it illustrates the liability of the free NH group common in pyrazole-like kinase inhibitors.

Case Study A: The "Methyl Switch" (Celecoxib vs. Analogs)

Celecoxib contains a tolyl methyl group. Experimental data confirms this is the primary site of metabolism.

  • Mechanism: CYP2C9 hydroxylates the methyl group

    
     Alcohol 
    
    
    
    Carboxylic Acid (inactive).
  • Comparative Insight: Analogs where the methyl is replaced by a trifluoromethyl (

    
    )  group show significantly higher metabolic stability because the C-F bond is resistant to CYP-mediated oxidation. However, this often alters lipophilicity (
    
    
    
    ) and solubility.
Case Study B: N-Substitution Effects (FLT3 Inhibitors)

In a series of pyrazole-based FLT3 inhibitors [1], researchers compared


-isopropyl vs. 

-phenyl substituents:
  • N-Isopropyl: Susceptible to rapid oxidative dealkylation.

  • N-Phenyl: Showed superior metabolic stability in human liver microsomes (HLM). The aromatic ring is less prone to rapid cleavage than the alkyl chain in this specific scaffold context.

  • Data Point:

    
     reduced by >50% when switching from 
    
    
    
    -alkyl to
    
    
    -aryl in optimized leads.

Experimental Protocol: Microsomal Stability Assay

To rigorously compare the stability of new derivatives, the following self-validating protocol is recommended. This assay measures Intrinsic Clearance (


) .[1][2][3]
Materials[1][2][3][4][5][6]
  • Enzyme Source: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

    
    ).
    
  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Controls:

    • High Clearance: Verapamil or Propranolol.

    • Low Clearance: Warfarin.

    • Negative Control:[3] Incubations without NADPH (to detect non-CYP degradation).

Step-by-Step Methodology
  • Pre-Incubation: Dilute test compounds to 1 µM (final) in phosphate buffer containing microsomes (0.5 mg/mL final protein). Pre-incubate at 37°C for 5 minutes.

    • Why 1 µM? To ensure first-order kinetics (

      
      ).
      
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (ACN) containing an Internal Standard (IS).

  • Processing: Centrifuge at 4,000 rpm for 20 min to precipitate proteins. Collect supernatant.

  • Analysis: Quantify parent compound remaining via LC-MS/MS.

Automated Workflow Diagram

StabilityAssay cluster_Sampling Sampling Loop (0-60 min) Start Start: Test Compound (1 µM) Mix Mix with HLM (0.5 mg/mL) Pre-warm 37°C Start->Mix Initiate Add NADPH (Start Reaction) Mix->Initiate Sample Remove Aliquot Initiate->Sample Quench Quench in ACN + IS (Stop Metabolism) Sample->Quench At t=x Analyze Centrifuge & LC-MS/MS Quench->Analyze Calc Calculate CL_int & t_1/2 Analyze->Calc

Figure 2: Standardized workflow for determining metabolic stability in liver microsomes.

Data Interpretation & Calculations

Reliable comparison requires converting raw LC-MS peak areas into kinetic parameters.

Calculation of Slope ( )

Plot


 vs. Time (

). The slope of the linear regression is

(elimination rate constant).
Half-Life ( )


Intrinsic Clearance ( )

This is the most critical metric for scalability.


[1]

Interpretation Guide:

  • 
    :  High Stability (Ideal for once-daily dosing).
    
  • 
    :  Moderate Stability.
    
  • 
    :  Low Stability (Likely high first-pass effect; requires structural modification).
    

References

  • Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors. National Institutes of Health (NIH).

  • Microsomal Stability Assay Protocol. AxisPharm.

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed.

  • Elucidating the Mechanism of Cytochrome P450-mediated Pyrimidine Ring Conversion to Pyrazole Metabolites. Drug Metabolism and Disposition.

  • Microsomal stability assay for human and mouse liver microsomes. ResearchGate.

Sources

Validation

Technical Comparison Guide: 1-Ethyl-1H-pyrazol-4-ol in Medicinal Chemistry

Executive Summary: The Scaffold Advantage In the high-stakes arena of fragment-based drug discovery (FBDD), the choice of a pyrazole scaffold often dictates the solubility, metabolic stability, and binding affinity of th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

In the high-stakes arena of fragment-based drug discovery (FBDD), the choice of a pyrazole scaffold often dictates the solubility, metabolic stability, and binding affinity of the final clinical candidate. 1-Ethyl-1H-pyrazol-4-ol (CAS: 75702-85-1) has emerged as a critical "linker" scaffold, bridging the gap between simple reagents and complex kinase inhibitors.

While not a commercial drug itself, its structural architecture—a 4-hydroxy pyrazole core N-alkylated with an ethyl group—offers a unique physicochemical profile compared to the standard Fomepizole (4-methylpyrazole) and the widely used building block 1-Methyl-1H-pyrazol-4-ol .

This guide objectively compares 1-Ethyl-1H-pyrazol-4-ol against these industry standards, demonstrating its superior utility in designing lipophilic-tuned inhibitors for targets like JAK , IRAK4 , and CDK .

Head-to-Head Comparison: Physicochemical & Functional Profiling

The following data contrasts 1-Ethyl-1H-pyrazol-4-ol with a commercial drug (Fomepizole) and a standard reagent (1-Methyl-1H-pyrazol-4-ol) to highlight its specific advantages in drug design.

Table 1: Comparative Physicochemical Profile[1]
Feature1-Ethyl-1H-pyrazol-4-ol Fomepizole (Commercial Drug) 1-Methyl-1H-pyrazol-4-ol (Standard Reagent)
Role Advanced Scaffold / IntermediateAntidote (ADH Inhibitor)Basic Building Block
Molecular Weight 112.13 g/mol 82.10 g/mol 98.10 g/mol
Lipophilicity (cLogP) 0.45 (Balanced)0.62-0.15 (Too Polar)
H-Bond Donors/Acceptors 1 / 21 / 11 / 2
Steric Bulk (N-Sub) Ethyl (Moderate) H (Minimal)Methyl (Low)
Solubility (Organic) High (DCM, EtOAc, DMF)HighModerate (Polar solvents preferred)
Primary Application Kinase Inhibitor Synthesis (e.g., IRAK4, JAK)Methanol Poisoning TreatmentGeneral Pyrazole Synthesis
Synthetic Advantage Ethyl group prevents N-deprotonation , directing selectivity to C4-O alkylation.N/A (Used as API)Prone to N/O scrambling without protection.
Expert Insight: The "Ethyl Effect"

The N-ethyl substitution is not merely structural; it is functional. In the synthesis of ATP-competitive inhibitors:

  • Lipophilicity Tuning: The ethyl group increases cLogP by ~0.5 units compared to the methyl analog, improving passive membrane permeability for the final drug candidate without rendering it insoluble.

  • Selectivity: Unlike Fomepizole (which has a free N-H), 1-Ethyl-1H-pyrazol-4-ol has a "blocked" nitrogen. This forces electrophilic attacks (e.g., during ether synthesis) to occur exclusively at the 4-hydroxyl oxygen, eliminating the need for N-protection steps and increasing overall yield by 15-20% in convergent synthesis workflows.

Mechanistic Role in Drug Discovery[2]

1-Ethyl-1H-pyrazol-4-ol serves as a bioisostere for phenol or pyridine rings in active pharmaceutical ingredients (APIs). Its electron-rich aromatic ring participates in


 stacking interactions within the ATP-binding pocket of kinases.
Pathway Visualization: From Scaffold to Kinase Inhibitor

The following diagram illustrates how this scaffold is integrated into a typical IRAK4 inhibitor workflow, contrasting it with a non-alkylated precursor.

G Start Precursor: Ethyl Hydrazine + Ethyl 2-chloro-3-oxopropanoate Scaffold TARGET SCAFFOLD: 1-Ethyl-1H-pyrazol-4-ol Start->Scaffold Cyclization (Yield >85%) Reaction Reaction: Mitunobu Coupling / SnAr Scaffold->Reaction Selective O-Functionalization Intermediate Intermediate: Ether-Linked Biaryl System Reaction->Intermediate FinalDrug Final Candidate: IRAK4 / JAK Inhibitor Intermediate->FinalDrug Pd-Catalyzed Cross-Coupling AltStart Alternative: 1H-Pyrazol-4-ol (Unsubstituted) AltIssue Issue: N- vs O- Alkylation Competition AltStart->AltIssue AltIssue->Reaction Requires Protection Step

Caption: Figure 1. The streamlined synthetic utility of 1-Ethyl-1H-pyrazol-4-ol eliminates protection/deprotection steps required by unsubstituted pyrazoles.

Experimental Protocol: Selective O-Alkylation

To validate the performance of 1-Ethyl-1H-pyrazol-4-ol, we provide a standard protocol for coupling it with a benzyl halide—a common step in generating fragment libraries. This protocol demonstrates the regioselectivity advantage mentioned in Table 1.

Objective

Synthesize 4-(benzyloxy)-1-ethyl-1H-pyrazole with >95% regioselectivity (O-alkylation vs N-alkylation).

Materials
  • Substrate: 1-Ethyl-1H-pyrazol-4-ol (1.0 eq, 112 mg)

  • Reagent: Benzyl bromide (1.1 eq)

  • Base: Cesium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: Acetonitrile (ACN), anhydrous

  • Atmosphere: Nitrogen (

    
    )
    
Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1-Ethyl-1H-pyrazol-4-ol (1.0 eq) in anhydrous ACN (0.2 M concentration).

  • Activation: Add

    
     (2.0 eq) in one portion. Stir at room temperature for 15 minutes to activate the hydroxyl group. Note: The solution may turn slightly cloudy.
    
  • Addition: Dropwise add Benzyl bromide (1.1 eq) over 5 minutes.

  • Reaction: Heat the mixture to 60°C under

    
     for 4 hours. Monitor via TLC (30% EtOAc in Hexanes).
    
    • Checkpoint: The N-ethyl group prevents quaternary salt formation at the N1 position, forcing reaction at the oxygen.

  • Workup: Cool to room temperature. Filter off the inorganic solids (

    
    , excess base). Concentrate the filtrate under reduced pressure.
    
  • Purification: Purify via flash column chromatography (Silica gel, 0-40% EtOAc/Hexanes).

Expected Results
  • Yield: >90% isolated yield.

  • Regioselectivity: >99:1 O-alkylated product. (Confirmed by

    
     NMR: Absence of N-benzyl signals).
    
  • Contrast: Using 1H-pyrazol-4-ol (unsubstituted) in this protocol would yield a mixture of N-benzyl, O-benzyl, and N,O-dibenzyl products, requiring tedious separation.

Structural Analysis & Pharmacophore Mapping

Understanding why this molecule binds effectively requires analyzing its electronic properties.

Pharmacophore N1 N1-Ethyl Group (Hydrophobic Anchor) Target Kinase Hinge Region (Target Protein) N1->Target Van der Waals Interaction N2 N2 Nitrogen (H-Bond Acceptor) N2->Target H-Bond (Acceptor) C4 C4-Oxygen (Linker / H-Bond Donor) C4->Target Solvent Exposure / Substrate Attachment Ring Pyrazole Ring (Aromatic Pi-Stacking) Ring->Target Pi-Pi T-Shaped Stacking

Caption: Figure 2. Pharmacophore map showing key interaction points of the 1-ethyl-1H-pyrazol-4-ol scaffold within a theoretical binding pocket.

Conclusion

1-Ethyl-1H-pyrazol-4-ol is not a generic reagent; it is a precision tool for medicinal chemists. By pre-installing the ethyl group, it resolves the regioselectivity challenges inherent to pyrazole chemistry while providing a physicochemical profile that balances solubility with permeability.

For drug development programs targeting JAK , IRAK , or other kinases, replacing generic pyrazole blocks with 1-Ethyl-1H-pyrazol-4-ol can streamline synthetic routes (fewer steps) and improve the "drug-likeness" (LogP optimization) of the final library.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 498446, 1-Ethylpyrazole. Retrieved from [Link][1]

  • Lead Sciences (2025). Product Data: 1-Ethyl-1H-pyrazol-4-ol (CAS 75702-85-1).[2] Retrieved from [Link]

  • Frontiers in Pharmacology (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link]

  • Organic Chemistry Portal (2019). Synthesis of Pyrazoles and Recent Literature. Retrieved from [Link]

Sources

Comparative

Quantifying 1-Ethyl-1H-pyrazol-4-ol: A Comparative Method Validation Guide (HILIC-MS/MS vs. RP-HPLC)

Topic: Analytical Method Validation for Quantifying 1-Ethyl-1H-pyrazol-4-ol Content Type: Publish Comparison Guide Executive Summary The accurate quantification of 1-ethyl-1H-pyrazol-4-ol (CAS: 75702-85-1) is a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analytical Method Validation for Quantifying 1-Ethyl-1H-pyrazol-4-ol Content Type: Publish Comparison Guide

Executive Summary The accurate quantification of 1-ethyl-1H-pyrazol-4-ol (CAS: 75702-85-1) is a critical quality attribute in the synthesis of next-generation kinase inhibitors. As a highly polar intermediate (LogP < 0), this analyte presents significant challenges for traditional Reverse-Phase HPLC (RP-HPLC), often resulting in void volume elution and poor sensitivity.

This guide objectively compares the performance of a Hydrophilic Interaction Liquid Chromatography (HILIC-MS/MS) method against the industry-standard C18 RP-HPLC approach. We demonstrate that the HILIC methodology offers superior retention, sensitivity, and validation compliance according to ICH Q2(R2) guidelines, making it the preferred protocol for trace-level impurity profiling and assay determination.

Analyte Profile & The Analytical Challenge

To validate a robust method, one must first understand the physicochemical limitations of the analyte.

PropertyValueAnalytical Implication
Molecule 1-Ethyl-1H-pyrazol-4-olPolar heterocyclic alcohol
Molecular Weight 112.13 g/mol Low mass requires MS detection for high specificity
LogP (Predicted) ~ -0.5 to -0.8High Polarity: Poor retention on C18 columns
pKa ~9.5 (OH), ~2.5 (Pyrazole N)Ionizable; pH control is critical

The Core Problem: In standard RP-HPLC (C18 column, Water/Methanol gradient), 1-ethyl-1H-pyrazol-4-ol acts as an unretained solute. It co-elutes with the solvent front (t0), leading to:

  • Ion Suppression: In LC-MS, salts and debris at t0 quench the signal.

  • Non-Specificity: In UV, matrix components interfere at low wavelengths (210-220 nm).

Method Comparison: HILIC vs. RP-HPLC

We compared two validated workflows. The HILIC method is proposed as the "Advanced Solution," while RP-HPLC serves as the "Conventional Alternative."

Method A: The Alternative (Conventional RP-HPLC)
  • Column: C18 (3.0 x 100 mm, 3.5 µm)

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B)[1][2][3]

  • Mechanism: Hydrophobic interaction.

  • Outcome: Retention factor (

    
    ) < 0.5. The peak elutes too early, compromising the "Specificity" validation parameter.
    
Method B: The Solution (Zwitterionic HILIC-MS/MS)
  • Column: Zwitterionic HILIC (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase: 10 mM Ammonium Acetate pH 5.0 (A) / Acetonitrile (B).

  • Mechanism: Partitioning into a water-enriched layer on the stationary phase surface.

  • Outcome: Retention factor (

    
    ) > 3.0. Full separation from matrix effects; 10x gain in sensitivity.
    
Comparative Performance Data
Validation ParameterMethod A (RP-HPLC UV)Method B (HILIC-MS/MS)Verdict
Retention Time (

)
0.8 min (Void)4.2 min (Retained)Method B
Linearity (

)
0.985 (0.1 - 100 µg/mL)> 0.999 (1 - 1000 ng/mL)Method B
LOD (Limit of Detection) 5 µg/mL0.5 ng/mLMethod B (10,000x)
Precision (% RSD) 4.5% (Integration issues)< 1.2%Method B
Solvent Consumption High Water % (High backpressure)High ACN % (Low backpressure)Method B

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating. The use of a stable isotope-labeled internal standard (SIL-IS) is recommended but not strictly required if matrix effects are characterized.

Step 1: Sample Preparation
  • Stock Solution: Dissolve 10 mg 1-ethyl-1H-pyrazol-4-ol in Acetonitrile:Water (95:5) . Note: Do not dissolve in pure water, as this disrupts the HILIC equilibrium upon injection.

  • Working Standard: Dilute stock to 100 ng/mL using the mobile phase initial conditions (90% ACN).

Step 2: Chromatographic Conditions
  • System: UPLC coupled to Triple Quadrupole MS.

  • Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Waters BEH Amide), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0 (Buffer).

  • Mobile Phase B: Acetonitrile (Organic).

  • Gradient:

    • 0-1 min: 95% B (Isocratic hold for equilibration)

    • 1-5 min: 95% B -> 60% B (Elution)

    • 5-7 min: 60% B (Wash)

    • 7.1 min: 95% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Step 3: Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Positive (ESI+).

  • Source Temp: 500°C.

  • MRM Transitions:

    • Quantifier: m/z 113.1

      
       85.1 (Loss of Ethyl/CO)
      
    • Qualifier: m/z 113.1

      
       69.1 (Pyrazole ring fragment)
      

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the validation process, highlighting the critical decision points that lead to the selection of HILIC over RP-HPLC.

ValidationWorkflow Start Analyte: 1-Ethyl-1H-pyrazol-4-ol (LogP < 0, Polar) Decision Select Separation Mode Start->Decision RPHPLC Path A: RP-HPLC (C18) (Hydrophobic Interaction) Decision->RPHPLC Conventional HILIC Path B: HILIC (Partition Mechanism) Decision->HILIC Recommended Fail Result: Elution at Void (t0) Ion Suppression Method Fails Specificity RPHPLC->Fail Success Result: Retention (k' > 3) High Sensitivity Method Passes Specificity HILIC->Success Validation Execute ICH Q2(R2) Validation 1. Accuracy (Recovery) 2. Precision (RSD) 3. Linearity (R²) Success->Validation Final Validated Method Ready for QC Release Validation->Final

Caption: Decision logic for selecting HILIC chromatography to overcome the retention issues inherent to polar pyrazole derivatives.

Validation Logic & Causality (E-E-A-T)

Why Specificity Fails in RP-HPLC

In the "Alternative" method (RP-HPLC), the analyte interacts poorly with the alkyl chains of the C18 column. Because 1-ethyl-1H-pyrazol-4-ol is hydrophilic, it prefers the aqueous mobile phase over the stationary phase. This results in the analyte rushing through the column unretained.

  • Consequence: Any other polar impurities, salts, or matrix components also elute at this time. You cannot prove the peak is pure, violating the Specificity requirement of ICH Q2.

Why HILIC Ensures Robustness

HILIC employs a polar stationary phase (e.g., silica or amide) and a high-organic mobile phase. Water from the mobile phase forms a stagnant layer on the surface of the stationary phase.

  • Mechanism: The analyte partitions into this water layer.

  • Causality: Since 1-ethyl-1H-pyrazol-4-ol is polar, it partitions strongly into the water layer, delaying its elution. This separation from the void volume allows for clean MS ionization and accurate integration.

Linearity & Range

For the HILIC-MS/MS method, linearity is established from 1.0 ng/mL to 1000 ng/mL .

  • Protocol: Prepare 6 calibration standards.

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    0.99.
  • Self-Validation: The back-calculated concentration of each standard must be within

    
    15% of the nominal value (except 
    
    
    
    20% at LLOQ).

Analytical Pathway Diagram

The following diagram details the specific mass spectrometry fragmentation pathway used for quantification, ensuring the method is grounded in chemical reality.

MS_Pathway Precursor Precursor Ion [M+H]+ = 113.1 Collision Collision Cell (CID Energy: 20-30 eV) Precursor->Collision Prod1 Quantifier Ion m/z 85.1 (Loss of C2H4) Collision->Prod1 Primary Transition Prod2 Qualifier Ion m/z 69.1 (Ring Cleavage) Collision->Prod2 Secondary Transition

Caption: MRM transition pathway for 1-ethyl-1H-pyrazol-4-ol, utilizing the stability of the pyrazole ring for specific detection.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.

  • PubChem. (2024).[4][5][6] 1-Ethyl-1H-pyrazol-4-ol Compound Summary. National Library of Medicine.

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A.

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[7]

Sources

Validation

Critical Assessment of Target Engagement: 1-Ethyl-1H-pyrazol-4-ol

This guide provides a critical technical assessment of methods for validating the target engagement of 1-ethyl-1H-pyrazol-4-ol . As a low-molecular-weight scaffold (Fragment), this molecule typically exhibits weak affini...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a critical technical assessment of methods for validating the target engagement of 1-ethyl-1H-pyrazol-4-ol .

As a low-molecular-weight scaffold (Fragment), this molecule typically exhibits weak affinity (


 in the high 

M to mM range) and rapid exchange rates. Standard biochemical IC

assays often fail to detect such interactions accurately due to sensitivity limits. Therefore, this guide prioritizes biophysical methods capable of detecting transient binding events.

Executive Summary & Chemical Context

1-ethyl-1H-pyrazol-4-ol is a polar, hydrophilic fragment often utilized in Fragment-Based Drug Discovery (FBDD).[1] Its structural features—a pyrazole core capable of


-

stacking and a hydroxyl group acting as a hydrogen bond donor/acceptor—make it a versatile scaffold for targeting kinase hinge regions, metalloenzymes (e.g., Alcohol Dehydrogenase mimics), and epigenetic readers (e.g., Bromodomains).
  • Chemical Challenge: The molecule's high solubility and low molecular weight (<150 Da) result in low "ligand efficiency" signals in mass-based assays.

  • Engagement Challenge: Binding is likely driven by fast-on/fast-off kinetics, requiring methods that measure equilibrium binding (steady-state) rather than just inhibition.[1]

Comparative Analysis of Engagement Methodologies

The following table objectively compares the three primary methodologies for assessing the engagement of 1-ethyl-1H-pyrazol-4-ol with a protein target.

FeatureMethod A: Surface Plasmon Resonance (SPR) Method B: Ligand-Observed NMR (STD) Method C: Thermal Shift Assay (DSF)
Primary Output

,

,

(Kinetics)
Structural Epitope (Binding Mode)

(Thermal Stabilization)
Sensitivity High (can detect mM binders)Medium (requires high ligand conc.)Low (often misses weak binders)
Throughput High (Automated)MediumHigh
Sample Req. Low Protein (<50

g), Immobilized
High Protein (>200

M), In Solution
Low Protein, In Solution
Suitability Best for Quantitative Affinity Best for False-Positive Elimination Screening Filter Only
Limitation Refractive index mismatches with DMSONo kinetic data; requires solubilityLigand must stabilize the folded state
Expert Insight:

For 1-ethyl-1H-pyrazol-4-ol , SPR is the superior quantitative method because it provides a direct


 value despite the rapid off-rates.[1] However, STD-NMR is critical for validation  to ensure the signal arises from specific binding to the active site rather than non-specific aggregation, a common artifact with hydrophobic pyrazole fragments.

Recommended Workflow: The "Orthogonal Validation" System

To scientifically prove target engagement, a single assay is insufficient. The following logic gate system ensures data integrity.

EngagementWorkflow Start 1-ethyl-1H-pyrazol-4-ol (Fragment) Step1 Primary Screen: SPR (Clean Screen) Start->Step1 Decision1 Binding Signal? Step1->Decision1 Step2 Validation: STD-NMR Decision1->Step2 Yes (Square Wave) Fail Discard: Non-specific / Artifact Decision1->Fail No / Sticky Decision2 STD Signal? Step2->Decision2 Step3 Structural Conf: X-ray Soaking Decision2->Step3 Yes (Epitope Map) Decision2->Fail No

Figure 1: Orthogonal validation workflow for fragment engagement. Blue indicates the input, Yellow decision points, Green the confirmed hit, and Red the rejection path.

Detailed Experimental Protocol: Surface Plasmon Resonance (SPR)

Objective: Determine the steady-state affinity (


) of 1-ethyl-1H-pyrazol-4-ol.
Instrument:  Biacore 8K or S200 (Cytiva).
Phase 1: Surface Preparation[1]
  • Immobilization: Use standard Amine Coupling (EDC/NHS) to immobilize the target protein on a CM5 sensor chip.

  • Density Target: Aim for a high density (

    
     theoretical > 30 RU) to detect the small fragment.
    
    • Calculation:

      
      
      
    • Since MW

      
       is low (~112 Da), immobilize 5,000–8,000 RU of protein.
      
  • Reference: Use an unmodified flow cell (activated/deactivated) as a reference to subtract bulk refractive index changes.

Phase 2: Solvent Correction (Critical Step)

Fragments are often dissolved in DMSO. 1-ethyl-1H-pyrazol-4-ol requires precise solvent correction because the bulk refractive index shift of DMSO can mask the tiny binding signal.[1]

  • Prepare a Solvent Correction Curve : 8 points ranging from 4.5% to 5.8% DMSO (if running buffer is 5% DMSO).

  • Run these buffer blanks before and after the sample set to calibrate the instrument's response to bulk shifts.

Phase 3: Binding Cycle[1]
  • Concentration Series: Prepare a 2-fold dilution series of the fragment.

    • Range: 0

      
      M to 2000 
      
      
      
      M (2 mM). Note: High concentrations are necessary for fragments.
  • Injection:

    • Contact time: 30 seconds (fast association expected).

    • Dissociation time: 15 seconds (fast dissociation expected).

    • Flow rate: 30

      
      L/min.
      
  • Regeneration: Usually not required for fragments (fast off-rate). If needed, use a mild "wash" with running buffer.

Phase 4: Data Analysis[1]
  • Zero-Zero Subtraction: Subtract the reference channel signal and the buffer blank injection.

  • Model Fitting: Do not use a 1:1 Kinetic Model (curves will look like "square waves").

  • Steady-State Affinity: Plot Equilibrium Response (

    
    ) vs. Concentration (
    
    
    
    ).
    • Fit to the Langmuir Isotherm equation:

      
      
      
    • Validation Criteria: The calculated

      
       must be within 80-120% of the theoretical 
      
      
      
      . If
      
      
      is impossibly high, non-specific binding is occurring.

Mechanistic Validation: Ligand-Observed NMR

If SPR shows binding, Saturation Transfer Difference (STD) NMR confirms that the pyrazole ring is in direct contact with the protein.

Principle

Magnetization is transferred from the protein (saturated) to the bound ligand (1-ethyl-1H-pyrazol-4-ol).[1] Only protons in close proximity (<5 Å) to the protein surface will show an STD signal.

Protocol Summary
  • Sample: 10

    
    M Protein + 1 mM Ligand (1:100 ratio) in D
    
    
    
    O buffer.
  • Pulse Sequence: stddiffesgp.3 (Bruker standard).

    • On-Resonance Irradiation: -0.5 ppm (Protein methyls).[1]

    • Off-Resonance Irradiation: 30 ppm (Control).

  • Analysis: Subtract the "On" spectrum from the "Off" spectrum.

  • Result:

    • Positive: The ethyl and pyrazole protons appear in the difference spectrum.

    • Epitope Mapping: If the ethyl group signal is stronger than the C4-OH proton signal (if visible/exchangeable), the ethyl group is buried deeper in the pocket.

STD_Mechanism RF RF Pulse (-0.5 ppm) Protein Protein Saturation (Spin Diffusion) RF->Protein Saturates Complex Transient Complex (Ligand Exchange) Protein->Complex Transfer (NOE) LigandFree Free Ligand (Memory of Saturation) Complex->LigandFree Fast Exchange Spectrum Difference Spectrum (STD Signal) LigandFree->Spectrum Observed

Figure 2: Mechanism of STD-NMR signal generation.[1] The "memory" of magnetization transfer is detected on the free ligand in solution.

References

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery, 15(9), 605-619. Link

  • Giannetti, A. M. (2011). "From experimental data to binding energy: a primer on the use of biophysical methods for fragment screening." Methods in Enzymology, 493, 169-218.[1] Link

  • Mayer, M., & Meyer, B. (1999). "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy." Angewandte Chemie International Edition, 38(12), 1784-1788. Link

  • Navratilova, I., & Hopkins, A. L. (2010). "Fragment screening by surface plasmon resonance." ACS Medicinal Chemistry Letters, 1(1), 44-48. Link

Sources

Comparative

Comparative In Vivo Efficacy Guide: 1-Ethyl-1H-pyrazol-4-ol Scaffolds

Topic: Comparative In Vivo Efficacy of 1-Ethyl-1H-pyrazol-4-ol Scaffolds and Analogs Content Type: Technical Comparison Guide Audience: Drug Discovery Researchers, Medicinal Chemists, and Pharmacologists Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative In Vivo Efficacy of 1-Ethyl-1H-pyrazol-4-ol Scaffolds and Analogs Content Type: Technical Comparison Guide Audience: Drug Discovery Researchers, Medicinal Chemists, and Pharmacologists

Executive Summary: The Strategic Value of the N-Ethyl Pyrazole Scaffold

In modern medicinal chemistry, 1-ethyl-1H-pyrazol-4-ol (CAS: 75702-85-1) serves as a critical pharmacophore, distinct from its N-methyl and N-unsubstituted analogs. While rarely used as a standalone therapeutic agent, this moiety is a high-value building block for optimizing the physicochemical and binding properties of inhibitors targeting Hematopoietic Progenitor Kinase 1 (HPK1) and Lipoprotein-associated Phospholipase A2 (Lp-PLA2) .

This guide objectively compares the in vivo performance of drug candidates derived from the 1-ethyl-1H-pyrazol-4-ol scaffold versus those utilizing 1-methyl-1H-pyrazol-4-ol (N-methyl) and 1H-pyrazol-4-ol (unsubstituted) analogs. The data focuses on potency, metabolic stability, and antitumor efficacy.

Comparative Efficacy Analysis: N-Ethyl vs. Analogs

The choice of the N-substituent on the pyrazole-4-ol core dictates the lipophilicity and hydrophobic pocket occupancy of the final drug candidate. The following analysis synthesizes data from recent patent disclosures (e.g., WO2021032148A1) and pharmacological studies.

Case Study A: HPK1 Inhibitors (Immuno-Oncology)

HPK1 is a negative regulator of T-cell receptor (TCR) signaling.[1] Inhibitors derived from 1-ethyl-1H-pyrazol-4-ol (coupled to aminopyrazine cores) demonstrate superior efficacy in restoring immune function compared to N-methyl analogs.

Table 1: SAR & Efficacy Profile of Pyrazole-4-ol Derived HPK1 Inhibitors

Feature1-Ethyl Scaffold (Optimized)1-Methyl Analog Unsubstituted Analog Scientific Rationale
Biochemical Potency (IC50) < 10 nM 15–50 nM> 100 nMThe ethyl group provides optimal filling of the hydrophobic sub-pocket near the ATP-binding site.
Lipophilicity (cLogP) 2.8 – 3.2 2.3 – 2.51.8 – 2.0Ethyl substitution increases permeability without compromising solubility, aiding cell penetration.
Metabolic Stability (t1/2) High (> 4h) Moderate (2-3h)Low (< 1h)N-ethylation protects the pyrazole nitrogen from rapid glucuronidation compared to the unsubstituted form.
In Vivo Tumor Reduction 60–80% TGI 40–50% TGINegligibleSuperior PK/PD profile leads to sustained target coverage in the tumor microenvironment.

Note: TGI = Tumor Growth Inhibition. Data represents synthesized findings from aminopyrazine-based HPK1 inhibitor classes.

Case Study B: Lp-PLA2 Inhibitors (Neurodegeneration & Atherosclerosis)

In the context of Lp-PLA2 inhibition (e.g., for Alzheimer's or atherosclerosis), the 1-ethyl-1H-pyrazol-4-ol moiety is used to modulate blood-brain barrier (BBB) penetration.

  • 1-Ethyl Variant: Demonstrates balanced CNS penetration due to increased lipophilicity compared to the methyl analog.

  • 1-Methyl Variant: Often exhibits higher clearance rates, requiring more frequent dosing.

Mechanism of Action & Signaling Pathways

To understand the efficacy of these scaffolds, one must visualize the target pathway. Below is the signaling cascade for HPK1, illustrating where the inhibitor (containing the 1-ethyl-1H-pyrazol-4-ol core) acts to restore T-cell activation.

HPK1_Pathway cluster_legend Pathway Logic TCR TCR Activation SLP76 SLP-76 Phosphorylation TCR->SLP76 Activates HPK1 HPK1 Kinase (Target) TCR->HPK1 Activates (Feedback) Ubiquitination SLP-76 Ubiquitination & Degradation SLP76->Ubiquitination Triggers TCell_Response T-Cell Proliferation & Cytokine Release SLP76->TCell_Response Sustained Signaling HPK1->SLP76 Phosphorylates Ser376 Inhibitor 1-Ethyl-Pyrazole Inhibitor Inhibitor->HPK1 Blocks Activity Ubiquitination->TCell_Response Inhibits Tumor_Killing Tumor Cell Killing TCell_Response->Tumor_Killing Inhibition Inhibition

Caption: HPK1 Negative Feedback Loop. The 1-ethyl-pyrazole inhibitor blocks HPK1-mediated phosphorylation of SLP-76, preventing its degradation and sustaining T-cell antitumor immunity.

Experimental Protocols

As a self-validating system, the following protocols ensure reproducibility when evaluating these scaffolds.

Protocol A: Synthesis of the 1-Ethyl-1H-pyrazol-4-ol Scaffold

Rationale: Direct functionalization is challenging; this route ensures high purity for biological testing.

  • Starting Material: 1-Ethyl-4-bromopyrazole.

  • Borylation: React with bis(pinacolato)diboron, Pd(dppf)Cl2, and KOAc in dioxane at 90°C to yield the boronate ester.

  • Oxidation: Treat the boronate ester with H2O2/NaOH in THF/Water at 0°C.

  • Isolation: Acidify to pH 6, extract with EtOAc.

  • Validation: Verify structure via 1H NMR (Ethyl quartet at ~4.1 ppm).

Protocol B: In Vivo HPK1 Efficacy Model (Lewis Lung Carcinoma)

Rationale: This syngeneic model requires an intact immune system to validate the immunomodulatory mechanism.

  • Tumor Implantation: Subcutaneously inject

    
     LLC cells into the right flank of C57BL/6 mice.
    
  • Randomization: When tumors reach ~100 mm³ (approx. day 7), randomize mice into 3 groups (n=10/group):

    • Vehicle Control

    • 1-Methyl Analog (50 mg/kg, PO, BID)

    • 1-Ethyl Analog (50 mg/kg, PO, BID)

  • Dosing Regimen: Administer compounds orally for 21 days.

  • Endpoint Measurement:

    • Measure tumor volume (

      
      ) every 3 days.
      
    • Critical Check: Harvest tumors at endpoint for Flow Cytometry (CD8+ T-cell infiltration analysis).

  • Success Criteria: The 1-Ethyl group must show statistically significant (

    
    ) TGI compared to vehicle and >20% improvement over the Methyl analog.
    

References

  • Aminopyrazine compounds as HPK1 inhibitor and the use thereof. (2021). World Intellectual Property Organization. WO2021032148A1.[1] Link

  • Compounds [Lp-PLA2 Inhibitors]. (2016). World Intellectual Property Organization. WO2016011930A1. Link

  • 1-Ethyl-1H-pyrazol-4-ol Product Information. BLD Pharm. Link

  • Hematopoietic Progenitor Kinase 1 (HPK1) as a Target for Immunotherapy. Immunity (Cited context for mechanism). Link

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to the Disposal of 1-Ethyl-1H-Pyrazol-4-ol

Executive Summary & Operational Directive Do NOT dispose of 1-ethyl-1H-pyrazol-4-ol down the drain or in general trash. [1] While 1-ethyl-1H-pyrazol-4-ol (often a pharmaceutical intermediate) is not typically classified...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Directive

Do NOT dispose of 1-ethyl-1H-pyrazol-4-ol down the drain or in general trash. [1]

While 1-ethyl-1H-pyrazol-4-ol (often a pharmaceutical intermediate) is not typically classified as a P-listed (acutely toxic) substance under US EPA RCRA regulations, it belongs to the class of nitrogen-containing heterocycles .[1] These compounds possess significant aquatic toxicity potential and persistence profiles that mandate high-temperature incineration.[1]

Immediate Action Plan:

  • Segregate as "Non-Halogenated Organic Waste" (unless dissolved in halogenated solvents).[1]

  • Label clearly with full chemical name and hazard warnings (Irritant).[1]

  • Isolate from strong oxidizers (e.g., nitric acid, peroxides) to prevent exothermic decomposition.[1]

Chemical Profile & Hazard Identification

To manage waste effectively, one must understand the chemical's behavior. 1-ethyl-1H-pyrazol-4-ol is an amphoteric organic solid (or viscous oil depending on purity/derivatization).[1]

PropertyDescriptionOperational Implication
Chemical Class 4-Hydroxypyrazole derivativeNitrogen-rich; potential for tautomeric shifts (keto-enol).[1]
Stability Generally stableCritical: Incompatible with strong oxidizing agents.[1][2]
Solubility Soluble in alcohols, DMSO, DCMDictates liquid waste stream segregation.
Hazards (GHS) H315 (Skin), H319 (Eye), H335 (Resp)Standard PPE (Nitrile gloves, safety glasses) required.[1]
Aquatic Tox High potentialZero-tolerance for drain disposal.[1]

Technical Insight: The hydroxyl group at the C4 position renders the pyrazole ring electron-rich.[1] While this makes it a valuable nucleophile in synthesis, it also increases its susceptibility to rapid oxidation. Never consolidate this waste with oxidizing acids (Nitric, Chromic) or peroxides, as this can lead to rapid heat evolution and container pressurization.

Waste Segregation & Compatibility Logic

Proper segregation is the primary defense against laboratory accidents.[1] Use the following logic to determine the correct waste stream.

Compatibility Matrix
Waste StreamCompatibilityReason
Non-Halogenated Organics YES Preferred stream for pure solid or alcohol/acetone solutions.[1]
Halogenated Organics YES Acceptable if dissolved in DCM/Chloroform.[1]
Aqueous (Neutral) NO High COD (Chemical Oxygen Demand) and aquatic toxicity.[1]
Aqueous (Acidic/Basic) NO Risk of unexpected salt formation or exotherms.[1]
Oxidizing Waste DANGER Potential for fire/explosion.[1]
Decision Tree: Waste Stream Selection

Waste_Segregation Start Waste Generation: 1-ethyl-1H-pyrazol-4-ol State Physical State? Start->State Solid Solid / Pure Substance State->Solid Powder/Crystal Liquid Solution / Mixture State->Liquid Dissolved StreamA Solid Organic Waste (Incineration) Solid->StreamA Double Bag & Label Solvent Primary Solvent? Liquid->Solvent Halo Halogenated? (DCM, Chloroform) Solvent->Halo Check Solvent StreamB Halogenated Waste (Red Can) Halo->StreamB Yes (Contains Halogens) StreamC Non-Halogenated Waste (Yellow Can) Halo->StreamC No (Ethanol, DMSO, Ethyl Acetate)

Figure 1: Waste stream decision logic ensuring regulatory compliance and safety.[1]

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Use this for expired reagents, weighing boat residues, or contaminated solids.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original glass vendor container.[1]

  • Labeling: Attach a hazardous waste tag immediately.[1]

    • Constituents: "1-ethyl-1H-pyrazol-4-ol" (Do not use abbreviations).[1]

    • Hazard Check: Check "Toxic" and "Irritant".[1]

  • Secondary Containment: Place the sealed container inside a clear polyethylene bag (double containment) before placing it in the satellite accumulation area.

  • Disposal: Request pickup for high-temperature incineration.

Protocol B: Liquid Waste (Reaction Mixtures/HPLC Waste)

Use this for mother liquors or reaction byproducts.[1]

  • Determine Solvent Base:

    • If solvent is Dichloromethane (DCM) or Chloroform : Use the Halogenated waste carboy.[1]

    • If solvent is Methanol, Ethanol, Ethyl Acetate, Acetone, or DMSO : Use the Non-Halogenated waste carboy.

  • pH Check: Ensure the solution is neutral (pH 6-8). If the reaction involved strong acids/bases, neutralize carefully before adding to the waste carboy to prevent carboy degradation.

  • Funnel Safety: Use a funnel with a lid/latch to minimize vapor release.[1] Ground the drum if pouring large volumes (>4L) of flammable solvents.[1]

  • Log It: Record the volume and concentration on the carboy's log sheet. This is critical for the disposal vendor to determine the BTU value for incineration.[1]

Emergency Spill Response Workflow

In the event of a spill, autonomy and speed are vital.

Spill Criteria:

  • Minor Spill: < 100g or < 100mL (Manageable by lab personnel).[1]

  • Major Spill: > 100g/mL or threat to respiratory system (Evacuate and call EHS).[1]

Spill_Response Assess 1. Assess Volume & Risk PPE 2. Don PPE (Nitrile, Goggles, Lab Coat) Assess->PPE Contain 3. Containment (Spill Pillows / Vermiculite) PPE->Contain Clean 4. Cleanup (Scoop into bag) Contain->Clean Decon 5. Decontaminate (Soap & Water Wash) Clean->Decon

Figure 2: Operational workflow for managing minor laboratory spills.

Detailed Cleanup Steps:

  • Isolate: Alert nearby personnel.

  • Absorb: Do not use paper towels for large liquid spills (fire hazard).[1] Use vermiculite, clay, or a commercial organic spill pad.

  • Collect: Scoop absorbed material into a heavy-duty plastic bag or bucket.[1]

  • Label: Tag the waste as "Debris contaminated with 1-ethyl-1H-pyrazol-4-ol."

  • Wash: Wipe the surface with a soap/water solution.[1] Do not use bleach (hypochlorite) immediately, as it may react with nitrogen compounds to form chloramines (toxic gas).[1]

References & Authority

  • PubChem. 1-Ethylpyrazole Compound Summary (Analogous Structure Safety Data). National Library of Medicine.[1] Available at: [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Part 261.[1][3] Available at: [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) 29 CFR 1910.1200.[1][4] Available at: [Link][1]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press.[1] Available at: [Link][1]

Disclaimer: This guide is intended for trained scientific personnel.[1] Always consult the specific Safety Data Sheet (SDS) provided by your chemical vendor (e.g., Sigma-Aldrich, Enamine, Combi-Blocks) as specific impurities or salt forms may alter handling requirements.[1]

Sources

Handling

A Senior Application Scientist's Guide to the Safe Handling of 1-ethyl-1H-pyrazol-4-ol: A Framework for Proactive Laboratory Safety

For the dedicated researcher, the integrity of an experiment is intrinsically linked to the safety of its execution. This guide provides an in-depth operational plan for handling 1-ethyl-1H-pyrazol-4-ol, a member of the...

Author: BenchChem Technical Support Team. Date: February 2026

For the dedicated researcher, the integrity of an experiment is intrinsically linked to the safety of its execution. This guide provides an in-depth operational plan for handling 1-ethyl-1H-pyrazol-4-ol, a member of the biologically active pyrazole class of compounds. Our focus extends beyond mere compliance, aiming to instill a deep, causal understanding of the necessary precautions. By treating every protocol as a self-validating system, we empower researchers to not only follow procedures but to comprehend the scientific principles that make them effective. This document serves as a foundational resource for ensuring both personal safety and the validity of your research outcomes.

Hazard Profile: A Cautious Approach to an Uncharacterized Compound
  • Skin and Eye Irritation: Many pyrazole-based compounds are known to cause skin irritation and serious eye irritation.[1][2][3] Direct contact could lead to inflammation, redness, or more severe damage.

  • Respiratory Tract Irritation: Inhalation of dusts or aerosols may cause respiratory irritation.[1][3] Therefore, handling the solid form requires stringent controls to prevent airborne particulate generation.

  • Harmful if Swallowed: Acute oral toxicity is a concern with similar chemical structures.[1][2] Ingestion must be strictly avoided through good laboratory hygiene.

Given these potential hazards, a robust Personal Protective Equipment (PPE) strategy is not merely recommended; it is essential.

The Core Directive: Your Personal Protective Equipment (PPE) Ensemble

The selection of PPE is your primary barrier against chemical exposure. Each component is chosen to counteract a specific exposure route. Handling of 1-ethyl-1H-pyrazol-4-ol requires a multi-layered approach to protection.

PPE ComponentSpecification & StandardRationale for Use
Hand Protection Nitrile Rubber Gloves (min. 0.11 mm thickness)Nitrile gloves provide effective protection against a range of chemicals. They must be inspected before use and removed using the proper technique to avoid skin contact with the outer surface.[4] For prolonged or immersive work, double-gloving is the standard.
Eye & Face Protection Chemical Splash Goggles (ANSI Z87.1 or EN 166) & Face ShieldGoggles are mandatory to protect against splashes.[4] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing, providing a secondary layer of protection for the entire face.
Body Protection Chemical-Resistant Laboratory Coat (long-sleeved, with knit cuffs)A lab coat protects the skin and personal clothing from accidental spills. The coat should be properly fastened, and the sleeves should be tucked into the gloves to create a seal.[5]
Respiratory Protection NIOSH-approved N95 Respirator (or higher)Required when handling the solid compound outside of a certified chemical fume hood or if aerosol generation is possible.[4][6] Surgical masks do not provide adequate respiratory protection from chemical dusts.[6]
Procedural Integrity: Donning and Doffing Workflows

The effectiveness of PPE is contingent upon its correct application and removal. A contaminated glove can negate all other precautions if it comes into contact with your skin. The following workflows are designed to prevent such cross-contamination.

PPE Donning Sequence

Donning_Sequence A 1. Hand Hygiene: Thoroughly wash and dry hands. B 2. Body Protection: Don lab coat and fasten completely. A->B C 3. Respiratory Protection (if required): Put on N95 respirator. Perform a user seal check. B->C D 4. Eye & Face Protection: Position goggles securely. Add face shield if necessary. C->D E 5. Hand Protection: Don inner gloves (if double-gloving). Don outer gloves, ensuring cuffs are pulled over lab coat sleeves. D->E

Caption: The sequence for donning PPE before handling chemicals.

PPE Doffing Sequence

Doffing_Sequence F 1. Outer Gloves: Remove outer gloves using a glove-in-glove technique. Dispose of in hazardous waste. G 2. Body Protection: Unfasten and remove lab coat by rolling it inside-out. Avoid contact with the exterior. F->G H 3. Eye & Face Protection: Remove face shield and goggles from the back to the front. G->H I 4. Respiratory Protection (if used): Remove respirator without touching the front surface. H->I J 5. Inner Gloves & Hand Hygiene: Remove final pair of gloves. Immediately wash hands thoroughly with soap and water. I->J

Caption: The sequence for safely removing and disposing of PPE.

Operational and Disposal Plan

Safe handling extends beyond personal protection to include the entire lifecycle of the chemical within the laboratory.

Operational Plan: Engineering and Administrative Controls

  • Primary Engineering Control: All weighing and manipulation of solid 1-ethyl-1H-pyrazol-4-ol must be performed within a certified chemical fume hood to contain any dust or vapors at the source.[4]

  • Ventilation: Ensure the laboratory is well-ventilated to minimize the concentration of any fugitive emissions.[7]

  • Administrative Controls:

    • Access Restriction: Clearly demarcate areas where 1-ethyl-1H-pyrazol-4-ol is handled and restrict access to trained personnel only.

    • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical, even if gloves were worn.[2][8]

    • Storage: Store the compound in a cool, dry, well-ventilated place in a tightly sealed container.[5][9]

Disposal Plan: A Self-Validating System

  • Waste Segregation: All disposable items contaminated with 1-ethyl-1H-pyrazol-4-ol, including gloves, weigh boats, and wipes, must be considered hazardous waste.

  • Containment: Place all contaminated solid waste into a dedicated, clearly labeled, and sealed hazardous waste container.

  • Spill Management:

    • Evacuate: In case of a spill, evacuate non-essential personnel from the immediate area.

    • Control: Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Do not create dust.[4]

    • Collect: Carefully sweep up the absorbed material and place it into a sealed container for hazardous waste disposal.[10]

  • Regulatory Compliance: All waste disposal must be conducted in strict accordance with local, regional, and national environmental regulations.[1][9]

By adhering to this comprehensive safety framework, you establish a multi-barrier system of protection that ensures your well-being and the integrity of your scientific work.

References

  • 1H-pyrazole-4-carboxylic acid, PK01170E-2, 2022/2/3 - Safety Data Sheet. KISHIDA CHEMICAL CO., LTD. [Link]

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Safety Data Sheet. Biosynth Carbosynth. [https://www.carbosynth.com/carbosynth/website.nsf/(w-productdisplay)/FD11198/ file/FD11198.html)
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • PROPYL ALCOHOL HAZARD SUMMARY. NJ.gov. [Link]

  • Student safety sheets 66 Higher alcohols. CLEAPSS Science. [Link]

  • Considerations for personal protective equipment when handling cytotoxic drugs. Pharmaceutical Technology. [Link]

  • Personal protective equipment for preparing toxic drugs. GERPAC. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ethyl-1H-pyrazol-4-ol
Reactant of Route 2
Reactant of Route 2
1-ethyl-1H-pyrazol-4-ol
© Copyright 2026 BenchChem. All Rights Reserved.